2-(Aminomethyl)benzamide hydrochloride
Description
Properties
IUPAC Name |
2-(aminomethyl)benzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O.ClH/c9-5-6-3-1-2-4-7(6)8(10)11;/h1-4H,5,9H2,(H2,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMOLWQMCYOIZKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)C(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187927-15-6 | |
| Record name | Benzamide, 2-(aminomethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187927-15-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
A Technical Guide to 2-(Aminomethyl)benzamide Hydrochloride: A Key Building Block in Modern Drug Discovery
For Immediate Release
This technical guide provides an in-depth overview of 2-(Aminomethyl)benzamide hydrochloride (CAS No: 1187927-15-6), a versatile chemical intermediate with significant applications in pharmaceutical research and development. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering detailed information on its properties, synthesis, analysis, and its pivotal role as a scaffold for novel therapeutics.
Introduction: The Significance of the Benzamide Moiety
Benzamide derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties. The strategic incorporation of an aminomethyl group at the ortho position of the benzamide scaffold, as seen in 2-(Aminomethyl)benzamide, provides a crucial structural motif for interaction with biological targets. This guide focuses on the hydrochloride salt of this compound, which offers enhanced stability and solubility, making it a preferred form for research and development.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in research.
| Property | Value | Source |
| CAS Number | 1187927-15-6 | [1][2][3] |
| Molecular Formula | C₈H₁₀N₂O·HCl | [1][2] |
| Molecular Weight | 186.64 g/mol | [1][2][4] |
| Appearance | Solid | |
| Storage | Store at 10°C - 25°C | [1][2] |
| SMILES | C1=CC=C(C(=C1)CN)C(=O)N.Cl | [1][2] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [2] |
Synthesis of this compound
The synthesis of this compound is a critical process for its availability in research. A common and efficient synthetic route involves the catalytic reduction of 2-cyanobenzamide.
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound from 2-cyanobenzamide.
Step-by-Step Experimental Protocol
This protocol outlines a general procedure for the synthesis of this compound.
Step 1: Catalytic Hydrogenation of 2-Cyanobenzamide
-
Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 2-cyanobenzamide in a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).
-
Hydrogenation: Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the reaction mixture at room temperature or with gentle heating (40-50°C) until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: Upon completion, carefully vent the hydrogen gas. Filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain crude 2-(Aminomethyl)benzamide.
Step 2: Formation of the Hydrochloride Salt
-
Dissolution: Dissolve the crude 2-(Aminomethyl)benzamide in a minimal amount of a suitable solvent like ethanol or isopropanol.
-
Acidification: Slowly add a solution of hydrochloric acid in the same solvent (e.g., ethanolic HCl) dropwise with stirring.
-
Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with a cold, non-polar solvent (e.g., diethyl ether or hexane) to remove any remaining impurities. Dry the product under vacuum to yield this compound.
Analytical Methods for Quality Control
Ensuring the purity and identity of this compound is paramount. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.
HPLC Protocol
While a specific validated method for this compound is not widely published, the following protocol, adapted from methods for analogous compounds, can serve as a starting point for method development.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 220 nm or 254 nm).
-
Sample Preparation: Dissolve a known amount of the compound in the mobile phase to a concentration of approximately 1 mg/mL.
Applications in Drug Discovery: A Scaffold for GlyT2 Inhibitors
A significant application of this compound is its use as a foundational scaffold in the development of glycine transporter type-2 (GlyT2) inhibitors.[5]
The Role of GlyT2 in Neuropathic Pain
Glycine is a major inhibitory neurotransmitter in the spinal cord and brainstem. GlyT2 is responsible for the reuptake of glycine from the synaptic cleft back into presynaptic neurons, thereby terminating the inhibitory signal.[6] In chronic pain states, particularly neuropathic pain, there can be a dysfunction in this inhibitory signaling. By inhibiting GlyT2, the concentration of glycine in the synapse is increased, which enhances the activation of postsynaptic glycine receptors, leading to a reduction in pain signaling.[7]
Mechanism of Action of 2-(Aminomethyl)benzamide-based GlyT2 Inhibitors
Caption: Inhibition of GlyT2 by 2-(Aminomethyl)benzamide derivatives enhances inhibitory signaling.
Structure-activity relationship (SAR) studies on derivatives of 2-(Aminomethyl)benzamide have led to the discovery of potent and selective GlyT2 inhibitors.[5] These compounds act by competitively binding to the GlyT2 transporter, preventing the reuptake of glycine from the synaptic cleft. This leads to an accumulation of glycine, which then potentiates the activity of inhibitory glycine receptors on postsynaptic neurons, ultimately dampening the transmission of pain signals.
Experimental Protocol: In Vitro GlyT2 Inhibition Assay
The following is a general protocol for assessing the inhibitory activity of compounds on GlyT2, often using a cell line stably expressing the human GlyT2 transporter.
-
Cell Culture: Culture human GlyT2-expressing cells (e.g., HEK293 or CHO cells) in appropriate media.
-
Assay Preparation: Plate the cells in a suitable format (e.g., 96-well plates) and allow them to adhere.
-
Compound Incubation: Pre-incubate the cells with varying concentrations of the test compound (derived from this compound).
-
Substrate Addition: Add a radiolabeled substrate, such as [³H]glycine, to initiate the uptake reaction.
-
Termination and Lysis: After a defined incubation period, terminate the uptake by rapidly washing the cells with ice-cold buffer. Lyse the cells to release the intracellular contents.
-
Quantification: Measure the amount of radiolabeled glycine taken up by the cells using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value of the test compound by plotting the percentage of inhibition against the compound concentration.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[3]
-
Handling: Avoid creating dust. Use in a well-ventilated area.[1] Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry place in a tightly sealed container.[1][2]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable and versatile building block in the field of medicinal chemistry. Its straightforward synthesis and the strategic placement of its functional groups make it an ideal starting point for the development of novel therapeutics, particularly in the area of non-opioid analgesics through the inhibition of GlyT2. This technical guide provides a comprehensive foundation for researchers to understand and effectively utilize this important chemical entity in their drug discovery endeavors.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. This compound | 1187927-15-6 | FA122910 [biosynth.com]
- 3. bio-fount.com [bio-fount.com]
- 4. 4-(Aminomethyl)benzamide hydrochloride | C8H11ClN2O | CID 16246120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-(Aminomethyl)-benzamide-based glycine transporter type-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MS Binding Assays for Glycine Transporter 2 (GlyT2) Employing Org25543 as Reporter Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholarworks.utep.edu [scholarworks.utep.edu]
A Comprehensive Technical Guide to the Synthesis of 2-(Aminomethyl)benzamide Hydrochloride from Isatoic Anhydride
Abstract
This technical guide provides an in-depth, field-proven methodology for the synthesis of 2-(aminomethyl)benzamide hydrochloride, a valuable building block in medicinal chemistry and drug development.[1] The described synthetic route is a robust two-step process commencing with the versatile starting material, isatoic anhydride. The protocol details the nucleophilic ring-opening of isatoic anhydride to form the intermediate 2-aminobenzamide, followed by a selective borane-mediated reduction of the primary amide to the corresponding amine. This document emphasizes the underlying chemical principles, causality behind experimental choices, critical process parameters, and comprehensive analytical characterization of the intermediate and final product. It is intended for researchers, chemists, and drug development professionals seeking a reliable and well-elucidated synthetic procedure.
Introduction and Synthetic Strategy
This compound is a key intermediate used in the synthesis of a variety of pharmacologically active compounds.[1] Its bifunctional nature, possessing both a primary amine and a primary benzamide, makes it an attractive scaffold for constructing complex molecular architectures.
The synthetic pathway outlined in this guide begins with isatoic anhydride, an N-carboxyanhydride of anthranilic acid.[2][3] Isatoic anhydride is a stable, commercially available reagent that serves as an efficient precursor for various ortho-substituted aniline derivatives through reactions with nucleophiles, which typically proceed with the evolution of carbon dioxide.[4][5]
Our strategy involves two distinct chemical transformations:
-
Aminolysis of Isatoic Anhydride: The synthesis initiates with the ring-opening of isatoic anhydride using aqueous ammonia. This reaction proceeds via nucleophilic attack on the more electrophilic carbonyl carbon, leading to the formation of 2-aminobenzamide with the concurrent release of carbon dioxide.[6][7]
-
Selective Amide Reduction: The resulting 2-aminobenzamide is then subjected to reduction. For this transformation, a borane complex (e.g., borane-tetrahydrofuran complex, BH₃·THF) is employed. This reagent is chosen for its high chemoselectivity in reducing amides to amines while being less reactive towards other functional groups compared to harsher reducing agents like lithium aluminum hydride (LiAlH₄).[8][9][10][11] The reaction culminates in the formation of the free base, 2-(aminomethyl)benzamide, which is subsequently converted to its stable hydrochloride salt for ease of handling and storage.
This two-step approach is efficient and provides a clear pathway to the target molecule, as illustrated in the workflow below.
Part I: Synthesis of 2-Aminobenzamide (Intermediate)
Mechanistic Rationale
The reaction of isatoic anhydride with ammonia is a classic example of nucleophilic acyl substitution. The cyclic anhydride structure presents two electrophilic carbonyl centers. Ammonia, acting as the nucleophile, preferentially attacks the more reactive carbonyl (C4), which is part of the mixed carbonic-carboxylic anhydride system. This attack leads to the opening of the heterocyclic ring to form an unstable carbamate intermediate. This intermediate rapidly undergoes decarboxylation (loss of CO₂) to yield the stable 2-aminobenzamide product. The reaction is typically exothermic and proceeds readily.[4][6]
Detailed Experimental Protocol
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| Isatoic Anhydride (C₈H₅NO₃) | ≥98% | Standard Chemical Supplier | Tan colored powder.[12] |
| Ammonium Hydroxide (NH₄OH) | 28-30% solution in water | Reagent Grade | Use in a well-ventilated fume hood. |
| Deionized Water | N/A | In-house | Used for washing. |
| Ethanol | 95% | Reagent Grade | Used for recrystallization if needed. |
Procedure:
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer, add isatoic anhydride (16.3 g, 0.1 mol).
-
Reagent Addition: In a well-ventilated fume hood, slowly add 100 mL of concentrated ammonium hydroxide solution (28-30%) to the flask at room temperature. The addition should be done portion-wise over 15-20 minutes to control the initial exothermic reaction and gas evolution (CO₂).
-
Reaction: Stir the resulting slurry vigorously at room temperature for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Isolation: Upon completion, the white precipitate of 2-aminobenzamide is collected by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid thoroughly with two portions of cold deionized water (2 x 50 mL) to remove any unreacted ammonia and other water-soluble impurities.
-
Drying: Dry the product in a vacuum oven at 60-70°C to a constant weight. The typical yield is 85-95%.
Characterization of 2-Aminobenzamide
-
Appearance: White to off-white crystalline solid.
-
Melting Point: 108-110 °C.
-
FT-IR (KBr, cm⁻¹): 3465, 3360 (N-H stretch, Ar-NH₂), 3280 (N-H stretch, -CONH₂), 1638 (C=O stretch, amide I).[13]
-
¹H NMR (400 MHz, DMSO-d₆, δ ppm): 10.0-10.2 (br s, 1H, CONH ), 7.6-7.8 (m, 3H, Ar-H and CONH ), 7.1-7.2 (m, 1H, Ar-H ), 6.7-6.8 (d, 1H, Ar-H ), 6.5-6.6 (t, 1H, Ar-H ), 6.3-6.5 (br s, 2H, Ar-NH ₂).[13]
Part II: Reduction of 2-Aminobenzamide to this compound
Rationale for Borane Reduction
The reduction of a primary amide to a primary amine requires a powerful reducing agent. While LiAlH₄ is effective, it is pyrophoric and non-selective. Borane (BH₃) and its complexes, such as BH₃·THF, are preferred for this transformation due to several advantages:[8][11]
-
Chemoselectivity: Borane selectively reduces amides and carboxylic acids, while typically not affecting esters, halides, or nitro groups under the same conditions.[8]
-
Milder Conditions: The reaction can be carried out under less stringent conditions compared to LiAlH₄.
-
Improved Safety Profile: While still requiring careful handling, BH₃·THF is generally considered safer to handle than LiAlH₄.
The mechanism involves the coordination of the Lewis acidic boron atom to the lone pair of electrons on the carbonyl oxygen.[10] This coordination activates the carbonyl carbon towards hydride transfer from the borane. A subsequent elimination and further reduction steps lead to the formation of an amine-borane complex, which is hydrolyzed during the workup to release the free amine.[10][14][15]
Detailed Experimental Protocol
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| 2-Aminobenzamide | As synthesized in Part I | N/A | Must be thoroughly dried. |
| Borane-tetrahydrofuran complex | 1.0 M solution in THF | Acyl-grade | Handle under inert atmosphere (N₂ or Ar). |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Reagent Grade | Use from a sealed bottle or freshly distilled. |
| Methanol (MeOH) | Anhydrous | Reagent Grade | For quenching. |
| Hydrochloric Acid (HCl) | 37% aqueous or as solution in 2-propanol | Reagent Grade | For salt formation. |
| Diethyl ether or Ethyl acetate | Anhydrous | Reagent Grade | For precipitation/crystallization. |
Procedure:
-
Reaction Setup: Assemble a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Place the flask under a positive pressure of nitrogen.
-
Dissolution: Add 2-aminobenzamide (6.8 g, 0.05 mol) to the flask, followed by 100 mL of anhydrous THF. Stir the mixture to dissolve the amide. Some gentle warming may be required. Cool the solution to 0°C in an ice bath.
-
Reducer Addition: Slowly add BH₃·THF complex (1.0 M solution in THF, 150 mL, 0.15 mol, 3.0 eq.) to the stirred solution via the dropping funnel over a period of 1 hour. Maintain the temperature at 0-5°C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to a gentle reflux (approx. 65°C) for 4-6 hours. Monitor the reaction by TLC.
-
Quenching: Cool the reaction mixture back to 0°C in an ice bath. Very carefully and slowly, add methanol (50 mL) dropwise to quench the excess borane. Caution: Vigorous hydrogen gas evolution will occur.[8] Ensure adequate ventilation and no ignition sources.
-
Solvent Removal: After gas evolution ceases, remove the THF and methanol under reduced pressure using a rotary evaporator.
-
Salt Formation: Dissolve the resulting oily residue in 100 mL of anhydrous ethyl acetate or diethyl ether. Cool the solution in an ice bath and bubble anhydrous HCl gas through it, or add a solution of HCl in 2-propanol dropwise until the solution is acidic and precipitation is complete.
-
Isolation and Purification: Collect the precipitated white solid (this compound) by vacuum filtration. Wash the solid with cold diethyl ether (2 x 30 mL). Recrystallize from an ethanol/ether mixture if necessary to obtain the pure product.
-
Drying: Dry the final product in a vacuum oven at 50°C.
Physicochemical and Spectroscopic Characterization
Summary of Properties
| Property | Value | Source |
| Chemical Formula | C₈H₁₀N₂O · HCl | [1] |
| Molecular Weight | 186.64 g/mol | [1] |
| CAS Number | 1187927-15-6 | [1][16] |
| Appearance | White to off-white solid | |
| Storage | Store at 10°C - 25°C, protected from moisture | [1] |
Spectroscopic Data
-
FT-IR (KBr, cm⁻¹): Broad peaks from 3200-2800 (N-H⁺ stretch from hydrochloride salt), ~3350 & ~3180 (N-H stretch, -CONH₂), ~1650 (C=O stretch, amide I).
-
¹H NMR (400 MHz, D₂O, δ ppm): ~7.4-7.8 (m, 4H, Ar-H ), 4.3 (s, 2H, Ar-CH ₂-NH₃⁺), Amine (NH₃⁺) and amide (CONH₂) protons are often broad and may exchange with D₂O.
-
Mass Spectrometry (ESI+): m/z = 151.09 [M+H]⁺ for the free base (C₈H₁₀N₂O).
Safety and Handling Precautions
All experimental work must be conducted in a well-ventilated laboratory fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Isatoic Anhydride: Irritating to the eyes, respiratory system, and skin.[17] Avoid inhalation of dust and direct contact.[12][18]
-
Borane-THF Complex (BH₃·THF): Highly flammable liquid and vapor. Reacts violently with water, releasing flammable hydrogen gas.[10] It is toxic and can cause severe irritation. Must be handled under an inert atmosphere (nitrogen or argon). All glassware must be thoroughly dried before use.
-
Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.
-
Quenching Procedure: The quenching of excess borane with methanol is highly exothermic and produces hydrogen gas. The addition must be slow, controlled, and performed at 0°C. Ensure no flammable solvents or ignition sources are nearby.
Conclusion
This guide presents a detailed and reliable two-step synthesis of this compound from isatoic anhydride. The aminolysis of the starting material provides the key intermediate, 2-aminobenzamide, in high yield. The subsequent selective reduction of the amide using a borane-THF complex offers a safe and efficient route to the desired product. By providing a thorough explanation of the underlying chemistry, detailed protocols, and safety considerations, this document serves as a valuable resource for chemists in the pharmaceutical and fine chemical industries.
References
- 1. This compound | 1187927-15-6 | FA122910 [biosynth.com]
- 2. Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Isatoic anhydride - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. researchgate.net [researchgate.net]
- 10. Borane & Borane Complexes - Wordpress [reagents.acsgcipr.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Isatoic Anhydride SDS of Suppliers [pharmacopeia.in]
- 13. mdpi.com [mdpi.com]
- 14. Reduction of Tertiary Amides by 9-BBN and Sia2BH - Chemistry Steps [chemistrysteps.com]
- 15. Reduction of Amides to Amines and Aldehydes - Chemistry Steps [chemistrysteps.com]
- 16. bio-fount.com [bio-fount.com]
- 17. Isatoic Anhydride MSDS Sheet [pcmenergy.com]
- 18. Isatoic Anhydride SDS MSDS Sheet [mubychem.com]
Unlocking the Synthetic Potential of 2-(Aminomethyl)benzamide: A Guide to the Reactivity of the Aminomethyl Group
An In-Depth Technical Guide
Abstract
2-(Aminomethyl)benzamide is a deceptively simple molecule whose true value lies in the intricate interplay between its ortho-disposed aminomethyl and benzamide functionalities. This guide provides a comprehensive technical overview of the reactivity centered on the primary aminomethyl group. We delve into the foundational nucleophilic and basic properties that drive common transformations such as N-acylation and N-alkylation, and explore the molecule's hallmark reaction: intramolecular cyclization to form the pharmaceutically relevant isoindolinone scaffold.[1][2] Furthermore, we analyze the electronic landscape of the molecule to predict its behavior in electrophilic aromatic substitution. This document is designed to serve as a practical resource, offering not only mechanistic insights but also actionable experimental protocols and data to empower researchers in leveraging this versatile building block for applications in medicinal chemistry, materials science, and complex molecule synthesis.[3][4]
Introduction: A Scaffold of Strategic Importance
At its core, 2-(aminomethyl)benzamide is a bifunctional aromatic compound. It features a primary benzylic amine (the aminomethyl group) and a primary amide (the benzamide group) positioned ortho to each other on a benzene ring. This specific arrangement is not a chemical coincidence but a strategic design, whether intentional or discovered, that unlocks unique chemical pathways.
The aminomethyl group, with its nucleophilic nitrogen, serves as a primary handle for derivatization, allowing for the facile introduction of diverse chemical moieties.[5] Simultaneously, the benzamide group modulates the electronic properties of the ring and, crucially, acts as a potential electrophilic partner for the neighboring amine. This proximity is the key to the molecule's most valuable transformation: the formation of fused heterocyclic systems like isoindolinones, a privileged scaffold in numerous bioactive molecules.[2][6] This guide will systematically dissect these reactive pathways.
Molecular Structure and Electronic Landscape
To understand the reactivity of 2-(aminomethyl)benzamide, one must first appreciate the electronic contributions of its constituent groups.
-
The Aminomethyl Group (-CH₂NH₂): As a modified benzylamine, this group is characterized by the sp³-hybridized nitrogen atom bearing a lone pair of electrons.[7] This lone pair is the epicenter of its reactivity, rendering it both a Brønsted-Lowry base and a potent nucleophile.[8][9] The methylene (-CH₂-) spacer insulates the amine from the aromatic ring's π-system, meaning its electronic influence on the ring is primarily through a weak electron-donating inductive effect (+I).
-
The Benzamide Group (-CONH₂): The amide group's influence is more complex. The carbonyl group is strongly electron-withdrawing via resonance (-M effect), which deactivates the aromatic ring toward electrophilic attack. However, the nitrogen atom's lone pair can also participate in resonance, donating electron density into the ring (+M effect).[10][11] This opposing resonance makes the amide group a weak activating or deactivating group overall, but it remains a strong ortho-, para-director in electrophilic aromatic substitution.[10][12]
The interplay of these groups dictates that the aminomethyl nitrogen is a strong nucleophilic center, while the aromatic ring is moderately activated or deactivated but with specific positions primed for substitution.
Core Reactivity of the Aminomethyl Group
The reactions of the aminomethyl group are characteristic of a primary amine, driven by the nucleophilicity of the nitrogen's lone pair.[5][13][14]
Figure 1: Overview of the primary reactive pathways of the aminomethyl group in 2-(aminomethyl)benzamide.
3.1. Basicity and Salt Formation As a base, the aminomethyl group readily reacts with both inorganic and organic acids to form stable ammonium salts.[8][15] This property is fundamental for purification processes and for preparing aqueous formulations.
3.2. Nucleophilic Substitution Reactions
-
N-Acylation: This is one of the most robust and high-yielding reactions for this substrate. The aminomethyl group acts as a nucleophile, attacking electrophilic acylating agents like acyl chlorides and acid anhydrides to form stable secondary amides.[8][16] The reaction is typically performed in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the acidic byproduct (e.g., HCl), driving the reaction to completion.[8]
-
N-Alkylation: The amine can be alkylated by reaction with alkyl halides.[8][15] However, this reaction can be difficult to control, often leading to a mixture of mono- and di-alkylated products, as well as the quaternary ammonium salt. To achieve selective mono-alkylation, reductive amination is the preferred method.
-
Reductive Amination: A more controlled method for N-alkylation involves the reaction of the aminomethyl group with an aldehyde or ketone to form an intermediate imine (Schiff base), which is then reduced in situ by a reducing agent like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) to yield the secondary or tertiary amine.
3.3. Schiff Base Formation Condensation with aldehydes or ketones under dehydrating conditions or with acid catalysis yields imines, also known as Schiff bases.[5] This reversible reaction is a cornerstone of dynamic covalent chemistry and a key step in reductive amination.
The Hallmark Reaction: Intramolecular Cyclization to Isoindolinones
The most significant aspect of 2-(aminomethyl)benzamide's reactivity is its propensity for intramolecular cyclization. The ortho positioning places the nucleophilic -NH₂ group in close proximity to the electrophilic carbonyl carbon of the amide. Upon heating or with appropriate catalysis, an intramolecular nucleophilic attack occurs, followed by the elimination of ammonia, to yield a stable, five-membered lactam known as an isoindolinone.[1][6]
This transformation is a powerful tool for rapidly constructing a key heterocyclic scaffold found in many pharmaceuticals.[2][17]
Figure 2: Simplified mechanism for the intramolecular cyclization of 2-(aminomethyl)benzamide to form an isoindolinone. (Note: Image placeholders are used; a real implementation would require actual chemical structure images).
Reactivity of the Aromatic Ring
For electrophilic aromatic substitution (EAS), the directing effects of both substituents must be considered.[18]
-
-CH₂NH₂ (via +I effect): Ortho-, para-director.
Analyzing the positions on the ring (C1 bearing -CONH₂, C2 bearing -CH₂NH₂):
-
The -CH₂NH₂ group directs incoming electrophiles to positions C3 and C5.
-
The -CONH₂ group directs to positions C4 and C6.
Therefore, the ring is activated at all four available positions (C3, C4, C5, C6). The final substitution pattern will be a function of the steric bulk of the incoming electrophile and the specific reaction conditions, but a mixture of products is likely. Steric hindrance from the existing substituents may disfavor substitution at C3 and C6, potentially favoring C4 and C5.
Experimental Protocols: A Self-Validating System
The following protocol for N-acylation is presented as a self-validating system, where the rationale for each step is explained to ensure reproducibility and understanding.
Protocol: Synthesis of N-((2-carbamoylphenyl)methyl)benzamide
Figure 3: A step-by-step experimental workflow for the N-acylation of 2-(aminomethyl)benzamide.
Methodology:
-
Dissolution & Basification: 2-(Aminomethyl)benzamide (1.0 eq) is dissolved in dichloromethane (DCM). Causality: DCM is an inert solvent that dissolves the starting materials but does not participate in the reaction. Triethylamine (1.2 eq) is added. Causality: The base is critical to neutralize the HCl that is generated during the reaction.[8] Without it, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
-
Acylation: The solution is cooled to 0 °C. Causality: This mitigates the exothermic nature of the acylation reaction. Benzoyl chloride (1.1 eq) is added dropwise. Causality: Slow addition prevents a rapid temperature increase and potential side reactions. The reaction is stirred at room temperature until completion, monitored by Thin Layer Chromatography (TLC). Causality: TLC provides a simple, real-time validation of the consumption of starting material and formation of the product.
-
Aqueous Workup: The reaction mixture is washed sequentially with 1M HCl(aq), saturated NaHCO₃(aq), and brine. Causality: The acid wash removes the triethylamine hydrochloride salt. The bicarbonate wash removes any unreacted benzoyl chloride. The brine wash aids in the separation of the organic and aqueous layers.
-
Purification & Analysis: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude solid is purified by recrystallization from a suitable solvent (e.g., ethanol/water). Causality: Recrystallization provides a highly pure product. The final product's identity and purity are confirmed by NMR and Mass Spectrometry.
Data Summary
The following table summarizes the key transformations of the aminomethyl group, providing a quick reference for experimental planning.
| Reaction Type | Typical Reagents | Conditions | Product Class | Notes / Typical Yield |
| N-Acylation | Acyl Chloride, Anhydride, Base (Et₃N) | DCM or THF, 0 °C to RT | Secondary Amide | High-yielding and clean reaction. (>90%) |
| N-Alkylation | Alkyl Halide, Base (K₂CO₃) | DMF or Acetonitrile, Heat | Secondary/Tertiary Amine | Prone to over-alkylation. Reductive amination is preferred for control. (Variable) |
| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | DCE or MeOH, RT | Secondary/Tertiary Amine | Controlled and high-yielding method for mono-alkylation. (>85%) |
| Schiff Base Formation | Aldehyde/Ketone, Acid catalyst | Toluene, Dean-Stark, Heat | Imine | Reversible; requires removal of water to drive to completion. (Variable) |
| Intramolecular Cyclization | None (thermal) or Catalyst | High-boiling solvent (e.g., xylene), Heat | Isoindolinone | The hallmark reaction of this scaffold. (Good to excellent yields)[1][6] |
Conclusion
2-(Aminomethyl)benzamide is a powerful and versatile building block whose utility extends far beyond its simple structure. The reactivity of its aminomethyl group, governed by classic principles of nucleophilicity and basicity, provides reliable handles for molecular elaboration. However, it is the molecule's capacity for intramolecular cyclization, a direct consequence of the ortho-relationship between the amine and amide, that elevates it to a strategic scaffold in synthetic and medicinal chemistry. A thorough understanding of these reactive pathways, as detailed in this guide, is essential for any scientist looking to exploit this compound's full potential in the rapid construction of complex and functionally rich molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Isoindolinone synthesis [organic-chemistry.org]
- 3. 2-(Aminomethyl)-benzamide-based glycine transporter type-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-(Aminomethyl)benzamide hydrochloride | 1187927-15-6 | FA122910 [biosynth.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Benzylamine: Properties, Preparation and Applications_Chemicalbook [chemicalbook.com]
- 8. CK12-Foundation [flexbooks.ck12.org]
- 9. studymind.co.uk [studymind.co.uk]
- 10. homework.study.com [homework.study.com]
- 11. uobabylon.edu.iq [uobabylon.edu.iq]
- 12. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 13. Learn About the Chemical Properties of Amines [unacademy.com]
- 14. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]
- 15. ck12.org [ck12.org]
- 16. Benzylamine - Sciencemadness Wiki [sciencemadness.org]
- 17. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Directing Effects | ChemTalk [chemistrytalk.org]
Safety, handling, and storage of 2-(Aminomethyl)benzamide hydrochloride
An In-Depth Technical Guide to the Safe Handling, Storage, and Use of 2-(Aminomethyl)benzamide Hydrochloride
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and storage requirements for this compound (CAS No. 88905-95-5). Designed for researchers, chemists, and professionals in the field of drug development, this document synthesizes critical safety data with practical, field-tested insights to ensure the responsible and safe utilization of this compound in a laboratory setting. The protocols outlined herein are designed to be self-validating, promoting a culture of safety and scientific integrity.
Compound Identification and Physicochemical Properties
This compound is a chemical intermediate with potential applications in pharmaceutical synthesis. A thorough understanding of its fundamental properties is the cornerstone of its safe handling.
| Property | Value | Source |
| CAS Number | 88905-95-5 | |
| Molecular Formula | C8H11ClN2O | |
| Molecular Weight | 186.64 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 225-229 °C | |
| Solubility | Information not available | |
| Synonyms | 2-(Aminomethyl)benzamide HCl |
The lack of publicly available solubility data necessitates that researchers perform small-scale solubility tests under controlled conditions before preparing solutions for experimental use.
Hazard Identification and Toxicological Profile
Based on available safety data sheets, this compound is classified as an irritant. The primary routes of exposure are inhalation, ingestion, and skin/eye contact.
2.1. Health Hazards
-
Skin Irritation: May cause skin irritation upon direct contact.
-
Eye Irritation: Can cause serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation if inhaled.
As of the latest data, this compound has not been classified for carcinogenic, mutagenic, or reproductive toxicity. However, due to the limited toxicological data available, it is prudent to handle it as a potentially hazardous substance.
2.2. Environmental Hazards
There is currently no available data on the environmental impact of this compound. Therefore, it is imperative to prevent its release into the environment. All waste containing this chemical must be disposed of in accordance with local, state, and federal regulations.
Safe Handling and Personal Protective Equipment (PPE)
A proactive approach to safety is paramount when handling this compound. The following protocols are designed to minimize exposure and mitigate risks.
3.1. Engineering Controls
All handling of this compound should be conducted in a well-ventilated area. A chemical fume hood is strongly recommended, especially when working with the powdered form or when heating solutions, to prevent the inhalation of dust or vapors. An eyewash station and safety shower must be readily accessible in the immediate work area.
3.2. Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical for personal safety. The following should be considered the minimum requirement:
-
Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and airborne particles.
-
Skin Protection:
-
Gloves: Wear impervious gloves, such as nitrile rubber. Regularly inspect gloves for any signs of degradation or puncture before and during use.
-
Lab Coat: A standard laboratory coat should be worn at all times.
-
-
Respiratory Protection: If working outside of a fume hood or if dust is generated, a NIOSH-approved respirator with an appropriate particulate filter is recommended.
3.3. General Hygiene Practices
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
-
Contaminated work clothing should not be allowed out of the workplace.
Storage and Stability
Proper storage is crucial to maintain the integrity of this compound and to prevent hazardous situations.
-
Storage Conditions: Store in a tightly closed container in a dry and well-ventilated place. The recommended storage temperature is in a refrigerator (2-8 °C) to ensure long-term stability.
-
Incompatible Materials: Keep away from strong oxidizing agents.
-
Container Integrity: Regularly inspect containers for any signs of damage or leaks.
Accidental Release and Emergency Procedures
In the event of an accidental release, a calm and methodical response is essential.
5.1. Spills
-
Evacuate: Immediately evacuate the area of all non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wearing appropriate PPE, contain the spill. For solid spills, carefully sweep or scoop the material into a suitable container for disposal, avoiding the generation of dust. For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a chemical waste container.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent and then with soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste in accordance with institutional and governmental regulations.
5.2. First Aid Measures
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Skin Contact: In case of contact, immediately wash the skin with plenty of soap and water. Remove contaminated clothing and shoes. If irritation persists, seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
5.3. Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: During a fire, hazardous decomposition products such as carbon oxides, nitrogen oxides, and hydrogen chloride gas may be formed.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Visualizations
Workflow for Safe Handling of this compound
Caption: A stepwise workflow for the safe handling of this compound from preparation to cleanup.
Emergency Response for Accidental Spill
Caption: A clear, sequential process for responding to an accidental spill of this compound.
A-Z Guide to 2-(Aminomethyl)benzamide Hydrochloride: A Cornerstone Building Block for Advanced Organic Synthesis
Abstract
2-(Aminomethyl)benzamide hydrochloride is a deceptively simple molecule whose strategic placement of a primary amine and a primary amide on a benzene ring has made it an indispensable building block in modern organic and medicinal chemistry. Its true power lies in its capacity for differential reactivity and its role as a key precursor to complex heterocyclic scaffolds. This guide provides an in-depth analysis of its properties, core reactivity, and applications, with a focus on its pivotal role in the synthesis of high-value compounds like PARP inhibitors. We will explore detailed, field-tested protocols and mechanistic considerations to empower researchers in leveraging this versatile reagent to its full potential.
Introduction: The Strategic Importance of a Bifunctional Scaffold
In the landscape of synthetic chemistry, the value of a building block is measured by its versatility, reliability, and the strategic complexity it can introduce in a synthetic sequence. This compound excels on all fronts. As a stable, crystalline solid, it serves as a robust precursor featuring two key functional groups: a nucleophilic aminomethyl group and a carboxamide. The ortho relationship between these groups is critical, predisposing the molecule to intramolecular cyclization reactions that form the basis of many important heterocyclic systems.
Its most notable application is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted anti-cancer drugs that have revolutionized oncology.[1][2] The benzamide moiety is a known key pharmacophore that mimics the nicotinamide portion of the NAD+ cofactor, binding tightly within the PARP enzyme's active site.[3] The adjacent aminomethyl group provides a reactive handle for constructing the rest of the complex molecular architecture, as exemplified in the industrial synthesis of drugs like Niraparib.[4][5]
Physicochemical Properties & Structural Data
A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful application in synthesis.
| Property | Value | Source |
| CAS Number | 1187927-15-6 | [6] |
| Molecular Formula | C₈H₁₁ClN₂O | [6] |
| Molecular Weight | 186.64 g/mol | [6] |
| Appearance | Solid | [6] |
| Storage | Store at 10°C - 25°C | [6] |
The hydrochloride salt form enhances the compound's stability and shelf-life, preventing the free amine from undergoing oxidative or other degradation pathways. However, this necessitates a neutralization step in most reaction protocols to unmask the nucleophilic primary amine.
Caption: Core structure and reactive sites of 2-(Aminomethyl)benzamide.
Core Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the distinct reactivity of its two functional groups. The primary amine is a potent nucleophile, readily participating in N-acylation, N-alkylation, and condensation reactions. The primary amide is less reactive but crucial for the biological activity of the final products, particularly in PARP inhibitors.
Cornerstone Application: Synthesis of PARP Inhibitors
The benzamide group is a privileged scaffold in the design of PARP inhibitors.[1][7] These drugs function by inhibiting DNA repair mechanisms in cancer cells, particularly those with BRCA1/2 mutations, leading to cell death.[1] 2-(Aminomethyl)benzamide is a central building block in the synthesis of Niraparib, an FDA-approved PARP inhibitor.[][9]
The general synthetic strategy involves using the aminomethyl group as a nucleophile to couple with an appropriate electrophile, building out the rest of the inhibitor's structure while retaining the critical benzamide pharmacophore.
Caption: Generalized workflow for PARP inhibitor synthesis.
Heterocycle Formation via Pictet-Spengler Reaction
The ortho relationship of the functional groups makes 2-(aminomethyl)benzamide an excellent substrate for intramolecular cyclization reactions. A prime example is the Pictet-Spengler reaction, a powerful method for synthesizing tetrahydroisoquinoline and related heterocyclic scaffolds.[10]
The reaction proceeds by condensation of the primary amine with an aldehyde or ketone to form an iminium ion, which is then attacked by the electron-rich benzene ring in an intramolecular electrophilic aromatic substitution, leading to cyclization. This strategy provides rapid access to complex, drug-like cores. While classic tryptamines are more common, the principle extends to activated benzene rings like that in our building block.
N-Acylation for Amide Bond Formation
Beyond complex cyclizations, the aminomethyl group is readily acylated to form secondary amides. This is one of the most fundamental and widely used transformations in organic synthesis.[11][12] The reaction can be carried out with various acylating agents, such as acid chlorides, anhydrides, or carboxylic acids activated with coupling reagents.
Experimental Protocols: A Practical Guide
Protocol 1: General Procedure for N-Acylation
This protocol describes a standard method for acylating this compound using an acid chloride under Schotten-Baumann conditions, which favors N-acylation.[13]
-
Materials:
-
This compound (1.0 eq)
-
Acyl chloride (1.05 eq)
-
Sodium hydroxide (NaOH), 2 M aqueous solution (2.2 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Distilled water
-
Brine solution
-
-
Procedure:
-
Suspend this compound (1.0 eq) in a mixture of DCM (or THF) and water (1:1 ratio) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add the 2 M NaOH solution (2.2 eq) to the stirred suspension. The solid should dissolve as the free amine is generated.
-
In a separate flask, dissolve the acyl chloride (1.05 eq) in a small amount of DCM.
-
Add the acyl chloride solution dropwise to the cooled, vigorously stirred reaction mixture over 20-30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
-
-
Expert Insights (Causality):
-
Why Schotten-Baumann conditions? The two-phase system (aqueous alkaline and organic) ensures that the acid chloride preferentially reacts with the more nucleophilic amine in the organic phase, while the byproduct HCl is neutralized by the base in the aqueous phase. This minimizes O-acylation if hydroxyl groups are present and prevents di-acylation by keeping the instantaneous concentration of the acylating agent low.[13]
-
Why 0-5 °C? The reaction is exothermic. Low temperature controls the reaction rate, increasing selectivity for N-acylation and preventing unwanted side reactions.
-
Trustworthiness: Self-Validating Systems
Every protocol must be a self-validating system. For the N-acylation protocol above, validation is achieved through:
-
TLC Monitoring: A successful reaction will show the consumption of the starting material (visualized with ninhydrin stain for the free amine) and the appearance of a new, less polar product spot.
-
Spectroscopic Analysis: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry. Key indicators of success in ¹H NMR include the disappearance of the aminomethyl singlet (around 4.0 ppm) and the appearance of a new amide N-H proton and signals corresponding to the newly introduced acyl group.
Conclusion
This compound is more than a simple reagent; it is a strategic linchpin for the construction of molecules with profound biological significance. Its pre-organized ortho functionality and differential reactivity provide a reliable and efficient pathway to complex scaffolds, most notably the benzamide core of PARP inhibitors. By understanding its fundamental properties and mastering the key protocols for its use, researchers can unlock its full potential in the pursuit of novel therapeutics and advanced materials.
References
- 1. Novel Benzamide Derivatives: Synthesis and Bioactivity as Potent PARP‐1 Inhibitors | Semantic Scholar [semanticscholar.org]
- 2. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]
- 5. medkoo.com [medkoo.com]
- 6. This compound | 1187927-15-6 | FA122910 [biosynth.com]
- 7. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Niraparib | C19H20N4O | CID 24958200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Methodological & Application
Application Notes & Protocols: Synthesis of Bioactive Heterocyclic Scaffolds from 2-(Aminomethyl)benzamide Hydrochloride
Introduction: The Strategic Value of 2-(Aminomethyl)benzamide Hydrochloride
In the landscape of medicinal chemistry and drug development, the strategic selection of starting materials is paramount. This compound is a deceptively simple yet remarkably versatile bifunctional building block. Its true potential lies in the ortho-positioning of a nucleophilic primary amine and a latent electrophilic/nucleophilic amide group. This specific arrangement on a benzene ring provides an ideal scaffold for intramolecular cyclization reactions, enabling streamlined access to a variety of privileged heterocyclic cores. These cores, including quinazolinones and isoindolinones, are prevalent in numerous FDA-approved drugs and biologically active compounds, highlighting their significance in pharmacology.[1][2]
The hydrochloride salt form enhances the compound's stability and shelf-life, though it necessitates the use of a base in most reaction protocols to liberate the free, reactive primary amine. This guide provides an in-depth exploration of the causality behind experimental choices and offers detailed, validated protocols for the synthesis of key heterocyclic systems from this strategic starting material.
Section 1: Synthesis of Quinazolinone Derivatives
The quinazolinone scaffold is a cornerstone in medicinal chemistry, found in compounds with diverse biological activities, including anticancer and anti-inflammatory properties.[3][4][5] The synthesis from 2-(aminomethyl)benzamide typically involves the reaction of the primary aminomethyl group with a suitable one-carbon (C1) electrophile, followed by an intramolecular cyclization involving the benzamide nitrogen.
Mechanistic Rationale: The Pathway to Quinazolinones
The formation of the quinazolinone ring system from 2-(aminomethyl)benzamide proceeds via a cascade of reactions. First, the primary amine, once liberated from its hydrochloride salt, reacts with an aldehyde. This forms a Schiff base (imine) intermediate. The crucial next step is an intramolecular nucleophilic attack by the amide nitrogen onto the imine carbon. This cyclization event generates a 2,3-dihydroquinazolin-4(1H)-one intermediate. To achieve the final, stable aromatic quinazolin-4(3H)-one, an oxidative dehydrogenation step is required to remove two hydrogen atoms from the newly formed heterocyclic ring.
Protocol 1: Metal-Free Oxidative Synthesis of 2-Aryl-quinazolin-4(3H)-ones
This protocol leverages a simple and environmentally benign oxidant, such as hydrogen peroxide or even air, often in a solvent like DMSO which can also participate in the reaction.[6] This approach avoids the need for transition metal catalysts, simplifying purification and reducing costs.
Materials & Equipment:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Hydrogen Peroxide (H₂O₂, 30% aq. solution)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 186.6 mg).
-
Reagent Addition: Add DMSO (5 mL) to dissolve the starting material. Add the substituted aromatic aldehyde (1.1 mmol) followed by triethylamine (1.5 mmol, 0.21 mL).
-
Causality Note: Triethylamine is a mild organic base used to neutralize the HCl salt and liberate the free primary amine, which is the active nucleophile for the initial reaction with the aldehyde.
-
-
Reaction Initiation: Begin stirring the mixture at room temperature. Slowly add hydrogen peroxide (30% aq., 2.0 mmol, 0.2 mL) dropwise.
-
Expertise Note: The slow addition of H₂O₂ is crucial to control the exothermicity of the oxidation step and prevent unwanted side reactions.
-
-
Heating: Heat the reaction mixture to 80-100 °C and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Workup: After cooling to room temperature, pour the reaction mixture into ice-cold water (50 mL). A precipitate of the crude product should form.
-
Isolation: Collect the solid by vacuum filtration, washing with cold water and then a small amount of cold ethanol to remove residual DMSO.
-
Purification: The crude product can be further purified by recrystallization from ethanol or by silica gel column chromatography using a hexane/ethyl acetate solvent system to yield the pure 2-aryl-quinazolin-4(3H)-one.
Data Summary: Representative Yields
| Entry | Aldehyde | Time (h) | Yield (%) |
| 1 | Benzaldehyde | 5 | 88 |
| 2 | 4-Chlorobenzaldehyde | 6 | 92 |
| 3 | 4-Methoxybenzaldehyde | 5 | 85 |
| 4 | 2-Naphthaldehyde | 8 | 78 |
Section 2: Synthesis of Isoindolinone Derivatives
The isoindolinone core is another privileged scaffold in medicinal chemistry.[7] The synthesis from 2-(aminomethyl)benzamide is a classic example of an intramolecular cyclodehydration, where the two ortho-functional groups react to form a five-membered lactam ring.
Mechanistic Rationale: Intramolecular Cyclodehydration
This transformation is conceptually straightforward. The nucleophilic nitrogen of the aminomethyl group attacks the electrophilic carbonyl carbon of the benzamide. This forms a tetrahedral intermediate which is energetically primed to collapse. The collapse expels ammonia (NH₃) to form the stable, five-membered isoindolinone ring. This reaction is typically driven by heat and may be facilitated by acidic or basic conditions, although thermal cyclization is often sufficient.
Protocol 2: Thermal Intramolecular Cyclization
This protocol utilizes high temperatures to drive the cyclodehydration reaction, providing a clean and direct route to the isoindolinone product without the need for additional reagents.
Materials & Equipment:
-
This compound
-
Sodium bicarbonate (NaHCO₃)
-
High-boiling point solvent (e.g., Dowtherm A, Diphenyl ether)
-
High-temperature reaction setup (e.g., flask with distillation head, heating mantle with sand bath)
-
Standard glassware for workup and purification
Step-by-Step Methodology:
-
Free Amine Preparation: Neutralize an aqueous solution of this compound with sodium bicarbonate until the solution is basic (pH ~8-9). Extract the free amine into a suitable organic solvent like dichloromethane (DCM). Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free base of 2-(aminomethyl)benzamide as a solid.
-
Trustworthiness Note: It is critical to start with the free amine, as the hydrochloride salt will not undergo thermal cyclization effectively.
-
-
Setup: Place the isolated 2-(aminomethyl)benzamide (1.0 mmol, 150.2 mg) in a round-bottom flask. Add a high-boiling solvent such as diphenyl ether (5 mL).
-
Reaction: Heat the mixture to reflux (approx. 250-260 °C) for 2-4 hours. During this time, ammonia gas will be evolved. The reaction can be monitored by observing the cessation of gas evolution.
-
Expertise Note: The reaction should be conducted in a well-ventilated fume hood due to the evolution of ammonia and the high temperatures involved.
-
-
Workup: Allow the reaction mixture to cool to room temperature, during which the isoindolinone product will typically crystallize out of the solvent.
-
Isolation & Purification: Dilute the cooled mixture with hexane to facilitate further precipitation. Collect the solid product by vacuum filtration. Wash the crystals thoroughly with hexane to remove the high-boiling solvent. The product is often of high purity, but can be recrystallized from ethanol or toluene if necessary.
Section 3: Synthesis of 1,4-Benzodiazepine Derivatives
1,4-Benzodiazepines are a famous class of psychoactive drugs.[8] Their synthesis from 2-(aminomethyl)benzamide requires a "stitching" reagent that provides the two-carbon backbone needed to form the seven-membered ring.
Protocol 3: Synthesis of 1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-ones
This protocol uses an α,β-unsaturated ester, such as ethyl acrylate, which reacts first with the primary amine via a Michael addition. The newly formed secondary amine then undergoes an intramolecular cyclization with the benzamide group to form the seven-membered ring.[9]
Materials & Equipment:
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Ethyl acrylate
-
Ethanol
-
Standard reflux and purification apparatus
Step-by-Step Methodology:
-
Setup: In a round-bottom flask, suspend this compound (1.0 mmol, 186.6 mg) and potassium carbonate (2.5 mmol, 345.5 mg) in ethanol (10 mL).
-
Causality Note: Potassium carbonate is a stronger base than TEA and is effective for neutralizing the HCl salt in a protic solvent like ethanol.
-
-
Michael Addition: Add ethyl acrylate (1.2 mmol, 0.13 mL) to the suspension and stir at room temperature for 1 hour. This step forms the Michael adduct intermediate.
-
Cyclization: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 12-18 hours. The intramolecular cyclization and amide formation occur during this step. Monitor progress by TLC.
-
Workup: Cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Isolation: Add water to the residue and extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexane) to afford the pure 1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Isoindolinone synthesis [organic-chemistry.org]
- 8. prospects.wum.edu.pl [prospects.wum.edu.pl]
- 9. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated HPLC Method for the Quantification of 2-(Aminomethyl)benzamide Hydrochloride
Abstract
This application note details a robust and validated isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-(Aminomethyl)benzamide hydrochloride. The method is developed for accuracy, precision, and specificity, making it suitable for quality control and research applications in pharmaceutical settings. The described protocol utilizes a C18 stationary phase with a phosphate-buffered mobile phase and UV detection, ensuring reliable and reproducible results. All procedures are established in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]
Introduction and Scientific Rationale
This compound is a chemical intermediate and building block used in the synthesis of various pharmaceutical compounds.[6][7] Its purity and concentration are critical parameters that can influence the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, a reliable analytical method for its quantification is essential.
This note describes a reversed-phase HPLC method, which is the most widely used mode of HPLC for pharmaceutical analysis due to its versatility in separating compounds based on hydrophobicity.[8][9] 2-(Aminomethyl)benzamide is a polar molecule containing a primary amine and an aromatic ring. The analytical challenge lies in achieving adequate retention on a non-polar stationary phase and ensuring a symmetrical peak shape.
The key to this method is the precise control of the mobile phase pH.[10][11] The primary amine group on the analyte is basic. By maintaining the mobile phase at a low pH (around 2.5-3.0), the amine group is fully protonated (positively charged). This approach serves two purposes:
-
Suppression of Silanol Interactions: At low pH, the acidic silanol groups on the silica-based stationary phase are protonated and thus neutral.[12] This minimizes undesirable ionic interactions between the positively charged analyte and the stationary phase, which can otherwise lead to significant peak tailing.[13][14][15]
-
Consistent Retention: Maintaining a pH at least two units away from the analyte's pKa ensures a single, stable ionic form in solution, leading to reproducible retention times and sharp, symmetrical peaks.[11][16][17]
A phosphate buffer is selected for its excellent buffering capacity in the desired low pH range and its transparency to UV light at the detection wavelength.[16][18][19]
Materials and Methods
Instrumentation and Consumables
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).
-
Chromatography Data System (CDS): OpenLab CDS or equivalent.
-
Analytical Column: Zorbax Extend C18, 4.6 x 150 mm, 5 µm particle size, or equivalent C18 column.
-
Analytical Balance: Mettler Toledo XPE205 or equivalent.
-
pH Meter: Calibrated with standard buffers.
-
Syringe Filters: 0.45 µm PVDF or Nylon.
Reagents and Chemicals
-
This compound: Reference Standard (>99% purity).
-
Acetonitrile (ACN): HPLC grade.
-
Methanol (MeOH): HPLC grade.
-
Potassium Dihydrogen Phosphate (KH₂PO₄): ACS grade or higher.
-
Phosphoric Acid (H₃PO₄): 85%, ACS grade or higher.
-
Water: Deionized (DI) water, 18.2 MΩ·cm, filtered through a 0.22 µm filter.
Chromatographic Conditions
All chromatographic parameters are summarized in the table below for clarity.
| Parameter | Condition |
| Mobile Phase | 25 mM Potassium Phosphate Buffer (pH 2.5) : Acetonitrile (85:15, v/v) |
| Stationary Phase | C18 Column (4.6 x 150 mm, 5 µm) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Detailed Protocols
Mobile Phase Preparation (1 L)
-
Weigh 3.40 g of KH₂PO₄ and dissolve it in 900 mL of DI water.
-
Adjust the pH of the solution to 2.5 ± 0.05 using 85% phosphoric acid.
-
Add DI water to bring the final volume to 1000 mL.
-
Filter the buffer solution through a 0.22 µm nylon filter.
-
Prepare the final mobile phase by mixing 850 mL of the prepared buffer with 150 mL of acetonitrile.
-
Degas the mobile phase for 15 minutes using sonication or an online degasser.
Standard Solution Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standards for linearity assessment (e.g., 10, 25, 50, 100, 150 µg/mL) by diluting the stock solution with the mobile phase. A 100 µg/mL standard is typically used for routine assays.
Sample Preparation
-
Accurately weigh a sample powder equivalent to approximately 25 mg of this compound and transfer it to a 25 mL volumetric flask.
-
Add approximately 20 mL of the mobile phase and sonicate for 10 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature and dilute to volume with the mobile phase.
-
Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial for analysis.
Method Validation Workflow
The analytical method was validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, accuracy, precision, and robustness.[1][2][3][4][5]
Caption: Workflow for the HPLC analysis and validation of 2-(Aminomethyl)benzamide HCl.
Validation Results Summary
| Validation Parameter | Specification | Result |
| Specificity | No interference at the retention time of the analyte peak. | Pass |
| Linearity (Range) | 10 - 150 µg/mL | Correlation Coefficient (r²) > 0.999 |
| Accuracy | 98.0% - 102.0% recovery | Pass |
| Precision (Repeatability) | RSD ≤ 2.0% | < 1.0% |
| Precision (Intermediate) | RSD ≤ 2.0% | < 1.5% |
| Limit of Quantitation (LOQ) | S/N ratio ≥ 10 | 1 µg/mL |
| Robustness | RSD ≤ 2.0% after minor changes | Pass |
Results and Discussion
Under the specified chromatographic conditions, this compound is well-retained and elutes as a sharp, symmetrical peak with a typical retention time of approximately 4.5 minutes. The low pH of the mobile phase effectively mitigates peak tailing, a common issue with basic compounds on silica-based columns.[12][15] The method's specificity was confirmed by analyzing a placebo sample, which showed no interfering peaks at the analyte's retention time. The validation data confirm that the method is linear, accurate, and precise over the specified concentration range, demonstrating its suitability for its intended purpose.[5]
Conclusion
The RP-HPLC method detailed in this application note is demonstrated to be simple, rapid, and reliable for the quantitative determination of this compound. The method is fully validated in accordance with ICH guidelines and proves to be robust, making it an excellent tool for routine quality control analysis in the pharmaceutical industry.
References
- 1. fda.gov [fda.gov]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. jordilabs.com [jordilabs.com]
- 4. database.ich.org [database.ich.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. This compound | 1187927-15-6 | FA122910 [biosynth.com]
- 7. 1187927-15-6|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 8. mdpi.com [mdpi.com]
- 9. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 10. hplc.eu [hplc.eu]
- 11. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 12. agilent.com [agilent.com]
- 13. HPLC Buffer Mobile Phase Considerations | Guide [scioninstruments.com]
- 14. Analysis of basic compounds at high pH values by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Analysis of basic compounds at high pH values by reversed-phase liquid chromatography. | Semantic Scholar [semanticscholar.org]
- 16. Choosing the Best Buffer for Your HPLC Mobile Phase: A Guide [hplcvials.com]
- 17. biotage.com [biotage.com]
- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 19. Discover the Art of Buffer selection in HPLC Development part 1 [pharmacores.com]
Application Notes and Protocols for 2-(Aminomethyl)benzamide Derivatives as Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
The rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the urgent discovery and development of novel therapeutic agents.[1][2] Among the promising scaffolds in medicinal chemistry, benzamide derivatives have garnered significant attention for their diverse biological activities, including potent antimicrobial effects.[3][4] This document provides a comprehensive guide to the application of a specific subclass, 2-(aminomethyl)benzamide derivatives, as antimicrobial agents.
Drawing from established research and standardized methodologies, these notes are designed to equip researchers with the foundational knowledge and practical protocols to effectively screen, characterize, and advance these promising compounds. We will delve into the causality behind experimental choices, ensuring a robust and reproducible approach to antimicrobial drug discovery.
Scientific Rationale: The Antimicrobial Potential of the Benzamide Scaffold
The benzamide core is a versatile pharmacophore, a key structural component in numerous approved drugs. Its derivatives have demonstrated a wide spectrum of biological activities, including antibacterial and antifungal properties.[3][5] The antimicrobial efficacy of these compounds is often attributed to their ability to interfere with essential cellular processes in microorganisms. For instance, some benzamide derivatives have been shown to inhibit FtsZ, a crucial protein involved in bacterial cell division.[6][7] This mechanism of action, targeting a fundamental bacterial process, makes them attractive candidates for overcoming existing resistance mechanisms.
The 2-(aminomethyl)benzamide structure, in particular, offers a unique combination of a rigid aromatic core and a flexible aminomethyl side chain. This allows for diverse chemical modifications to optimize antimicrobial potency, spectrum of activity, and pharmacokinetic properties. The primary amine can be readily functionalized to modulate solubility, cell permeability, and target engagement.
Core Experimental Workflow for Antimicrobial Evaluation
The systematic evaluation of novel 2-(aminomethyl)benzamide derivatives as antimicrobial agents follows a well-defined, multi-step process. This workflow is designed to first establish the antimicrobial activity and then to characterize the potency and spectrum of the lead compounds.
Caption: High-Level Experimental Workflow for Evaluating 2-(Aminomethyl)benzamide Derivatives.
Detailed Protocols and Methodologies
Adherence to standardized protocols is paramount for generating reliable and comparable data. The following sections provide detailed, step-by-step methodologies for the key assays in the antimicrobial evaluation workflow.
Synthesis of 2-(Aminomethyl)benzamide Derivatives
The synthesis of 2-(aminomethyl)benzamide derivatives often starts from readily available precursors like isatoic anhydride.[5][8] A general synthetic scheme involves the reaction of isatoic anhydride with a suitable amine to yield the corresponding 2-aminobenzamide derivative. Subsequent modifications, such as N-alkylation or acylation of the aminomethyl group, can be performed to generate a library of analogs for structure-activity relationship (SAR) studies. Both conventional heating and microwave-assisted synthesis methods can be employed, with the latter often providing advantages in terms of reaction time and yield.[8]
Primary Antimicrobial Screening: Agar-Based Diffusion Methods
The initial screening of newly synthesized compounds is crucial for identifying candidates with antimicrobial potential. Agar diffusion methods, such as the disk diffusion or well diffusion assays, are cost-effective and widely used for this purpose.[8][9] These methods provide qualitative or semi-quantitative data on the ability of a compound to inhibit microbial growth, visualized as a zone of inhibition around the compound-impregnated disk or well.[9]
Protocol: Agar Well Diffusion Assay
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard. This typically corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.[10]
-
Plate Inoculation: Uniformly streak a sterile cotton swab dipped in the standardized inoculum across the entire surface of an appropriate agar plate (e.g., Mueller-Hinton agar for bacteria, Sabouraud Dextrose agar for fungi).
-
Well Creation: Use a sterile cork borer to create uniform wells in the agar.
-
Compound Application: Add a fixed volume of the 2-(aminomethyl)benzamide derivative solution (at a known concentration, typically dissolved in a suitable solvent like DMSO) to a designated well.
-
Controls: Include a negative control (solvent alone) and a positive control (a standard antibiotic) in separate wells.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 35-37°C for 16-20 hours for most bacteria).[11]
-
Result Interpretation: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition generally indicates greater antimicrobial activity.
Quantitative Assessment of Antimicrobial Potency
The MIC is a cornerstone metric in antimicrobial research, defining the lowest concentration of a compound that completely inhibits the visible growth of a microorganism.[1][10] The broth microdilution method is a widely accepted and standardized technique for determining MIC values.[9][10]
Protocol: Broth Microdilution MIC Assay
-
Inoculum Preparation: Prepare a standardized inoculum as described for the agar well diffusion assay and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[10]
-
Compound Dilution: In a 96-well microtiter plate, prepare a series of two-fold serial dilutions of the 2-(aminomethyl)benzamide derivative in a suitable broth (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria).[10] The concentration range should be sufficient to bracket the expected MIC value.
-
Inoculation: Add an equal volume of the diluted bacterial suspension to each well containing the compound dilutions.
-
Controls: Include a growth control (broth with inoculum, no compound), a sterility control (broth only), and a positive control (broth with inoculum and a standard antibiotic).[11]
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.[11]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[11] This can be determined visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.
While the MIC indicates growth inhibition (bacteriostatic activity), the MBC determines the lowest concentration of a compound that results in a significant reduction (typically ≥99.9%) in the initial bacterial inoculum, indicating a killing (bactericidal) effect.[6]
Protocol: MBC Assay
-
Following MIC Determination: After determining the MIC, take a small aliquot (e.g., 10 µL) from the wells of the MIC plate that show no visible growth.
-
Plating: Spread the aliquot onto an appropriate agar plate (e.g., Mueller-Hinton agar).
-
Incubation: Incubate the agar plates under the same conditions as the MIC assay.
-
MBC Determination: The MBC is the lowest concentration of the compound that results in no colony formation on the agar plate, or a colony count that is ≥99.9% lower than the initial inoculum count.
The ratio of MBC to MIC can provide insights into the nature of the antimicrobial activity. An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[6]
Evaluation of Safety and Selectivity
A critical aspect of drug development is to ensure that the antimicrobial compound is selectively toxic to the pathogen and exhibits minimal toxicity to host cells.[12][13]
Cytotoxicity assays are essential for evaluating the potential of a compound to damage or kill eukaryotic cells.[12] Several methods are available, each monitoring different indicators of cell health such as plasma membrane integrity, metabolic activity, or DNA synthesis.[12][13]
Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Cell Seeding: Seed a suitable mammalian cell line (e.g., hepatocytes, fibroblasts) in a 96-well plate at a predetermined density and allow them to adhere overnight.[14]
-
Compound Treatment: Expose the cells to a range of concentrations of the 2-(aminomethyl)benzamide derivative for a specified period (e.g., 24 hours).[14]
-
MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.[14]
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ (half-maximal inhibitory concentration) can be determined from the dose-response curve.[14]
Another commonly used method is the lactate dehydrogenase (LDH) release assay, which measures the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage.[15]
The hemolysis assay assesses the lytic effect of a compound on red blood cells (RBCs), providing an indication of its potential to cause membrane damage.
Protocol: Hemolysis Assay
-
RBC Preparation: Obtain fresh red blood cells and wash them several times with a buffered saline solution.
-
Compound Incubation: Incubate a suspension of RBCs with various concentrations of the 2-(aminomethyl)benzamide derivative for a defined period.
-
Controls: Include a negative control (RBCs in buffer) and a positive control (RBCs treated with a known hemolytic agent like Triton X-100).
-
Centrifugation: Centrifuge the samples to pellet the intact RBCs.
-
Hemoglobin Measurement: Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 540 nm).
-
Data Analysis: Calculate the percentage of hemolysis relative to the positive control.
Data Presentation and Interpretation
Clear and concise presentation of quantitative data is crucial for comparing the efficacy and safety of different 2-(aminomethyl)benzamide derivatives.
Table 1: Antimicrobial Activity and Cytotoxicity of 2-(Aminomethyl)benzamide Derivatives
| Compound ID | Test Organism | MIC (µg/mL) | MBC (µg/mL) | IC₅₀ (µM) on Mammalian Cells | Selectivity Index (SI = IC₅₀/MIC) |
| Example-1 | Staphylococcus aureus | 8 | 16 | >100 | >12.5 |
| Example-2 | Escherichia coli | 16 | 64 | 50 | 3.125 |
| Example-3 | Candida albicans | 4 | 8 | >100 | >25 |
| Positive Control | [Specify Organism] | [Value] | [Value] | [Value] | [Value] |
Interpretation:
-
MIC/MBC: Lower MIC and MBC values indicate higher antimicrobial potency.
-
IC₅₀: A higher IC₅₀ value suggests lower cytotoxicity towards mammalian cells.
-
Selectivity Index (SI): A higher SI is desirable, as it indicates greater selectivity for the microbial target over host cells.
Elucidating the Mechanism of Action (MoA)
Understanding how a compound exerts its antimicrobial effect is a critical step in its development.
Caption: A Stepwise Approach to Elucidating the Mechanism of Action.
Time-Kill Kinetics Assay
This assay provides valuable information on the rate at which an antimicrobial agent kills a bacterial population and whether the killing is time-dependent or concentration-dependent.[9]
Protocol: Time-Kill Kinetics
-
Inoculum Preparation: Prepare a standardized bacterial suspension.
-
Compound Exposure: Expose the bacteria to the 2-(aminomethyl)benzamide derivative at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC).
-
Sampling Over Time: At different time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each culture.
-
Viable Cell Counting: Perform serial dilutions of the aliquots and plate them on agar to determine the number of viable CFUs.
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each compound concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum.
Conclusion
The 2-(aminomethyl)benzamide scaffold represents a promising starting point for the development of novel antimicrobial agents. By employing the systematic and rigorous experimental protocols outlined in these application notes, researchers can effectively identify and characterize potent and selective antimicrobial candidates. A thorough understanding of the underlying scientific principles and a commitment to standardized methodologies will be instrumental in advancing these compounds through the drug discovery pipeline and addressing the critical need for new antimicrobial therapies.
References
- 1. Frontiers | Evaluation of novel compounds as anti-bacterial or anti-virulence agents [frontiersin.org]
- 2. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nanobioletters.com [nanobioletters.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]
- 14. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Dose Dependent Antimicrobial Cellular Cytotoxicity—Implications for ex vivo Diagnostics [frontiersin.org]
Application Note: Accelerated Synthesis of 2-Aminobenzamide Derivatives via Microwave Irradiation
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide to the experimental setup and protocols for the microwave-assisted synthesis of 2-aminobenzamide derivatives. These scaffolds are of significant interest in medicinal chemistry, serving as precursors to a wide range of biologically active molecules.[1][2][3] By leveraging microwave technology, synthesis times can be dramatically reduced from hours to minutes, often with improved yields and purities compared to conventional heating methods.[1][4][5] This application note will delve into the underlying principles of microwave-assisted organic synthesis (MAOS), provide a validated, step-by-step protocol for a representative synthesis, and offer expert insights into reaction optimization and safety considerations.
Introduction: The Rationale for Microwave-Assisted Synthesis
2-Aminobenzamide and its derivatives are pivotal building blocks in the synthesis of numerous pharmaceuticals, including kinase inhibitors, antimicrobial agents, and anticonvulsants.[1] Traditional synthetic routes often rely on prolonged heating under reflux, which can be time-consuming and energy-intensive.[1][5] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a more efficient and sustainable approach.[6]
The primary advantages of MAOS over conventional heating methods include:
-
Rapid Reaction Times: Microwave energy directly and efficiently heats the reactants and solvent, leading to a rapid temperature increase and a significant reduction in reaction times, often from hours to minutes.[4][6][7]
-
Increased Yields and Purity: The uniform and controlled heating provided by microwaves can minimize the formation of by-products, resulting in higher yields and cleaner reaction profiles.[4][6][8]
-
Energy Efficiency: By focusing energy directly on the reaction mixture, microwave synthesis is more energy-efficient compared to conventional methods that heat the entire apparatus.[4][6]
-
Solvent Reduction: Many microwave-assisted reactions can be performed under solvent-free conditions or with reduced solvent volumes, aligning with the principles of green chemistry.[2][4][6][9]
Principles of Microwave Heating in Organic Synthesis
Unlike conventional heating, which relies on conduction and convection to transfer heat from an external source to the reaction mixture, microwave heating is a result of dielectric heating.[10][11] This occurs through two primary mechanisms:
-
Dipolar Polarization: Polar molecules in the reaction mixture, such as the solvent and reactants, attempt to align themselves with the rapidly oscillating electric field of the microwaves. This constant reorientation creates friction, which generates heat.[10][11]
-
Ionic Conduction: If ions are present in the reaction mixture, they will move back and forth through the solution under the influence of the oscillating electric field, colliding with other molecules and generating heat.[10][11]
This direct and instantaneous heating of the bulk of the reaction mixture leads to a more uniform temperature profile and avoids the "hot spot" issues often associated with conventional heating.[7]
Experimental Setup and Key Considerations
Modern microwave synthesis is conducted in dedicated laboratory microwave reactors that offer precise control over reaction parameters. These are fundamentally different and safer than domestic microwave ovens.[9]
Key Components of a Microwave Reactor:
-
Microwave Emitter (Magnetron): Generates the microwaves.
-
Waveguide: Directs the microwaves into the reactor cavity.
-
Reactor Cavity: Where the reaction vessel is placed.
-
Temperature and Pressure Sensors: Allow for real-time monitoring and control of the reaction conditions.
-
Stirring Mechanism: Ensures even heating and mixing of the reaction components.
Causality Behind Experimental Choices
Solvent Selection: The choice of solvent is critical in MAOS. Solvents with a high dielectric constant and dissipation factor are more efficient at absorbing microwave energy and converting it into heat. For the synthesis of 2-aminobenzamide derivatives from isatoic anhydride, polar aprotic solvents like N,N-dimethylformamide (DMF) are often employed.[12] DMF is an excellent microwave absorber, allowing for rapid heating to the desired reaction temperature. Its high boiling point (153 °C) also permits reactions to be conducted at elevated temperatures under atmospheric pressure, although sealed-vessel microwave synthesis can further increase the accessible temperature range.[6]
Microwave Parameters Optimization: Modern microwave reactors allow for precise control over temperature, pressure, and power.[13][14]
-
Temperature: This is the most critical parameter. A general "rule of thumb" is that for every 10 °C increase in temperature, the reaction rate doubles.[6] Microwave synthesis allows for rapid heating to temperatures well above the solvent's boiling point in sealed vessels, dramatically accelerating the reaction.[13][14]
-
Power: The applied microwave power determines the rate of heating. It is often used in conjunction with temperature control, where the reactor will modulate the power to maintain the set temperature.
-
Hold Time: This is the duration the reaction is held at the target temperature. Due to the rapid heating, hold times in MAOS are significantly shorter than in conventional methods.
Synthesis of 2-Amino-N-arylbenzamide from Isatoic Anhydride
This protocol details the synthesis of a representative 2-aminobenzamide derivative, 2-amino-N-(p-tolyl)benzamide, from isatoic anhydride and p-toluidine.
Reaction Mechanism
The reaction proceeds via a nucleophilic attack of the amine on the more electrophilic carbonyl group of the isatoic anhydride, followed by ring-opening and decarboxylation to yield the final 2-aminobenzamide product.[11][12]
Caption: Reaction mechanism for the synthesis of 2-aminobenzamide derivatives.
Materials and Equipment
| Material/Equipment | Specifications |
| Isatoic Anhydride | Reagent grade |
| p-Toluidine | Reagent grade |
| N,N-Dimethylformamide (DMF) | Anhydrous |
| Microwave Synthesis Reactor | Capable of controlled temperature and pressure |
| 10 mL Microwave Reaction Vial | With appropriate cap and septum |
| Magnetic Stir Bar | |
| Thin Layer Chromatography (TLC) | Silica gel plates |
| Standard laboratory glassware | Beakers, flasks, filtration apparatus |
| Rotary Evaporator | |
| Recrystallization Solvents | e.g., Ethanol, Benzene |
Experimental Protocol
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Microwave synthesis in sealed vessels generates high pressures and should only be performed in dedicated microwave reactors with appropriate safety features.[9]
-
Reagent Preparation: In a 10 mL microwave reaction vial, combine isatoic anhydride (e.g., 5 mmol, 1.0 equiv.) and p-toluidine (e.g., 5 mmol, 1.0 equiv.).
-
Solvent Addition: Add a few drops of DMF to the mixture. While some protocols are solvent-free, a small amount of a polar solvent can aid in energy absorption and create a more homogeneous reaction mixture.[4]
-
Vial Sealing: Place a magnetic stir bar in the vial and securely seal it with the appropriate cap.
-
Microwave Irradiation: Place the sealed vial into the microwave reactor. Set the following parameters:
-
Temperature: 120-150 °C
-
Power: 140-420 W (the instrument will modulate power to maintain temperature)
-
Hold Time: 5-10 minutes
-
Stirring: On
-
-
Reaction Monitoring: The reaction progress can be monitored by TLC after completion and cooling.
-
Cooling: After the irradiation is complete, allow the reaction vial to cool to room temperature (or below 50°C) before carefully opening it. The reactor's automated cooling system should be utilized.
-
Work-up and Purification:
-
Add ice-cold water (e.g., 5 mL) to the reaction mixture to precipitate the solid product.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or benzene, to afford the pure 2-amino-N-(p-tolyl)benzamide.[11]
-
Characterization
The synthesized product should be characterized using standard analytical techniques:
-
Melting Point: Compare with literature values.
-
FT-IR Spectroscopy: Look for characteristic peaks for N-H (amine and amide), and C=O (amide) stretching.
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure. For 2-amino-N-(p-tolyl)benzamide, characteristic proton signals would include aromatic protons, NH and NH₂ protons, and the methyl group protons.[11]
-
Mass Spectrometry: To confirm the molecular weight of the product.[11]
Comparison of Microwave-Assisted vs. Conventional Synthesis
The advantages of the microwave-assisted approach are clearly demonstrated when compared to conventional heating methods for the synthesis of 2-aminobenzamide derivatives.
| Derivative | Method | Reaction Time | Yield (%) | Reference |
| 2-Amino-N-(4-fluorophenyl)benzamide | Conventional | 6 hours | 72 | --INVALID-LINK-- |
| Microwave | 10 minutes | 65 | --INVALID-LINK-- | |
| 2-Amino-N-(p-tolyl)benzamide | Conventional | 6 hours | 97 | --INVALID-LINK-- |
| Microwave | Not specified | Not specified | --INVALID-LINK-- |
Note: In the case of 2-Amino-N-(4-fluorophenyl)benzamide, the conventional method provided a slightly higher yield, which can sometimes occur with thermosensitive compounds.[4] However, the drastic reduction in reaction time with the microwave method often makes it the preferred approach.
Troubleshooting and Optimization
-
Low Yield: If the yield is low, consider increasing the reaction temperature or hold time in small increments. Ensure the vial is properly sealed to prevent loss of volatile reactants. The stoichiometry of the reactants can also be optimized.
-
Incomplete Reaction: If the starting materials are still present after the reaction, increase the hold time or temperature.
-
By-product Formation: If significant by-products are observed, try reducing the reaction temperature or hold time.
Conclusion
Microwave-assisted synthesis offers a rapid, efficient, and often higher-yielding alternative to conventional methods for the preparation of 2-aminobenzamide derivatives. By understanding the principles of microwave heating and carefully controlling the reaction parameters, researchers can significantly accelerate their synthetic workflows. The protocols and insights provided in this application note serve as a robust starting point for the successful implementation of this powerful technology in drug discovery and development.
Experimental Workflow Diagram
Caption: Step-by-step workflow for microwave-assisted synthesis.
References
- 1. 2-Amino-N-methylbenzamide [webbook.nist.gov]
- 2. Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. benchchem.com [benchchem.com]
- 5. US8871939B2 - Method for preparing 2-aminobenzamide derivatives - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids [mdpi.com]
- 10. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Application Note: A Validated UV-Vis Spectrophotometric Method for the Quantification of 2-(Aminomethyl)benzamide Hydrochloride
Abstract
This application note presents a detailed, robust, and validated UV-Vis spectrophotometric method for the quantitative analysis of 2-(Aminomethyl)benzamide hydrochloride. The protocol is designed for researchers, scientists, and drug development professionals requiring an accurate, precise, and reliable method for determining the concentration of this compound in solution. The methodology is grounded in fundamental spectrophotometric principles and has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[1][2] This document provides a comprehensive guide, from instrument qualification and solvent selection to the final quantification and method validation, ensuring both scientific integrity and practical utility.
Introduction and Scientific Principle
This compound is a chemical intermediate with a molecular formula of C₈H₁₁ClN₂O and a molecular weight of 186.64 g/mol .[3] Its structure, featuring a benzamide functional group, imparts a chromophore—the benzene ring—that absorbs ultraviolet (UV) radiation. This property forms the basis of its quantification using UV-Vis spectrophotometry.
The quantification relies on the Beer-Lambert Law, which establishes a linear relationship between the absorbance of a solution and the concentration of the analyte.[4] The law is expressed as:
A = εbc
Where:
-
A is the absorbance (unitless)
-
ε (epsilon) is the molar absorptivity, a constant specific to the analyte at a given wavelength (L mol⁻¹ cm⁻¹)
-
b is the path length of the cuvette (typically 1 cm)
-
c is the concentration of the analyte (mol L⁻¹)
By measuring the absorbance of a sample at its wavelength of maximum absorbance (λmax), where the spectrophotometer is most sensitive, the concentration of this compound can be accurately determined.[5]
Instrument and Material Requirements
Instrumentation
A double-beam UV-Vis spectrophotometer capable of scanning in the UV region (200-400 nm) is required. The instrument must be qualified according to USP General Chapter <857> for operational, performance, and design qualifications.[6][7][8] This includes verification of:
-
Wavelength Accuracy and Precision: Typically verified using certified reference materials like holmium oxide or didymium filters.[9][10]
-
Photometric Accuracy and Precision: Assessed using certified potassium dichromate solutions or neutral density filters.[6][9]
-
Stray Light: Measured to ensure it does not interfere with the analysis.
-
Resolution: Confirmed to be adequate for the intended measurement.
Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
Deionized water (Type I or equivalent)
-
Methanol (Spectrophotometric grade)
-
1 cm quartz cuvettes
-
Calibrated analytical balance
-
Class A volumetric flasks and pipettes
Experimental Workflow Overview
The following diagram illustrates the comprehensive workflow for the quantification of this compound.
Caption: Workflow for UV-Vis quantification of this compound.
Detailed Experimental Protocols
Solvent Selection and Preparation of Solutions
Causality behind Experimental Choices: The choice of solvent is critical as it must dissolve the analyte and be transparent in the UV region of interest. Deionized water is an excellent choice due to its very low UV cutoff (around 190 nm) and the hydrochloride salt form of the analyte, which enhances aqueous solubility.[11][12][13] Methanol (UV cutoff ~205 nm) is a suitable alternative if higher solubility is required.[14] For this protocol, deionized water is the recommended solvent.
Protocol 1: Preparation of Stock and Standard Solutions
-
Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL Class A volumetric flask. Dissolve in and dilute to volume with deionized water. Mix thoroughly. This is the primary stock solution.
-
Working Standard Solutions: Prepare a series of at least five working standard solutions by serial dilution of the stock solution.[4][15] A typical concentration range for aromatic compounds is between 1-20 µg/mL. For example, prepare standards of 2, 4, 8, 12, and 16 µg/mL in 10 mL volumetric flasks.
Determination of Wavelength of Maximum Absorbance (λmax)
Causality behind Experimental Choices: Measuring at λmax provides the highest sensitivity and minimizes errors from small wavelength inaccuracies.[5] Based on the benzamide structure and data from similar compounds (e.g., 3-aminobenzamide with λmax at 218 nm and 314 nm), the λmax for 2-(Aminomethyl)benzamide is expected in the 200-300 nm range.[16] An initial spectral scan is necessary to determine the precise wavelength.
Protocol 2: λmax Determination
-
Prepare a representative standard solution (e.g., 8 µg/mL).
-
Use deionized water as the blank to zero the spectrophotometer.
-
Scan the standard solution from 400 nm down to 200 nm.
-
Identify the wavelength that exhibits the highest absorbance value. This is the λmax to be used for all subsequent measurements.
Construction of the Calibration Curve
Causality behind Experimental Choices: A calibration curve is essential for quantitative analysis. It establishes the empirical relationship between absorbance and concentration for a specific analyte and instrument.[15][17] According to ICH guidelines, a minimum of five concentration levels should be used to establish linearity.[18]
Protocol 3: Generating the Calibration Curve
-
Set the spectrophotometer to the predetermined λmax.
-
Zero the instrument using a deionized water blank.
-
Measure the absorbance of each of the five working standard solutions, starting from the least concentrated.
-
Rinse the cuvette with the next standard solution before filling and measuring.
-
Plot a graph of absorbance (Y-axis) versus concentration (X-axis).
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). The R² value should be ≥ 0.995 for the curve to be considered linear.[19]
Quantification of the Unknown Sample
Protocol 4: Sample Analysis
-
Prepare a solution of the unknown sample, ensuring the final concentration is expected to fall within the range of the calibration curve. This may require an initial dilution based on an estimated concentration.
-
Using the same spectrophotometer settings and blank, measure the absorbance of the sample solution.
-
Calculate the concentration of this compound in the sample solution using the linear regression equation from the calibration curve: Concentration (µg/mL) = (Absorbance - y-intercept) / slope
-
Account for any dilutions made during sample preparation to determine the concentration in the original sample.
Method Validation Protocol (ICH Q2(R1) Framework)
To ensure the method is trustworthy and suitable for its intended purpose, it must be validated.[1][2] The following parameters are critical for an assay of a bulk drug substance.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. For a bulk substance, this involves demonstrating that the method is unaffected by potential impurities or excipients. This can be assessed through forced degradation studies (exposing the analyte to acid, base, oxidative, thermal, and photolytic stress) and analyzing the resulting solutions to see if degradation products interfere with the analyte's absorbance peak.
Linearity and Range
The linearity and range are established during the calibration curve construction.
-
Linearity: The ability to elicit results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[18]
| Parameter | Acceptance Criteria |
| Correlation Coefficient (R²) | ≥ 0.995 |
| Range | Typically 80% to 120% of the test concentration. |
Accuracy
Accuracy is the closeness of the test results to the true value. It should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 3 concentrations, 3 replicates each).[19]
Protocol 5: Accuracy Determination
-
Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze each sample in triplicate.
-
Calculate the percentage recovery for each measurement.
| Parameter | Acceptance Criteria |
| Mean % Recovery | 98.0% to 102.0% |
Precision
Precision is the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval. This is assessed by analyzing a minimum of six replicates at 100% of the test concentration.
-
Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).
| Parameter | Acceptance Criteria |
| Repeatability (RSD) | ≤ 2.0% |
| Intermediate Precision (RSD) | ≤ 2.0% |
Conclusion
The UV-Vis spectrophotometric method detailed in this application note provides a simple, rapid, and cost-effective solution for the quantification of this compound. By adhering to the outlined protocols for instrument qualification, experimental procedure, and method validation based on ICH Q2(R1) guidelines, laboratories can achieve highly accurate and precise results. This self-validating system ensures the trustworthiness and scientific integrity required in research and drug development environments.
References
- 1. ICH guideline Q2 (R1): Significance and symbolism [wisdomlib.org]
- 2. canadacommons.ca [canadacommons.ca]
- 3. This compound | 1187927-15-6 | FA122910 [biosynth.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pennwest.edu [pennwest.edu]
- 6. Bot Verification [merel.si]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. analytik-jena.de [analytik-jena.de]
- 9. checkmarklabs.com [checkmarklabs.com]
- 10. United States Pharmacopeia (USP<857>) [hellma.com]
- 11. scribd.com [scribd.com]
- 12. UV Cutoff [macro.lsu.edu]
- 13. utsc.utoronto.ca [utsc.utoronto.ca]
- 14. UV-Visible Absorption Cut-offs for Spectroscopic Solvents - Chiralabs [chiralabsxl.com]
- 15. What Is a Calibration Curve in a Spectrophotometer? | HunterLab | HunterLab [hunterlab.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. scribd.com [scribd.com]
- 18. database.ich.org [database.ich.org]
- 19. altabrisagroup.com [altabrisagroup.com]
Use of 2-(Aminomethyl)benzamide hydrochloride in solid-phase peptide synthesis
Application Note & Protocols
Topic: The Use of 2-(Aminomethyl)benzamide as a Traceless Linker for On-Resin Head-to-Tail Peptide Cyclization
Audience: Researchers, scientists, and drug development professionals.
Introduction: Overcoming the Challenge of Peptide Cyclization
Cyclic peptides represent a promising class of therapeutics, often exhibiting superior metabolic stability, enhanced target affinity, and improved cell permeability compared to their linear counterparts[1]. Head-to-tail cyclization, which forms a lactam bridge between the N- and C-termini, is a key strategy for constraining peptide conformation[2]. However, traditional solution-phase cyclization is often plagued by issues such as the need for high dilution to prevent intermolecular oligomerization, and on-resin methods can be complex[3][4].
This guide details the application of 2-(Aminomethyl)benzamide (AMB) as an elegant and efficient "safety-catch" linker for solid-phase peptide synthesis (SPPS)[5][6]. This methodology facilitates a traceless, on-resin head-to-tail cyclization through a proximity-driven intramolecular acyl transfer mechanism, yielding the final cyclic peptide with high purity and efficiency[7].
Part 1: The Chemistry of the AMB Traceless Linker
The power of the AMB linker lies in its unique bifunctional architecture. The primary aminomethyl group serves as a stable anchor point for the C-terminus of the first amino acid. The benzamide moiety, meanwhile, remains inert throughout the peptide chain elongation process.
Upon completion of the linear peptide synthesis and selective deprotection of the N-terminal amine, the linker is "activated." The now-free N-terminal amine is positioned in close proximity to the benzamide carbonyl. Under appropriate conditions, this initiates a nucleophilic attack on the carbonyl carbon. The resulting tetrahedral intermediate collapses, forming the desired peptide bond to create the cyclic product and simultaneously cleaving it from the solid support. This intramolecular acyl transfer is highly efficient and "traceless," meaning no atoms from the linker are incorporated into the final cyclic peptide[7][8].
Part 2: Experimental Protocols
Protocol 1: Immobilization of AMB Linker onto Solid Support
The first phase involves covalently attaching the 2-(Aminomethyl)benzamide linker to a suitable solid support. A 2-chlorotrityl chloride (2-CTC) resin is recommended due to its high reactivity and the mild acidic conditions required for final cleavage, should any linear peptide need to be recovered.
Materials
| Reagent | Molar Eq. | Purpose |
|---|---|---|
| 2-Chlorotrityl Chloride Resin | 1.0 | Solid Support |
| 2-(Aminomethyl)benzamide HCl | 3.0 | Linker |
| Diisopropylethylamine (DIPEA) | 7.0 | Non-nucleophilic base |
| Dichloromethane (DCM) | - | Solvent |
| Methanol (MeOH) | - | Capping Agent |
Procedure
-
Resin Swelling: Swell 1.0 g of 2-CTC resin (e.g., 1.2 mmol/g substitution) in anhydrous DCM (10 mL/g) for 30 minutes in a suitable reaction vessel.
-
Linker Preparation: In a separate flask, dissolve 2-(Aminomethyl)benzamide hydrochloride (3.0 eq.) in DCM. Add DIPEA (3.5 eq.) and stir for 5 minutes to neutralize the hydrochloride salt, forming the free amine.
-
Coupling: Drain the DCM from the swollen resin. Immediately add the prepared linker solution to the resin. Add an additional 3.5 eq. of DIPEA to the slurry to act as a proton scavenger.
-
Reaction: Agitate the mixture at room temperature for 2-4 hours.
-
Capping: Drain the reaction mixture. To cap any unreacted chlorotrityl sites, wash the resin with DCM, then add a solution of DCM/MeOH/DIPEA (80:15:5 v/v/v) and agitate for 30 minutes.
-
Washing: Drain the capping solution. Wash the resin sequentially with DCM (3x), DMF (3x), and MeOH (3x).
-
Drying: Dry the AMB-functionalized resin under high vacuum to a constant weight. Determine the final loading via a method such as Fmoc loading determination after coupling the first amino acid.
Protocol 2: Solid-Phase Synthesis of the Linear Peptide
This protocol follows the standard Fmoc/tBu strategy for peptide chain elongation.
Procedure
-
First Amino Acid Coupling: Swell the AMB-resin in DMF. Couple the first Fmoc-protected amino acid (3-5 eq.) using a standard coupling agent (e.g., HBTU/DIPEA or DIC/Oxyma) in DMF for 1-2 hours. This attaches the C-terminus of your peptide to the linker.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc protecting group from the N-terminus.
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove residual piperidine and byproducts.
-
Iterative Coupling: Couple the subsequent Fmoc-amino acids using the same procedure as step 1.
-
Monitoring: After each coupling step, perform a qualitative test (e.g., Kaiser test) to ensure complete reaction. If the test is positive (indicating free amines), a recoupling step is necessary.
-
Chain Completion: Repeat steps 2-5 until the full linear peptide sequence is assembled.
Protocol 3: On-Resin Cyclization and Cleavage
This is the critical step where the head-to-tail cyclization is induced.
Materials
| Reagent | Concentration/Amount | Purpose |
|---|---|---|
| Piperidine/DMF | 20% (v/v) | Final Fmoc deprotection |
| N-Methyl-2-pyrrolidone (NMP) | - | High-boiling polar aprotic solvent |
| Diisopropylethylamine (DIPEA) | 2-4 eq. | Mild base to facilitate cyclization |
| Trifluoroacetic Acid (TFA) | 95% | For side-chain deprotection |
| Scavengers (e.g., TIS, H₂O) | 2.5% each | To quench reactive cations |
Procedure
-
Final Fmoc Deprotection: After the last amino acid has been coupled, perform a final Fmoc deprotection using 20% piperidine in DMF as described previously. Wash the resin extensively with DMF and then NMP to ensure complete removal of piperidine.
-
Cyclization Reaction:
-
Swell the peptide-resin in NMP.
-
Add DIPEA (2-4 eq. based on resin loading).
-
Agitate the reaction at room temperature or with gentle heating (40-50°C) for 6-24 hours. The reaction progress can be monitored by cleaving a small aliquot of resin and analyzing the supernatant by LC-MS.
-
-
Product Collection: Once the cyclization is complete, filter the resin and collect the filtrate, which contains the crude cyclic peptide with side-chain protecting groups still attached.
-
Washing: Wash the resin with NMP (2x) and DCM (2x) and combine the washes with the initial filtrate.
-
Side-Chain Deprotection:
-
Evaporate the collected organic solvents under reduced pressure.
-
Treat the residue with a cleavage cocktail (e.g., 95% TFA / 2.5% Triisopropylsilane (TIS) / 2.5% H₂O) for 2-3 hours at room temperature to remove the acid-labile side-chain protecting groups.
-
-
Isolation: Precipitate the crude, fully deprotected cyclic peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Purification: Dry the crude peptide pellet and purify using reverse-phase HPLC.
Part 3: Troubleshooting and Key Considerations
-
Incomplete Cyclization: If cyclization is slow or incomplete, steric hindrance may be an issue. Increasing the reaction temperature (to 50°C) or reaction time can help. For particularly difficult sequences, consider incorporating pseudoproline dipeptides to disrupt secondary structures.
-
Dimerization: Although on-resin cyclization significantly reduces dimerization, it can still occur if the peptide chain is long and flexible. Ensure the resin loading is not excessively high to maximize the pseudo-dilution effect.
-
Racemization: The C-terminal amino acid is susceptible to epimerization during activation. Using coupling reagents known to suppress racemization (like DIC/Oxyma) for the first amino acid attachment is crucial. The final base-mediated cyclization is generally mild, but prolonged exposure or strong bases should be avoided.
-
Choice of C-Terminal Amino Acid: Glycine or Proline are ideal C-terminal residues as they are not prone to racemization. If a chiral amino acid must be at the C-terminus, careful monitoring is required.
Conclusion
The 2-(Aminomethyl)benzamide linker provides a robust and elegant strategy for the synthesis of head-to-tail cyclic peptides. By leveraging a traceless, intramolecular acyl transfer mechanism, this method circumvents many of the challenges associated with traditional cyclization techniques. It enables the efficient, on-resin production of cyclic peptides, making it a valuable tool for academic research and the development of next-generation peptide therapeutics.
References
- 1. Automated Synthesis of Head-to-Tail Cyclic Peptides via Microwave-Enhanced SPPS [cem.com]
- 2. Peptide cyclization - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 3. biotage.com [biotage.com]
- 4. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intramolecular acyl transfer in peptide and protein ligation and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatização of 2-(Aminomethyl)benzamide for Biological Assays
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of 2-(Aminomethyl)benzamide. This versatile building block, featuring a primary amine and a benzamide moiety, offers multiple avenues for chemical modification, enabling its use in a wide array of biological assays.[1][2] These notes detail various strategies for targeted derivatization, including fluorescent labeling and biotinylation, and provide step-by-step protocols for synthesis, purification, and characterization of the resulting conjugates. The causal relationships behind experimental choices are explained to ensure scientific integrity and reproducibility.
Introduction: The Strategic Importance of 2-(Aminomethyl)benzamide in Assay Development
2-(Aminomethyl)benzamide is a valuable scaffold in medicinal chemistry and chemical biology. Its structure, containing a reactive primary aminomethyl group and a stable benzamide, allows for precise chemical modifications.[2] Derivatization of this molecule is a critical step in developing tools for biological assays, enabling the study of its interactions with biological targets. Benzimidazole derivatives, structurally related to 2-(aminomethyl)benzamide, have shown a range of biological activities, including potential as tyrosine kinase inhibitors and antimicrobial agents.[3][4][5][6] This underscores the importance of developing robust methods to synthesize and test novel derivatives.
The primary amine serves as a versatile handle for conjugation to a variety of reporters and tags, such as fluorophores and biotin.[7][8][9] This process, known as bioconjugation, transforms the small molecule into a probe that can be detected and quantified in complex biological systems.[10][11][12] The choice of derivatization strategy is dictated by the specific requirements of the biological assay, such as the need for high sensitivity, specific binding, or compatibility with a particular detection method.
This guide will focus on two of the most common and impactful derivatization strategies for 2-(Aminomethyl)benzamide:
-
Fluorescent Labeling: For direct visualization and quantification in techniques like fluorescence microscopy, flow cytometry, and fluorescence polarization assays.
-
Biotinylation: To enable highly sensitive detection and purification through the high-affinity interaction between biotin and avidin/streptavidin.[9][13]
The following sections will provide the theoretical basis for these derivatization reactions, detailed experimental protocols, and methods for the purification and characterization of the final products.
Foundational Chemistry: Leveraging the Primary Amine
The nucleophilic primary amine of 2-(Aminomethyl)benzamide is the primary target for derivatization. Understanding the reactivity of this group is crucial for selecting the appropriate reagents and reaction conditions. The most common strategies for labeling primary amines involve acylation reactions with activated esters, such as N-hydroxysuccinimide (NHS) esters.[14][15][16]
Amine-Reactive Chemistries: The Power of NHS Esters
NHS esters are widely used for their ability to efficiently and specifically react with primary amines under mild, aqueous conditions to form stable amide bonds.[14][15] This reaction is highly favored at slightly alkaline pH (typically 7.2-8.5), where the primary amine is deprotonated and thus more nucleophilic.
Strategic Derivatization Approaches
The choice between fluorescent labeling and biotinylation depends on the intended application and the desired assay format.
Fluorescent Labeling
Fluorescent labeling allows for the direct detection and quantification of the derivatized molecule.[17][18][19] A wide variety of fluorescent dyes are commercially available as NHS esters, offering a broad spectrum of excitation and emission wavelengths to suit different instrumentation.
Table 1: Common Amine-Reactive Fluorescent Dyes
| Fluorophore | Excitation (nm) | Emission (nm) | Key Features |
| Fluorescein (FITC) | ~494 | ~518 | Bright, but pH sensitive and prone to photobleaching. |
| Rhodamine (TRITC) | ~557 | ~576 | More photostable than fluorescein. |
| Cyanine Dyes (Cy3, Cy5) | ~550, ~650 | ~570, ~670 | Bright and photostable, suitable for multiplexing. |
| Alexa Fluor Dyes | Various | Various | Excellent brightness, photostability, and pH insensitivity. |
| DyLight Dyes | Various | Various | High fluorescence intensity and photostability. |
Biotinylation
Biotinylation introduces a biotin moiety onto the 2-(Aminomethyl)benzamide molecule.[8][13] The exceptionally strong and specific interaction between biotin and avidin or streptavidin (Kd ≈ 10-15 M) allows for highly sensitive detection and efficient purification.[9][20] Biotinylation is often employed in assays such as ELISA, Western blotting, and pull-down experiments.
Table 2: Common Amine-Reactive Biotinylation Reagents
| Reagent | Spacer Arm Length | Cleavable? | Key Features |
| NHS-Biotin | 13.5 Å | No | Standard reagent for general biotinylation. |
| NHS-LC-Biotin | 22.4 Å | No | Longer spacer arm reduces steric hindrance.[16] |
| Sulfo-NHS-Biotin | 13.5 Å | No | Water-soluble for labeling cell surface proteins. |
| NHS-SS-Biotin | 24.3 Å | Yes (disulfide bond) | Cleavable with reducing agents like DTT. |
Detailed Experimental Protocols
The following protocols provide a starting point for the derivatization of 2-(Aminomethyl)benzamide. Optimization may be required depending on the specific reagents and experimental goals.
General Considerations
-
Purity of Starting Material: Ensure the 2-(Aminomethyl)benzamide is of high purity to avoid side reactions.
-
Solvent: Use anhydrous, amine-free solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to dissolve the reagents before adding them to the aqueous reaction buffer.
-
pH Control: Maintain the reaction pH within the optimal range for amine acylation (7.2-8.5) using a non-amine-containing buffer such as phosphate-buffered saline (PBS) or sodium bicarbonate buffer.
-
Stoichiometry: The molar ratio of the labeling reagent to 2-(Aminomethyl)benzamide will influence the efficiency of the reaction. A 1.5 to 5-fold molar excess of the labeling reagent is a good starting point.
Protocol 1: Fluorescent Labeling of 2-(Aminomethyl)benzamide with an NHS-Ester Dye
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of 2-(Aminomethyl)benzamide hydrochloride in reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).
-
Prepare a 10 mM stock solution of the amine-reactive fluorescent dye (NHS ester) in anhydrous DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine 100 µL of the 2-(Aminomethyl)benzamide solution with the desired molar excess of the fluorescent dye stock solution.
-
Vortex briefly to mix.
-
-
Incubation:
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Quenching (Optional):
-
To stop the reaction, add a small amount of a primary amine-containing buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.
-
Incubate for an additional 30 minutes at room temperature.
-
-
Purification:
-
Proceed to purification to remove unreacted dye and byproducts (see Section 5).
-
Protocol 2: Biotinylation of 2-(Aminomethyl)benzamide with NHS-Biotin
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in reaction buffer (e.g., PBS, pH 7.4).
-
Prepare a 20 mM stock solution of NHS-Biotin in anhydrous DMSO.
-
-
Reaction Setup:
-
Add a 2-fold molar excess of the NHS-Biotin stock solution to the 2-(Aminomethyl)benzamide solution.
-
Mix thoroughly by vortexing.
-
-
Incubation:
-
Incubate the reaction for 30-60 minutes at room temperature.
-
-
Purification:
-
Purify the biotinylated product to remove excess biotinylation reagent and byproducts (see Section 5).
-
Purification and Characterization of Derivatized Products
Purification is a critical step to ensure that the final product is free from unreacted starting materials and byproducts, which could interfere with subsequent biological assays.[21][22][23]
Purification Techniques
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common and effective method for purifying small molecule conjugates.[24][25] Separation is based on the hydrophobicity of the molecules. A gradient of an organic solvent (e.g., acetonitrile) in water is typically used for elution.
-
Size-Exclusion Chromatography (SEC): This technique separates molecules based on their size and can be useful for removing small molecules like unreacted dye or biotin from a larger derivatized product if the molecular weight difference is significant.
-
Solid-Phase Extraction (SPE): SPE can be used for rapid cleanup and concentration of the derivatized product.
Characterization Methods
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the desired product and to assess its purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to confirm the structure of the derivatized product.
-
UV-Visible Spectroscopy: This technique can be used to determine the concentration of the fluorescently labeled product by measuring its absorbance at the dye's maximum absorption wavelength.
Conclusion
The derivatization of 2-(Aminomethyl)benzamide is a powerful strategy for the development of customized probes for a wide range of biological assays. By leveraging the reactivity of its primary amine, researchers can readily conjugate fluorescent dyes, biotin, and other moieties to create tools for studying molecular interactions and biological pathways. The protocols and guidelines presented in this application note provide a solid foundation for the successful synthesis, purification, and characterization of these valuable research reagents. Careful consideration of the experimental design, including the choice of reagents, reaction conditions, and purification methods, is essential for obtaining high-quality derivatives and generating reliable data in biological assays.
References
- 1. This compound | 1187927-15-6 | FA122910 [biosynth.com]
- 2. Buy N-(aminomethyl)benzamide | 67908-02-5 [smolecule.com]
- 3. chemrevlett.com [chemrevlett.com]
- 4. chemrevlett.com [chemrevlett.com]
- 5. mdpi.com [mdpi.com]
- 6. isca.me [isca.me]
- 7. Optimized derivatization of primary amines with the fluorogenic reagent naphthalene-2,3-dicarboxaldehyde toward reproducible quantitative analysis in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biotinylation - Wikipedia [en.wikipedia.org]
- 9. biotinylation.alfa-chemistry.com [biotinylation.alfa-chemistry.com]
- 10. Bioconjugation - Wikipedia [en.wikipedia.org]
- 11. susupport.com [susupport.com]
- 12. Bioconjugation of Molecules: Advancement in Therapeutics [rootsanalysis.com]
- 13. Biotinylation | Thermo Fisher Scientific - CA [thermofisher.com]
- 14. royalsocietypublishing.org [royalsocietypublishing.org]
- 15. biotium.com [biotium.com]
- 16. Biotin Labeling Molecules and Their Biological Applications | AAT Bioquest [aatbio.com]
- 17. Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
- 18. Fluorescent labeling of drugs and simple organic compounds containing amine functional groups, utilizing dansyl chloride in Na(2)CO(3) buffer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 20. sciforum.net [sciforum.net]
- 21. Small Molecule Purification | Hanbon [jshanbon.com]
- 22. Small Molecule Drugs [dupont.com]
- 23. bioprocessintl.com [bioprocessintl.com]
- 24. benchchem.com [benchchem.com]
- 25. agilent.com [agilent.com]
Troubleshooting & Optimization
Improving the yield and purity of 2-(Aminomethyl)benzamide hydrochloride synthesis
Welcome to the technical support center for the synthesis of 2-(Aminomethyl)benzamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your synthetic route to improve both the yield and purity of this valuable chemical intermediate.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound. Each problem is followed by an analysis of potential causes and actionable solutions.
Issue 1: Low Yield of this compound
Question: My reaction is resulting in a significantly lower yield than anticipated. What are the common causes, and how can I improve it?
Answer: Low yields can often be traced back to several key areas in the synthetic process: incomplete reactions, side reactions, and product loss during workup.
-
Incomplete Reaction: The conversion of the starting materials to the product may not be going to completion.
-
Causality: Insufficient reaction time or inadequate temperature can lead to an incomplete reaction. For amide bond formation, ensuring the activating agent is fully consumed is critical.
-
Solutions:
-
Reaction Monitoring: Actively monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has reached completion before quenching.
-
Optimize Reaction Time and Temperature: If the reaction stalls, consider increasing the reaction time. A modest increase in temperature may also improve the reaction rate, but be cautious as this can sometimes promote side reactions.[1]
-
Stoichiometry: A slight excess of the aminating agent can sometimes drive the reaction to completion.[2]
-
-
-
Side Reactions: The formation of unwanted byproducts consumes your starting materials and complicates purification.
-
Causality: The presence of moisture can lead to the hydrolysis of activated carboxylic acid intermediates (like acyl chlorides) back to the unreactive carboxylic acid.[1][2][3] In coupling agent-mediated syntheses, side reactions can also be a significant issue.
-
Solutions:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent atmospheric moisture from interfering.[2]
-
Reagent Quality: Use freshly opened or purified reagents. Acyl chlorides, in particular, can degrade over time.
-
Controlled Addition: Add reagents, especially highly reactive ones, slowly and at a controlled temperature (often in an ice bath) to minimize exothermic reactions that can lead to side product formation.[1][2]
-
-
-
Product Loss During Workup and Purification: A significant amount of product can be lost during extraction and crystallization steps.
-
Causality: The hydrochloride salt of 2-(Aminomethyl)benzamide has some solubility in water, which can lead to losses during aqueous workups. Improper recrystallization techniques can also result in poor recovery.
-
Solutions:
-
Optimize Extraction: When performing a liquid-liquid extraction, ensure the pH of the aqueous layer is optimized for the solubility of your compound in the organic phase. Multiple extractions with smaller volumes of solvent are more effective than a single extraction with a large volume.
-
Recrystallization Solvent System: Carefully select the recrystallization solvent. For amine hydrochlorides, polar solvents like ethanol, isopropanol, or a mixture of alcohol and water are often effective.[4] The goal is to find a solvent that dissolves the compound well at high temperatures but poorly at low temperatures.[4]
-
-
Issue 2: Product Purity Concerns - Presence of Impurities
Question: My final product shows impurities in the NMR or HPLC analysis. What are the likely contaminants, and how can I remove them?
Answer: Impurities can stem from unreacted starting materials, byproducts of the reaction, or subsequent degradation.
-
Unreacted Starting Materials: The presence of starting materials is a common impurity.
-
Causality: This is often a result of an incomplete reaction.
-
Solutions:
-
Improve Reaction Conversion: Refer to the solutions for "Incomplete Reaction" in Issue 1.
-
Purification: If unreacted starting materials persist, purification by recrystallization is often the most effective method.[4] Column chromatography can also be employed, though it may be more challenging for highly polar hydrochloride salts.
-
-
-
Byproducts from the Reaction:
-
Causality: The specific byproducts will depend on the synthetic route. For example, if using a carbodiimide coupling agent like DCC, the dicyclohexylurea (DCU) byproduct can co-precipitate with the product.[1]
-
Solutions:
-
Removal of Acidic/Basic Impurities: Washing the organic layer with a mild aqueous base (like sodium bicarbonate solution) can remove acidic impurities, while a wash with a dilute acid can remove basic impurities.[2]
-
Filtration for Insoluble Byproducts: In the case of DCU, it is often insoluble and can be removed by filtration before the main workup.[3]
-
Recrystallization: A well-chosen recrystallization solvent system will ideally leave the impurities dissolved in the mother liquor.[4]
-
-
-
Formation of an Oil Instead of a Solid:
-
Causality: The presence of impurities can sometimes lower the melting point of the product, causing it to separate as an oil.[1]
-
Solutions:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product to encourage crystallization.[1]
-
Cooling: Placing the flask in an ice bath can promote solidification.[1]
-
Purification of the Oil: If the oil persists, it can be isolated by extraction, dried, and then recrystallization can be attempted from a different solvent system.[1]
-
-
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A prevalent method involves the amidation of a suitably protected 2-(aminomethyl)benzoic acid derivative. The amino group is often protected (e.g., as a Boc or Cbz derivative) to prevent self-reaction. The carboxylic acid is then activated (e.g., by conversion to an acyl chloride or by using a coupling agent) and reacted with an ammonia source. The final step is the deprotection of the amino group and formation of the hydrochloride salt.
Q2: How do I choose an appropriate solvent for recrystallization?
A2: The ideal recrystallization solvent should dissolve your compound well when hot but poorly when cold. For amine hydrochlorides, which are salts, polar solvents are generally a good starting point.[4] You can test small amounts of your crude product in various solvents like ethanol, methanol, isopropanol, or water/alcohol mixtures to find the best option. The goal is to achieve a saturated solution at the boiling point of the solvent, which will then yield pure crystals upon slow cooling.[4]
Q3: What analytical techniques are best for confirming the purity of my final product?
A3: A combination of techniques is recommended for comprehensive purity analysis.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating the main compound from impurities and quantifying their relative amounts.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information and can reveal the presence of impurities, often with identifiable structures.
-
Mass Spectrometry (MS): This technique confirms the molecular weight of your product.
Q4: My reaction mixture solidified. Is this a problem?
A4: Not necessarily. In many cases, the product precipitating out of the reaction mixture is the desired outcome.[1] However, if the solidification is so extensive that it prevents effective stirring, you may need to add more solvent to maintain a stirrable slurry.[1]
Experimental Protocols
Protocol 1: General Procedure for Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected recrystallization solvent.
-
Heating: Gently heat the mixture while stirring until the solvent boils. Continue to add small portions of the hot solvent until the solid is completely dissolved. It is crucial to use the minimum amount of solvent necessary to achieve a saturated solution.[4]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.[4]
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[4] Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Collection and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent. Dry the crystals under vacuum.
Visualization of Key Processes
Caption: A typical workflow for the synthesis and purification of this compound.
Caption: A decision tree for troubleshooting low yield issues.
References
Technical Support Center: A Troubleshooting Guide for the Synthesis of 2-Aminobenzamide Derivatives
Welcome to the technical support center for the synthesis of 2-aminobenzamide derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the synthesis of these valuable compounds, providing in-depth, field-proven insights and solutions in a direct question-and-answer format. Our goal is to equip you with the knowledge to diagnose and resolve experimental issues, ensuring the efficiency and success of your synthetic endeavors.
Troubleshooting Workflow: A General Overview
Before diving into specific issues, the following workflow provides a logical progression for troubleshooting common problems in the synthesis of 2-aminobenzamide derivatives.
Caption: A general workflow for troubleshooting issues in 2-aminobenzamide synthesis.
Frequently Asked Questions (FAQs) and Troubleshooting
Category 1: Low Yield and Reaction Inefficiency
Question 1: My reaction of isatoic anhydride with a primary amine is resulting in a very low yield of the desired 2-aminobenzamide derivative. What are the likely causes and how can I improve it?
Answer: Low yields in the reaction of isatooic anhydride with amines are a common issue and can often be attributed to several factors. The reaction mechanism involves the nucleophilic attack of the amine on the more electrophilic carbonyl group of the isatoic anhydride, followed by ring-opening and decarboxylation.[1]
-
Incomplete Reaction: The reaction may not have gone to completion. It is crucial to monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically refluxed for several hours (e.g., 6 hours in DMF) to ensure completion.[2]
-
Sub-optimal Solvent: The choice of solvent is critical. Dimethylformamide (DMF) is a commonly used solvent that facilitates this reaction by effectively dissolving the starting materials.[3]
-
Amine Reactivity: The nucleophilicity of the amine plays a significant role. Less nucleophilic amines (e.g., anilines with electron-withdrawing groups) may require longer reaction times or higher temperatures.
-
Side Reactions: Isatoic anhydride can react with water to form 2-aminobenzoic acid, which may not react further under the same conditions. Ensure that your solvent and amine are reasonably dry.
Experimental Protocol for Improved Yield:
-
To a solution of isatoic anhydride (1 equivalent) in dry DMF, add a solution of the desired amine (1-1.2 equivalents) in DMF.
-
Reflux the reaction mixture for 4-8 hours, monitoring the disappearance of the starting materials by TLC.
-
After completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration.[3]
-
Wash the solid product with a cold solvent like ethanol or water to remove residual DMF and unreacted starting materials.[4]
-
If the product does not precipitate, the reaction mixture can be poured into ice-water to induce precipitation.[5]
Question 2: I am attempting a Hofmann rearrangement of phthalamide to produce 2-aminobenzamide, but the yield is poor. What are the critical parameters for this reaction?
Answer: The Hofmann rearrangement is a classic method for converting a primary amide to a primary amine with one less carbon atom.[6] The reaction proceeds through an isocyanate intermediate.[7] For the synthesis of 2-aminobenzamide from phthalamide, several factors can impact the yield.
-
Stoichiometry of Reagents: The reaction requires precise stoichiometry of the amide, bromine, and a strong base (like NaOH or KOH). Using an excess of the base is common to ensure the deprotonation of the amide and neutralization of the HBr byproduct.
-
Temperature Control: The initial bromination is typically carried out at a low temperature, while the rearrangement step requires heating. Careful control of the temperature at each stage is crucial to prevent side reactions.
-
Formation of Byproducts: The intermediate isocyanate can react with water to form a carbamic acid, which then decarboxylates to the desired amine.[7] However, if the isocyanate reacts with the product amine, urea byproducts can form, reducing the yield.
Troubleshooting Steps:
-
In Situ Reagent Formation: Ensure that sodium hypobromite is formed in situ by adding bromine to a cold solution of sodium hydroxide.[6]
-
Slow Addition: Add the amide to the cold hypobromite solution slowly to control the initial reaction.
-
Controlled Heating: Once the N-bromoamide is formed, heat the reaction mixture gradually to facilitate the rearrangement to the isocyanate.
-
Work-up: After the reaction is complete, the amine is typically isolated by extraction or precipitation after adjusting the pH.
Category 2: Product Purity and Side Reactions
Question 3: My crude product from the synthesis of a 2-aminobenzophenone derivative from anthranilic acid shows a significant, high-melting point impurity. What is this likely to be and how can I avoid its formation?
Answer: A common and often high-melting point side product in the synthesis of 2-aminobenzophenones, particularly through Friedel-Crafts acylation of a protected anthranilic acid, is 9(10H)-acridone.[8] This occurs due to an intramolecular cyclization of the desired product under the harsh acidic conditions of the reaction.
Mitigation Strategies:
-
Temperature Control: Maintain a low reaction temperature (ideally 0-5°C) during the addition of the Lewis acid (e.g., AlCl₃) to control the exothermicity. The overall reaction temperature should be kept below 60°C.[8]
-
Controlled Reagent Addition: Add the Lewis acid portion-wise to the reaction mixture to prevent localized overheating.[8]
-
Minimize Reaction Time: Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed to avoid prolonged exposure to the acidic conditions that promote cyclization.[8]
-
Effective Quenching: Quench the reaction by slowly pouring the mixture onto crushed ice. This rapidly deactivates the Lewis acid and minimizes the chance for the cyclization side reaction to occur.[8]
Question 4: In the synthesis of 2-aminobenzamide from isatoic anhydride and aqueous ammonia, I am isolating a significant amount of a byproduct that is difficult to separate. What is this byproduct and how can I favor the formation of the desired amide?
Answer: The reaction of isatoic anhydride with aqueous ammonia can lead to the formation of o-ureidobenzoic acid as a significant byproduct alongside the desired 2-aminobenzamide.[9] This occurs because the initially formed 2-aminobenzamide can react with another molecule of isatoic anhydride or an isocyanate intermediate.
Strategies to Minimize Byproduct Formation:
-
Control of Stoichiometry: Using a controlled amount of isatoic anhydride relative to the ammonia can help.
-
Reaction Conditions: The reaction conditions, including temperature and concentration, can influence the product distribution. Lower temperatures may favor the formation of the amide over the urea derivative.
-
Purification: While challenging, purification can sometimes be achieved by taking advantage of the different acidic/basic properties of the two compounds. For instance, careful pH adjustment during work-up might allow for selective precipitation. Recrystallization from a suitable solvent is another option.[10]
Summary of Common Issues and Solutions
| Problem | Probable Cause(s) | Recommended Solution(s) | Relevant Citations |
| Low Yield (from Isatoic Anhydride) | Incomplete reaction; Sub-optimal solvent; Low amine reactivity. | Monitor reaction by TLC; Use DMF as solvent; Increase reaction time/temperature for less reactive amines. | [3],[1],[2] |
| Low Yield (Hofmann Rearrangement) | Incorrect stoichiometry; Poor temperature control; Urea byproduct formation. | Use precise stoichiometry; Control temperature at each stage; Ensure efficient hydrolysis of the isocyanate. | [6],[7] |
| High-Melting Point Impurity (from Anthranilic Acid) | Formation of 9(10H)-acridone via intramolecular cyclization. | Maintain low reaction temperature (<60°C); Portion-wise addition of Lewis acid; Minimize reaction time; Quench on ice. | [8] |
| o-Ureidobenzoic Acid Byproduct | Reaction of product with starting material/intermediate. | Control stoichiometry; Optimize reaction temperature; Utilize differences in acidity/basicity for purification. | [9] |
| Product Loss During Work-up | Product is partially soluble in the aqueous phase; Inefficient extraction. | Adjust pH to ensure the product is in its neutral form before extraction; Use a suitable organic solvent for extraction; Optimize recrystallization solvent. | [10],[11] |
References
- 1. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. chalcogen.ro [chalcogen.ro]
- 6. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 7. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 8. benchchem.com [benchchem.com]
- 9. prepchem.com [prepchem.com]
- 10. US8871939B2 - Method for preparing 2-aminobenzamide derivatives - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Amide Coupling Reactions with 2-(Aminomethyl)benzamide Hydrochloride
Welcome to the technical support hub for researchers utilizing 2-(Aminomethyl)benzamide hydrochloride in amide coupling reactions. This guide is structured to provide direct, actionable solutions to common challenges encountered in the lab. As Senior Application Scientists, our goal is to move beyond mere procedural steps, offering insights into the chemical principles that govern success.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges when using this compound in a coupling reaction?
Answer: The primary challenge stems from the fact that the amine is provided as a hydrochloride salt. The amine nitrogen's lone pair is protonated, rendering it non-nucleophilic and incapable of participating in the amide bond formation. Therefore, the first critical step in any protocol is the in situ neutralization of this salt to liberate the free primary amine. Failure to do so is the most common reason for reaction failure. A stoichiometric amount of base is required just to accomplish this before the coupling reaction can even begin.[1][2]
Q2: Why is an additional equivalent of base often required beyond what's needed to neutralize the hydrochloride salt?
Answer: There are two main reasons. First, many coupling reactions, especially those involving the activation of a carboxylic acid, generate an acidic byproduct. For instance, forming an acyl chloride generates HCl.[3] This acid will immediately protonate any available free amine, quenching its reactivity. A base is required to scavenge this acid. Second, the mechanisms of many coupling reagents, particularly phosphonium and aminium salts, are facilitated by a basic environment to deprotonate the carboxylic acid, enhancing its nucleophilicity toward the coupling agent.[4][5]
Q3: Which coupling reagents are recommended for this amine?
Answer: 2-(Aminomethyl)benzamide is a primary amine and is generally reactive. The choice of coupling reagent often depends on the properties of the carboxylic acid partner (e.g., steric hindrance, propensity for racemization).
-
Carbodiimides (EDC, DCC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a highly common and practical choice.[6] It's water-soluble, and its urea byproduct can be easily removed with a simple aqueous wash.[7][8] It is almost always used with an additive.
-
Uronium/Aminium Salts (HATU, HBTU): Reagents like HATU are exceptionally effective, especially for sterically hindered substrates or when rapid reaction times are needed.[9][10] They are known for low rates of racemization.[5]
-
Phosphonium Salts (PyBOP): These are also highly efficient and are a good alternative to uronium salts.[5][6]
The selection is a balance of reactivity, cost, and ease of purification. For routine couplings, EDC/HOBt is often sufficient. For more challenging systems, HATU is a reliable choice.[11]
Troubleshooting Guide: Common Issues & Solutions
Problem 1: My reaction shows low or no product yield, with starting materials largely unreacted.
This is the most frequent issue and can typically be traced to one of three areas: amine availability, acid activation, or reaction environment.
-
The Logic: As stated in the FAQs, the amine hydrochloride is unreactive. You must add at least one equivalent of a suitable base to liberate the free amine.
-
Solution: Ensure you are adding a minimum of 2.0 equivalents of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA).[6] One equivalent neutralizes the HCl salt, and the second acts as the base for the coupling reaction itself. If your carboxylic acid is also a salt, you will need to adjust stoichiometry accordingly.
-
The Logic: The amine attacks an "activated" form of the carboxylic acid, not the acid itself. If this activation is slow or the activated intermediate is unstable, the reaction will fail.
-
Solution:
-
Switch to a Stronger Coupling Reagent: If EDC/HOBt is failing, upgrade to a more potent reagent like HATU.[7][12] HATU reactions are often faster and more efficient for difficult couplings.[9]
-
Pre-activation: Mix the carboxylic acid, coupling reagent, and base in your anhydrous solvent for 15-20 minutes before adding the 2-(Aminomethyl)benzamide.[10] This allows for the formation of the activated ester intermediate without competing side reactions.
-
Check Reagent Quality: Coupling reagents, especially carbodiimides, are moisture-sensitive.[13][14] Using old or improperly stored reagents is a common cause of failure.
-
-
The Logic: Water can hydrolyze the activated carboxylic acid intermediate back to the starting material and can also hydrolyze some coupling reagents.[7]
-
Solution: Use anhydrous solvents (DCM or DMF are common).[15][16] Ensure your starting materials are dry. While some protocols exist for amide coupling in water, they are highly specialized and not standard practice.[17] For routine synthesis, anhydrous conditions are strongly recommended.[14]
Problem 2: The reaction is messy (multiple spots on TLC) and purification is difficult.
-
The Logic: The O-acylisourea intermediate formed from a carboxylic acid and a carbodiimide (like EDC or DCC) is highly reactive. If it is not quickly intercepted by the amine, it can rearrange to a stable N-acylurea byproduct, which is difficult to remove.[18]
-
Solution: This side reaction is effectively suppressed by the addition of nucleophilic additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure.[2][7][18] These additives trap the O-acylisourea intermediate to form an active ester that is more stable and less prone to side reactions. Always use at least one equivalent of an additive when using a carbodiimide.
-
The Logic: Excess uronium or aminium reagents like HATU or HBTU can react with the primary amine of your substrate, forming a guanidinium group.[9] This "caps" the amine, preventing it from reacting with the activated acid.
-
Solution: Avoid using a large excess of the coupling reagent. A stoichiometry of 1.05-1.1 equivalents is typically sufficient. It is often better to use a slight excess of the carboxylic acid relative to the amine to ensure the valuable amine is fully consumed.[5]
-
The Logic: Each reagent introduces potential impurities that must be removed during workup.
-
Solution: A well-designed workup is critical.
-
EDC/EDU: The urea byproduct from EDC is water-soluble and can be removed by washing the organic layer with water or brine.[7][8]
-
DIPEA/TEA: These tertiary amine bases are readily removed by washing with a dilute acid, such as 1 M HCl or 5% citric acid solution.[19]
-
DMF: If using DMF as a solvent, it can be difficult to remove under vacuum. Washing the organic extract multiple times with a 5% aqueous LiCl solution can effectively pull the DMF into the aqueous phase.[7][19]
-
Data & Reagent Comparison
For a successful coupling, understanding the tools at your disposal is paramount. The following tables summarize key quantitative data and reagent choices.
Table 1: Comparison of Common Coupling Reagents
| Reagent System | Stoichiometry (Acid:Amine:Reagent:Base) | Pros | Cons |
| EDC / HOBt | 1.1 : 1.0 : 1.2 : 2.1 | Cost-effective; water-soluble byproduct simplifies workup.[7][8] | Slower than uronium salts; risk of N-acylurea side reaction if HOBt is omitted.[18] |
| HATU | 1.1 : 1.0 : 1.1 : 2.1 | Highly reactive, fast reaction times, low racemization.[5][9] Excellent for hindered substrates. | More expensive; excess can cap the amine.[9] |
Table 2: Solvent Selection Guide
| Solvent | Common Use | Advantages | Disadvantages |
| DCM | General purpose | Easy to remove under vacuum; good solubility for many organics. | Lower boiling point may limit reaction temperature. Not considered a "green" solvent.[20] |
| DMF | General purpose | High boiling point; excellent solvating power for polar and charged species.[15][16] | Difficult to remove; requires aqueous washes (e.g., with LiCl solution) for complete removal.[7][19] |
| 2-MeTHF | Green Alternative | Higher boiling point than THF; less water miscible; considered a more environmentally friendly option.[20] | May have different solubility profiles compared to DCM/DMF. |
Experimental Protocols
Protocol 1: General Procedure for Coupling using EDC/HOBt
This protocol outlines a standard method for coupling a generic carboxylic acid to this compound using EDC.
Materials:
-
Carboxylic acid (1.0 equiv)
-
This compound (1.1 equiv)
-
EDC·HCl (1.2 equiv)
-
HOBt (1.2 equiv)
-
DIPEA (2.5 equiv)
-
Anhydrous DCM or DMF
Procedure:
-
To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 equiv) and HOBt (1.2 equiv).
-
Dissolve the solids in anhydrous DCM or DMF (to a concentration of approx. 0.1-0.5 M).
-
Add DIPEA (2.5 equiv) to the solution and stir for 5 minutes.
-
Add this compound (1.1 equiv) to the mixture.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 equiv) in one portion.
-
Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature.
-
Monitor the reaction by TLC or LC-MS. Reactions are typically complete in 4-24 hours.[10]
-
Workup: Dilute the reaction mixture with ethyl acetate or DCM. Wash the organic phase sequentially with 1 M HCl (to remove DIPEA), saturated aqueous NaHCO₃ (to remove HOBt and unreacted acid), and finally with brine.[10]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: General Procedure for Coupling using HATU
This protocol is recommended for more challenging substrates where higher reactivity is required.
Materials:
-
Carboxylic Acid (1.1 equiv)
-
This compound (1.0 equiv)
-
HATU (1.1 equiv)
-
DIPEA (2.1 equiv)
-
Anhydrous DMF
Procedure:
-
To a round-bottom flask under an inert atmosphere, add the carboxylic acid (1.1 equiv) and HATU (1.1 equiv).
-
Dissolve the solids in anhydrous DMF (to a concentration of approx. 0.1-0.5 M).
-
Add DIPEA (2.1 equiv) to the mixture. Stir at room temperature for 15-20 minutes to pre-activate the carboxylic acid.[10]
-
Add this compound (1.0 equiv) to the activated mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.[10]
-
Workup: Dilute the mixture with ethyl acetate. Wash the organic phase sequentially with 5% aqueous LiCl (3-4 times to remove DMF), 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product as needed.
References
- 1. researchgate.net [researchgate.net]
- 2. bachem.com [bachem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Amine to Amide Mechanism - T3P [commonorganicchemistry.com]
- 5. hepatochem.com [hepatochem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. jpt.com [jpt.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. par.nsf.gov [par.nsf.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. reddit.com [reddit.com]
- 20. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36900A [pubs.rsc.org]
Technical Support Center: Purification of 2-(Aminomethyl)benzamide Hydrochloride
Welcome to the technical support center for drug development professionals. This guide provides in-depth troubleshooting and practical solutions for the purification of 2-(Aminomethyl)benzamide hydrochloride (CAS No: 1187927-15-6), a key building block in synthetic chemistry.[1] This document is designed to address common challenges encountered during its purification, ensuring you achieve the high purity required for your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities I might encounter in my crude this compound sample?
A1: The impurity profile of your sample is intrinsically linked to its synthetic route. However, based on common synthetic pathways (e.g., reduction of 2-cyanobenzamide or a related nitro compound), you can anticipate several classes of impurities:
-
Unreacted Starting Materials: Residual precursors from the final synthetic step.
-
Reaction By-products: These can include products from incomplete reactions or side reactions. For instance, hydrolysis of the amide functional group could lead to the formation of 2-(aminomethyl)benzoic acid.
-
Positional Isomers: If the synthesis is not perfectly regioselective, you may have isomers such as 3- or 4-(aminomethyl)benzamide.
-
Solvent Residues: Residual solvents from the reaction or initial work-up.
-
Inorganic Salts: Salts like sodium chloride or sodium sulfate may be present from aqueous work-up procedures.
Identifying potential impurities is the foundational step in selecting an appropriate purification strategy.[2]
Q2: How can I effectively assess the purity of my this compound before and after purification?
A2: A multi-pronged analytical approach is essential for accurately determining purity. We recommend the following combination of techniques:
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity assessment. A reverse-phase method is typically most effective for this polar compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for structural confirmation and identifying organic impurities. The aromatic protons, the benzylic CH₂ group, and the amide NH₂ protons will have characteristic chemical shifts. Impurities will present as additional, unassignable peaks.
-
Mass Spectrometry (MS): MS confirms the molecular weight of your target compound (C₈H₁₀N₂O, MW: 150.18 g/mol for the free base) and can help identify the mass of unknown impurities.[3]
-
Melting Point: A sharp, well-defined melting point is a good indicator of high purity. A broad melting range typically suggests the presence of impurities.
| Analytical Technique | Purpose | Typical Starting Conditions |
| Reverse-Phase HPLC | Quantify purity and detect impurities. | Column: C18, 4.6 x 150 mm, 5 µmMobile Phase: A: 0.1% Formic Acid in Water, B: AcetonitrileGradient: 5% to 95% B over 15 minDetection: UV at 218 nm[4] |
| ¹H NMR | Structural verification and impurity identification. | Solvent: D₂O or DMSO-d₆Observe aromatic, benzylic (CH₂), and amide (NH₂) proton signals. |
| Mass Spectrometry (ESI-MS) | Confirm molecular weight. | Mode: Positive Ion Electrospray (ESI+)Expected m/z for free base [M+H]⁺: 151.09 |
Troubleshooting & Purification Guides
Q3: What is the most direct method for purifying a solid, crude batch of this compound?
A3: For solid compounds, recrystallization is the most efficient and straightforward initial purification technique.[5] The principle relies on the differential solubility of your compound and its impurities in a chosen solvent at different temperatures. Since this compound is a polar salt, polar protic solvents are the best starting point.
-
Solvent Selection: Test the solubility of a small amount of your crude material in various solvents (e.g., isopropanol, ethanol, methanol, water, or mixtures thereof). The ideal solvent will dissolve the compound completely when hot but poorly when cold.
-
Dissolution: In a flask, add the minimum amount of near-boiling solvent to your crude solid to achieve complete dissolution.[5]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling & Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Slow cooling is crucial for forming large, pure crystals.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
| Problem | Potential Cause | Solution |
| Compound "oils out" | The boiling point of the solvent is higher than the melting point of the compound, or the solution is too concentrated. | Add more solvent to the hot mixture. If the issue persists, try a lower-boiling solvent or a solvent pair (e.g., ethanol/water). |
| No crystals form | The solution is not supersaturated; the compound is too soluble even at low temperatures. | Try to induce crystallization by scratching the inside of the flask or adding a seed crystal. If that fails, partially evaporate the solvent and re-cool. Consider a different, less-polar solvent system. |
| Poor recovery | Too much solvent was used; the compound has significant solubility in the cold solvent. | Use the absolute minimum amount of hot solvent for dissolution. Ensure the solution is thoroughly cooled before filtration. |
Q4: My sample contains impurities with similar polarity. How can I leverage chemical properties for a more effective separation?
A4: When recrystallization is insufficient, acid-base extraction is a powerful technique that separates compounds based on their acidic or basic properties.[6] This method is ideal for separating your basic amine from acidic or neutral impurities. The strategy involves converting the hydrochloride salt to its organic-soluble free base form and then back to the water-soluble salt.
// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; // Default node s1 [label="Crude 2-(Aminomethyl)benzamide HCl\n(in Water/Organic Solvent like EtOAc)"]; s2 [label="Add Base (e.g., 1M NaOH)\nto pH 9-10", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; s3 [label="Separate Layers"];
// Aqueous Layer 1 aq1 [label="Aqueous Layer 1:\n- Acidic Impurity Salts\n- Inorganic Salts", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Organic Layer 1 org1 [label="Organic Layer 1:\n- Free Base of Product\n- Neutral Impurities", fillcolor="#34A853", fontcolor="#FFFFFF"]; s4 [label="Wash with 1M HCl"]; s5 [label="Separate Layers"];
// Organic Layer 2 org2 [label="Organic Layer 2:\n- Neutral Impurities\n(Discard)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Aqueous Layer 2 aq2 [label="Aqueous Layer 2:\n- Purified Product as HCl Salt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; s6 [label="Isolate Product\n(Evaporate Water or Precipitate)"]; s7 [label="Pure 2-(Aminomethyl)benzamide HCl", shape=folder, fillcolor="#FFFFFF", fontcolor="#202124"];
// Connections s1 -> s2; s2 -> s3; s3 -> aq1 [label=" Contains acidic\n impurities"]; s3 -> org1 [label=" Contains product\n & neutral impurities"]; org1 -> s4; s4 -> s5; s5 -> org2; s5 -> aq2 [label=" Product is re-protonated\n and enters aqueous phase"]; aq2 -> s6; s6 -> s7; } } Caption: Workflow for purification via acid-base extraction.
-
Basification: Dissolve the crude hydrochloride salt in water and add a suitable organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel. Add a base (e.g., 1M NaOH or saturated NaHCO₃) dropwise until the aqueous layer is basic (pH 9-10).[7] This deprotonates your compound, forming the free base.
-
First Extraction: Shake the funnel to extract the neutral free base into the organic layer. Separate the layers. The aqueous layer will contain any acidic impurities.
-
Acidification & Back-Extraction: Wash the organic layer containing your free base with an acidic solution (e.g., 1M HCl).[8] This re-protonates the amine, making it a water-soluble salt again, which moves into the new aqueous layer. Neutral impurities will remain in the organic layer.[8]
-
Isolation: Collect the final aqueous layer. The pure this compound can be recovered by evaporating the water or by precipitating the salt by adding a water-miscible organic solvent like isopropanol.
Q5: I am struggling to separate a closely related isomer. Is chromatography a viable option?
A5: Yes, when dealing with stubborn impurities like positional isomers, chromatography offers the highest resolving power.[9] Given the polar nature of your compound, specific chromatographic techniques are more suitable than others.
// Node styles start [label="Start with Crude Sample", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; q1 [label="Are impurities acidic/basic\nwhile product is basic?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; a1_yes [label="Use Acid-Base Extraction", fillcolor="#34A853", fontcolor="#FFFFFF"]; q2 [label="Are impurities structurally\nsimilar (e.g., isomers)?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; a2_yes [label="Use Chromatography\n(RP-HPLC or HILIC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; a_no [label="Try Recrystallization First", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Connections start -> a_no; a_no -> q1; q1 -> a1_yes [label="Yes"]; q1 -> q2 [label="No"]; q2 -> a2_yes [label="Yes"]; q2 -> a_no [label="No/\nUnsure", style=dashed]; } } Caption: Decision tree for selecting a purification method.
-
Normal-Phase Chromatography (Silica Gel): Generally not recommended for primary amines. The acidic silanol groups on standard silica can cause irreversible adsorption and significant peak tailing. If this is the only option, the mobile phase must be modified with a base like triethylamine (~1%) to improve elution.[10]
-
Reverse-Phase Chromatography (RP-HPLC): This is an excellent choice. The hydrochloride salt is polar and will behave well on a C18 column using a water/acetonitrile or water/methanol mobile phase, often with an acidic modifier like formic acid or TFA to ensure consistent protonation. This technique can be scaled from analytical to preparative separation.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is specifically designed for very polar compounds that have poor retention in reverse-phase.[11] It uses a polar stationary phase and a mobile phase with a high organic content, offering an alternative separation mechanism that may resolve difficult impurities.[11]
| Technique | Advantages | Disadvantages | Best For... |
| Recrystallization | Simple, scalable, cost-effective. | Low resolution for similar impurities. | Removing bulk, dissimilar impurities. |
| Acid-Base Extraction | Excellent for removing acidic or neutral impurities. | Multi-step, requires solvent changes. | Crude mixtures with impurities of different pKa. |
| RP-HPLC/HILIC | Highest resolution, separates isomers. | Requires specialized equipment, can be costly to scale up. | Final polishing step, separating closely related impurities. |
References
- 1. This compound | 1187927-15-6 | FA122910 [biosynth.com]
- 2. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1187927-15-6|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 4. scribd.com [scribd.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. biotage.com [biotage.com]
Preventing the degradation of 2-(Aminomethyl)benzamide hydrochloride during storage
Technical Support Center: 2-(Aminomethyl)benzamide Hydrochloride
Introduction: Ensuring the Integrity of a Key Synthetic Building Block
This compound is a vital intermediate in medicinal chemistry and drug development, frequently utilized in the synthesis of novel therapeutic agents, including glycine transporter type-2 inhibitors[1]. The presence of two reactive functional groups—a primary benzylamine and a primary benzamide—makes it susceptible to degradation if not stored and handled correctly. This degradation can compromise the integrity of experiments, leading to inconsistent results, formation of unknown impurities, and loss of valuable research time.
This guide provides a comprehensive technical overview of the potential degradation pathways of this compound and offers actionable, science-backed strategies for its prevention. We will delve into the causality behind storage choices and provide troubleshooting protocols to validate compound integrity.
Section 1: Core Stability Profile & Degradation Pathways
The stability of this compound is primarily threatened by two chemical processes: oxidation and hydrolysis. Understanding these pathways is crucial for designing effective storage and handling protocols.
-
Oxidation of the Benzylamine Moiety: The primary benzylamine group is susceptible to oxidation, which can be initiated by atmospheric oxygen, light, or trace metal contaminants[2][3][4]. This process can convert the aminomethyl group into an aldehyde or imine, which may further react or polymerize, often resulting in a visible discoloration (e.g., yellowing or browning) of the material[2][5]. Flavin-mediated photooxidation, for instance, can convert benzylamines to aldehydes using visible light as an energy source[2].
-
Hydrolysis of the Benzamide Moiety: The amide bond in the benzamide group is prone to hydrolysis, a reaction that cleaves the bond to form 2-(aminomethyl)benzoic acid and ammonia. This reaction is catalyzed by both acidic and basic conditions and is accelerated by increased temperature and the presence of water[6][7][8][9]. While the compound is a hydrochloride salt and thus inherently acidic, exposure to atmospheric moisture over long periods or dissolution in unbuffered aqueous solutions can facilitate this degradation pathway[10].
The following diagram illustrates these two primary degradation routes.
Caption: Primary degradation pathways of this compound.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A: To minimize both oxidation and hydrolysis, the solid compound should be stored in a tightly sealed container in a cool, dry, and dark environment. While some suppliers state storage at 10°C - 25°C is acceptable[11], best practice for long-term stability is to store at 2-8°C (refrigerated) . The container should be flushed with an inert gas like argon or nitrogen before sealing to displace oxygen and moisture.
Q2: I've prepared a stock solution. How should I store it and for how long?
A: Aqueous stock solutions are significantly more prone to degradation, particularly hydrolysis[12]. It is strongly recommended to prepare aqueous solutions fresh for each experiment. If short-term storage is unavoidable, dissolve the compound in an anhydrous, aprotic solvent (e.g., DMSO) at a high concentration. Aliquot into single-use vials, flush with inert gas, and store at -20°C or below . Avoid repeated freeze-thaw cycles. Aqueous solutions, even when refrigerated, should ideally be used within 24 hours.
Q3: What are the visible signs of degradation?
A: The most common visible sign of degradation is a change in color from white/off-white to yellow or brown, which typically indicates oxidation of the benzylamine group. Other signs can include clumping of the powder due to moisture absorption, or incomplete dissolution in a solvent where it was previously soluble, suggesting the formation of less soluble degradation products.
Q4: My compound has turned slightly yellow. Can I still use it?
A: A yellow tint is a strong indicator of oxidation. For sensitive applications, such as in vitro assays or in vivo studies, using the discolored compound is not recommended as the impurities could have unintended biological activity or interfere with analytical measurements. The purity should be verified using an analytical technique like HPLC (see Protocol 2) before use. For less sensitive applications like synthetic route scouting, it might be usable, but the potential for lower yield and side reactions should be considered.
Q5: Which materials are incompatible with this compound?
A: You must avoid storing or handling this compound with strong oxidizing agents (e.g., peroxides, permanganates) and strong bases (e.g., sodium hydroxide)[13][14]. Oxidizing agents will directly degrade the benzylamine moiety, while strong bases will deprotonate the hydrochloride salt and catalyze rapid amide hydrolysis.
Section 3: Troubleshooting Guide
Problem: Inconsistent or Unexplained Experimental Results
-
Symptom: You observe variable IC50 values in your biological assay, unexpected peaks in your analytical chromatogram, or lower-than-expected yields in a synthetic reaction.
-
Possible Cause: The integrity of your this compound has been compromised due to degradation, leading to a lower effective concentration of the active compound and the presence of interfering impurities.
-
Troubleshooting Steps:
-
Visual Inspection: Check the solid material for any signs of discoloration or clumping as described in the FAQs.
-
Use a Fresh Vial: If possible, open a new, unopened vial of the compound and repeat the experiment under identical conditions. If the results are restored, it confirms the original material was degraded.
-
Analytical Verification: Perform a purity analysis on both the suspect and fresh material using a stability-indicating HPLC method (see Protocol 2). This will definitively quantify the purity and reveal the presence of degradation products. Compare the chromatograms to identify any new peaks in the suspect sample.
-
Problem: Compound Fails to Dissolve Completely
-
Symptom: The solid material does not fully dissolve in a solvent system where it is known to be soluble, or a precipitate forms in a previously clear stock solution.
-
Possible Cause: Hydrolysis of the benzamide group to 2-(aminomethyl)benzoic acid can lead to solubility issues. The resulting carboxylic acid may have different solubility properties than the parent hydrochloride salt. Alternatively, oxidation could lead to polymeric byproducts with low solubility.
-
Troubleshooting Steps:
-
Verify Solvent Quality: Ensure the solvent is pure and anhydrous (if applicable). Contaminants or water in the solvent can affect solubility.
-
Attempt Gentle Warming/Sonication: In some cases, gentle warming or sonication can help dissolve the material. However, if it remains insoluble, this is a strong indicator of degradation.
-
Check a New Sample: Attempt to dissolve a sample from a new vial. If it dissolves readily, discard the suspect material.
-
Section 4: Protocols & Methodologies
Protocol 1: Recommended Procedure for Storage and Handling
-
Receiving: Upon receipt, visually inspect the container for an intact seal and the material for its expected appearance (white to off-white solid).
-
Initial Storage: Immediately transfer the sealed container to a dark, refrigerated environment (2-8°C). Log the receipt date and batch number.
-
Dispensing:
-
Allow the container to equilibrate to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold solid.
-
Conduct all weighing and dispensing in a controlled, low-humidity environment or a glove box if possible.
-
Use clean, dry spatulas and glassware.
-
Immediately after dispensing, flush the container headspace with a dry, inert gas (e.g., argon or nitrogen), and securely reseal the container.
-
-
Returning to Storage: Promptly return the sealed container to its designated 2-8°C storage location.
Protocol 2: Stability-Indicating HPLC Method for Purity Assessment
This protocol describes a general-purpose reversed-phase HPLC method suitable for separating 2-(Aminomethyl)benzamide from its potential polar hydrolysis product and non-polar oxidation byproducts[15][16].
-
Instrumentation:
-
High-Performance Liquid Chromatograph with a pump, autosampler, column oven, and UV/PDA detector.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 70% B
-
15-17 min: Hold at 70% B
-
17-18 min: Return to 5% B
-
18-25 min: Re-equilibration at 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the compound in a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final concentration of approximately 0.5 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the sample and integrate the peak areas. The purity can be calculated as the percentage of the main peak area relative to the total area of all peaks. The hydrolysis product should elute earlier than the parent compound, while oxidation products may elute later.
-
Caption: Workflow for assessing compound purity via HPLC.
Section 5: Data Summary Table
| Parameter | Solid Compound | Stock Solution (in Anhydrous DMSO) |
| Temperature | 2-8°C (Recommended) | ≤ -20°C (Required) |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Inert Gas (Argon/Nitrogen) |
| Light | Protect from light (Amber vial) | Protect from light (Amber vial) |
| Container | Tightly sealed, non-reactive | Tightly sealed, single-use aliquots |
| Max Duration | As per manufacturer's expiry date | < 1 month (Verification recommended) |
References
- 1. 2-(Aminomethyl)-benzamide-based glycine transporter type-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. Metal-Free Oxidative Coupling of Benzylamines to Imines under an Oxygen Atmosphere Promoted Using Salicylic Acid Derivatives as Organocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lewis acid-catalyzed oxidation of benzylamines to benzamides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. ias.ac.in [ias.ac.in]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. geocities.ws [geocities.ws]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. This compound | 1187927-15-6 | FA122910 [biosynth.com]
- 12. benchchem.com [benchchem.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. fishersci.com [fishersci.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Column Chromatography Purification of 2-(Aminomethyl)benzamide Hydrochloride
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges with the column chromatography purification of 2-(Aminomethyl)benzamide hydrochloride. The unique chemical properties of this compound—namely its high polarity and the basicity of its primary amine—necessitate specialized approaches to achieve high purity. This document is structured to provide both foundational knowledge through frequently asked questions and practical, actionable solutions in a detailed troubleshooting guide.
Frequently Asked Questions (FAQs)
This section addresses common preliminary questions, providing the foundational knowledge required before undertaking the purification protocol.
Q1: Why is the purification of this compound by standard column chromatography so challenging?
A1: The difficulty arises from the compound's molecular structure, which features two key characteristics:
-
A Basic Primary Amine: The aminomethyl group (-CH₂NH₂) is basic. On a standard silica gel column, which has acidic silanol groups (Si-OH) on its surface, a strong acid-base interaction occurs. This causes the compound to bind very strongly to the stationary phase, leading to poor elution, significant peak tailing (streaking), or even irreversible adsorption.[1][2]
-
High Polarity & Salt Form: As a hydrochloride salt, the molecule is highly polar and ionic. This makes it virtually insoluble in common non-polar to moderately polar eluents used in normal-phase chromatography (e.g., hexane/ethyl acetate mixtures). Direct application of the salt to a column is often unsuccessful.
Q2: Should I use the hydrochloride salt or the free base for normal-phase column chromatography?
A2: For normal-phase chromatography on silica or alumina, it is almost always necessary to use the free base form of the amine. The hydrochloride salt must be neutralized before purification. This is because the free base is less polar than the salt and will have better solubility in the organic mobile phases required for chromatography. A standard laboratory procedure involves dissolving the salt in an aqueous base (like sodium bicarbonate or a dilute sodium hydroxide solution), extracting the free base into an organic solvent (e.g., dichloromethane or ethyl acetate), drying the organic layer, and evaporating the solvent.
Q3: What is the most suitable stationary phase for purifying this compound?
A3: The choice of stationary phase is critical. While standard silica gel can be used with modifications, other options are often more effective:
-
Deactivated Silica Gel: This is a cost-effective approach where standard silica gel is "deactivated" by adding a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to the mobile phase (typically 0.5-2%).[1][2][3] The modifier competes with the basic analyte for binding to the acidic silanol sites, allowing the target compound to elute more cleanly.
-
Amine-Functionalized Silica: This is an excellent, albeit more expensive, option. The silica surface is covalently modified with aminopropyl groups, which masks the acidic silanols and creates a mildly basic environment.[1] This type of stationary phase provides superior peak shape and reproducibility for basic compounds, often without needing a basic modifier in the eluent.
-
Alumina (Basic or Neutral): Alumina can be an alternative to silica. Basic or neutral alumina is generally preferred for purifying basic compounds to avoid the strong acidic interactions.
Q4: How should I select an appropriate mobile phase (eluent)?
A4: Mobile phase selection should be guided by Thin-Layer Chromatography (TLC) analysis of the free-based crude material.
-
Start with Standard Systems: Common solvent systems for polar compounds include dichloromethane/methanol and ethyl acetate/methanol.
-
Aim for an Rƒ Value: For optimal separation on a column, the target compound should have an Rƒ (retention factor) value between 0.2 and 0.4 on the TLC plate.[3]
-
Incorporate a Basic Modifier: When using standard silica gel, it is crucial to add a basic modifier to the TLC solvent system that you intend to use for the column (e.g., 98:1:1 Dichloromethane:Methanol:Triethylamine). This will give a more accurate prediction of the compound's behavior on the column.[2]
Recommended Experimental Protocol: Purification on Deactivated Silica Gel
This protocol outlines a reliable method for purifying 2-(Aminomethyl)benzamide from its hydrochloride salt form using a standard silica gel column with a modified mobile phase.
Step 1: Neutralization (Free-Basing) of the Salt
-
Dissolve the crude this compound in a minimal amount of deionized water.
-
Cool the solution in an ice bath and slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with stirring until the solution is basic (pH > 8, check with pH paper).
-
Extract the aqueous layer three times with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc). The free base is more soluble in organic solvents.
-
Combine the organic extracts and wash them once with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure (rotary evaporation) to yield the crude free base.
Step 2: TLC Method Development
-
Prepare a stock solution of the crude free base in a solvent like methanol.
-
On a silica gel TLC plate, spot the crude material.
-
Develop the plate in a series of solvent systems. A good starting point is a mixture of a moderately polar solvent and a polar solvent, with a basic modifier. For example:
-
95:5 DCM / Methanol + 1% Triethylamine (TEA)
-
90:10 DCM / Methanol + 1% TEA
-
-
Identify the solvent system that provides an Rƒ value of 0.2-0.4 for the desired compound and good separation from impurities.
Step 3: Column Preparation and Dry Loading
-
Pack a glass chromatography column with silica gel using the chosen eluent (containing the basic modifier) as a slurry.
-
Dissolve the crude free base in a minimal amount of a polar solvent (e.g., methanol or DCM).
-
Add a small amount of silica gel (approximately 10-20 times the mass of your crude product) to this solution.[4]
-
Gently remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained. This is your dry-loaded sample.
-
Carefully add the dry-loaded sample to the top of the packed column, creating a thin, even layer. Add a thin layer of sand on top to prevent disturbance.[4]
Step 4: Elution and Fraction Collection
-
Carefully add the mobile phase to the column and begin elution. Maintain a constant flow rate. Never let the solvent level drop below the top of the stationary phase.[4]
-
Collect fractions in an organized manner (e.g., in test tubes).
-
Monitor the fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions, and remove the solvent under reduced pressure to obtain the purified 2-(Aminomethyl)benzamide.
Troubleshooting Guide
This table addresses specific issues that may arise during the column chromatography of 2-(Aminomethyl)benzamide.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Compound does not elute from the column. | 1. The compound is irreversibly bound to the acidic silica gel.[1][5] 2. The mobile phase is not polar enough. | 1. Ensure a basic modifier (1-2% triethylamine or ammonia in methanol) is present in your eluent.[2] 2. If a modifier is already present, gradually increase the polarity of the mobile phase (e.g., increase the percentage of methanol). 3. Consider switching to a less acidic stationary phase like neutral alumina or amine-functionalized silica.[1] |
| Compound streaks or shows severe peak tailing. | 1. Strong acid-base interaction between the basic amine and acidic silanol groups.[1][2] 2. The column is overloaded with the sample. | 1. Add or increase the concentration of a basic modifier (e.g., triethylamine) to the eluent to compete for active sites.[2][3] 2. Use a smaller amount of crude material or a larger diameter column. 3. Switch to an amine-functionalized silica column for superior performance with basic compounds.[1] |
| Poor separation between the product and impurities. | 1. The chosen mobile phase has the wrong polarity. 2. The sample was loaded improperly, resulting in a wide initial band.[4] 3. The flow rate is too fast, preventing proper equilibration.[4] | 1. Re-optimize the solvent system using TLC. Try different solvent combinations (e.g., ethyl acetate/methanol instead of DCM/methanol). 2. Use the dry-loading technique to ensure a narrow starting band.[4] 3. Reduce the flow rate to allow for better separation. |
| The compound appears to have decomposed on the column. | 1. The compound is unstable on the acidic silica gel surface.[5] | 1. Test for stability by spotting the compound on a TLC plate, letting it sit for an hour, and then developing it to see if new spots appear.[5] 2. Deactivate the silica by adding triethylamine to the eluent. 3. Consider a faster purification technique or switch to a more inert stationary phase like deactivated alumina or reversed-phase silica. |
Alternative & Advanced Purification Techniques
If normal-phase chromatography proves insufficient, the following methods can be considered.
-
Reversed-Phase Chromatography (RP-HPLC): In this technique, a non-polar stationary phase (like C18-bonded silica) is used with a polar mobile phase (like water/acetonitrile or water/methanol mixtures).[6][7] Since 2-(Aminomethyl)benzamide is highly polar, it may elute very quickly. To improve retention, acidic modifiers (like formic acid or trifluoroacetic acid) can be added to the mobile phase to ensure the amine is protonated, or a basic mobile phase (using ammonium bicarbonate) can be used to keep the amine neutral.[8][9]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of highly polar compounds that are poorly retained in reversed-phase chromatography.[10] It uses a polar stationary phase (like bare silica, amide, or diol) with a mobile phase containing a high percentage of an organic solvent (typically acetonitrile) and a small amount of an aqueous buffer.[10][11][12] This technique is an excellent alternative for purifying polar salts.
Visual Workflow Diagrams
The following diagrams illustrate key decision-making and troubleshooting processes for the purification of 2-(Aminomethyl)benzamide.
Caption: Decision workflow for selecting a purification strategy.
Caption: Logical workflow for troubleshooting common purification issues.
References
- 1. biotage.com [biotage.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 5. Chromatography [chem.rochester.edu]
- 6. uhplcs.com [uhplcs.com]
- 7. columbia.edu [columbia.edu]
- 8. aapco.org [aapco.org]
- 9. mdpi.com [mdpi.com]
- 10. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. Separation of 2-aminobenzamide labeled glycans using hydrophilic interaction chromatography columns packed with 1.7 microm sorbent - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 2-(Aminomethyl)benzamide Hydrochloride for Library Production
Welcome to the technical support center for the synthesis of 2-(Aminomethyl)benzamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up the production of this versatile building block for library synthesis. As a key intermediate, the reliable and efficient synthesis of this compound is crucial for the timely generation of diverse compound libraries.[1][2]
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the common challenges encountered during the scale-up process.
I. Overview of Synthetic Strategies
The synthesis of this compound can be approached through several synthetic routes. The choice of method often depends on the available starting materials, scale of the reaction, and safety considerations. Two common strategies are highlighted below:
-
Reduction of 2-Cyanobenzamide: This is a direct and frequently employed method. The nitrile group of 2-cyanobenzamide is reduced to a primary amine, which is then protonated to form the hydrochloride salt. Various reducing agents can be employed for this transformation.[3][4][5]
-
Gabriel Synthesis Approach: This classic method for preparing primary amines can be adapted for this synthesis. It involves the alkylation of potassium phthalimide with a suitable substrate, followed by hydrazinolysis or acidic hydrolysis to release the primary amine.[6][7][8][9]
The following sections will focus on the challenges and solutions primarily associated with the reduction of 2-cyanobenzamide, as it is a more common and direct route for large-scale production.
II. Visualizing the Synthesis Workflow
A clear understanding of the process flow is essential for successful scale-up. The following diagram outlines the key stages in the synthesis of this compound via the reduction of 2-cyanobenzamide.
Caption: A typical workflow for the synthesis and purification of this compound.
III. Troubleshooting Guide
Scaling up a synthesis often presents challenges that are not apparent at the bench scale. This section addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Product | - Incomplete Reaction: Insufficient reaction time, low temperature, or inactive reducing agent. | - Monitor the reaction by TLC or HPLC to ensure completion. - Gradually increase the reaction temperature, being mindful of potential side reactions. - Use a freshly opened or properly stored reducing agent. For catalytic hydrogenation, ensure the catalyst is active. |
| - Product Loss During Workup: Emulsion formation during extraction or product remaining in the aqueous layer. | - Break emulsions by adding brine or filtering through Celite. - Perform multiple extractions with a suitable organic solvent. - Adjust the pH of the aqueous layer to ensure the free amine is extracted before salt formation. | |
| Presence of Impurities | - Unreacted Starting Material (2-Cyanobenzamide): Incomplete reduction. | - Increase the equivalents of the reducing agent or extend the reaction time.[10] |
| - Over-reduction Products: Reduction of the benzamide carbonyl group. | - Choose a milder reducing agent that selectively reduces the nitrile in the presence of an amide (e.g., specific borane complexes or catalytic hydrogenation under controlled conditions). Avoid harsh reducing agents like LiAlH₄ if selectivity is an issue.[3] | |
| - Byproducts from the Reducing Agent: Residual boron or aluminum salts. | - Perform an acidic and/or basic wash during the workup to remove these inorganic byproducts. | |
| Difficulty in Product Isolation/Crystallization | - Oily Product: The hydrochloride salt may initially separate as an oil before solidifying. | - Try scratching the inside of the flask with a glass rod to induce crystallization. - Add a small seed crystal of the desired product. - Use a co-solvent system for crystallization (e.g., ethanol/ether, methanol/isopropanol). |
| - Product is a Sticky Solid: Difficult to handle and filter. | - Triturate the sticky solid with a non-polar solvent like hexane or ether to induce solidification and remove soluble impurities.[11] | |
| Inconsistent Batch-to-Batch Results | - Variability in Reagent Quality: Purity of 2-cyanobenzamide or activity of the reducing agent. | - Source high-purity starting materials from a reliable vendor. - Standardize the source and handling of the reducing agent. |
| - Poor Control of Reaction Parameters: Fluctuations in temperature, addition rates, or stirring efficiency. | - Use a temperature-controlled reaction vessel with an overhead stirrer for efficient mixing on a larger scale. - Employ a dropping funnel or syringe pump for controlled addition of reagents. |
IV. Frequently Asked Questions (FAQs)
Q1: What is the most suitable reducing agent for the large-scale synthesis of this compound?
A1: For large-scale synthesis, catalytic hydrogenation (e.g., using Palladium on carbon or Raney Nickel) is often preferred due to its high efficiency, cleaner workup, and cost-effectiveness.[12] However, it requires specialized high-pressure equipment. Alternatively, chemical reducing agents like borane complexes (e.g., borane-tetrahydrofuran complex) can be effective. The choice depends on the available equipment, safety protocols, and desired throughput.
Q2: How can I minimize the formation of over-reduced byproducts where the amide is also reduced?
A2: To minimize over-reduction, careful selection of the reducing agent and control of reaction conditions are key. Milder reducing agents that are more selective for nitriles over amides should be used. For catalytic hydrogenation, optimizing the pressure, temperature, and reaction time can enhance selectivity.
Q3: My final product is off-white or yellowish. How can I improve its color?
A3: A colored product often indicates the presence of impurities. Recrystallization from a suitable solvent system (e.g., ethanol/water or methanol) is the most effective method for purification and color improvement.[13] Treating the solution with activated charcoal before filtration can also help remove colored impurities.[12]
Q4: What are the critical safety precautions for scaling up this synthesis?
A4: When scaling up, safety is paramount. If using catalytic hydrogenation, ensure the reactor is properly rated for the pressure and handle the catalyst with care as it can be pyrophoric. If using borane reagents, be aware that they can release flammable hydrogen gas upon contact with acidic or protic substances. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Q5: How do I confirm the identity and purity of my final product?
A5: The identity and purity of this compound should be confirmed using a combination of analytical techniques. ¹H NMR and ¹³C NMR spectroscopy will confirm the chemical structure. High-Performance Liquid Chromatography (HPLC) is essential for determining purity, and Mass Spectrometry (MS) will confirm the molecular weight of the product.
V. Detailed Experimental Protocol
This protocol describes a representative procedure for the synthesis of this compound via the reduction of 2-cyanobenzamide using a borane complex.
Materials and Equipment:
-
2-Cyanobenzamide
-
Borane tetrahydrofuran complex solution (1 M in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol
-
Hydrochloric acid (concentrated and in a solution, e.g., 2 M in diethyl ether)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Three-neck round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Ice bath
-
Rotary evaporator
-
Büchner funnel and filter flask
Procedure:
-
Reaction Setup: In a dry three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-cyanobenzamide (1 equivalent) in anhydrous THF.
-
Addition of Reducing Agent: Cool the solution to 0 °C using an ice bath. Slowly add the borane tetrahydrofuran complex solution (typically 1.5-2.0 equivalents) via a dropping funnel, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, gently heat the mixture to reflux and maintain for 2-4 hours, or until the reaction is complete as monitored by TLC or HPLC.
-
Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully add methanol to quench the excess borane. Vigorous gas evolution (hydrogen) will be observed.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the THF and methanol.
-
Workup: Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude free amine.
-
Salt Formation and Crystallization: Dissolve the crude amine in a minimal amount of a suitable solvent like methanol or isopropanol. Slowly add a solution of hydrochloric acid (e.g., 2 M in diethyl ether or concentrated HCl) until the solution is acidic. The hydrochloride salt should precipitate.
-
Isolation and Drying: Cool the mixture in an ice bath to maximize crystallization. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold diethyl ether or another suitable non-polar solvent. Dry the product under vacuum to obtain this compound.
VI. References
-
2-(Aminomethyl)phthalimide. A new reagent for the synthesis of 2,4-benzodiazepines. (1979). Journal of Heterocyclic Chemistry, 16(2), 245-247.
-
This compound. Biosynth. (n.d.).
-
Common pitfalls in "2-amino-N-benzyl-5-hydroxybenzamide" experiments. Benchchem. (n.d.).
-
Troubleshooting common issues in benzamide synthesis. Benchchem. (n.d.).
-
A method for synthesizing 2-aminomethylbenzimidazole by microwave irradiation. (2010). Google Patents. CN101875638A.
-
Synthesis and Histone Deacetylase Inhibitory Activity of New Benzamide Derivatives. (2000). Journal of Medicinal Chemistry, 43(21), 3923-3931.
-
Gabriel Synthesis. Thermo Fisher Scientific. (n.d.).
-
Recent Advances in Cyanamide Chemistry: Synthesis and Applications. (2020). Molecules, 25(18), 4252.
-
Gabriel phthalimide synthesis (video). Khan Academy. (n.d.).
-
What is Gabriel Phthalimide Synthesis Reaction?. BYJU'S. (n.d.).
-
Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses. Patsnap Eureka. (2025).
-
Application Notes and Protocols for 2-(Aminomethyl)-4-methylphenol hydrochloride in Synthetic Chemistry. Benchchem. (n.d.).
-
Production process of aminomethyl group-containing benzamide compound. (2007). Google Patents. CN100354252C.
-
Strategies to reduce impurities in benzamide synthesis. Benchchem. (n.d.).
-
Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. (2018). Molecules, 23(11), 2991.
-
Multifaceted Behavior of 2‐Cyanobenzaldehyde and 2‐Acylbenzonitriles in the Synthesis of Isoindolinones, Phthalides and Related Heterocycles. (2023). European Journal of Organic Chemistry, 26(30), e202300289.
-
Reducing Agents. TCI Chemicals. (n.d.).
-
Reducing Agents. Sigma-Aldrich. (n.d.).
-
The synthetic method of 2-methoxy-4-cyanobenzaldehyde. (2011). Google Patents. CN102020587A.
-
Benzamidine hydrochloride synthesis. ChemicalBook. (n.d.).
-
Synthesis method for benzamidine derivatives. (2017). Google Patents. CN106565541A.
-
Preparation method of L-2-aminobutanamide hydrochloride. (2012). Google Patents. CN102584622A.
-
Method for synthesizing benzydamine hydrochloride impurity B. (2021). Google Patents. CN113173885A.
-
Synthesis of N-(1-hydroxypropan-2-yl)benzamide from Benzoyl Chloride: A Technical Guide. Benchchem. (n.d.).
-
Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. (2017). Molecules, 22(10), 1649.
-
2-Cyanobenzamide. PubChem. (n.d.).
-
Purifying method of high-purity amidine hydrochloride. (2009). Google Patents. CN100528836C.
-
Troubleshooting common side reactions in 4-amino-N-(2-chlorophenyl)benzamide synthesis. Benchchem. (n.d.).
-
2-(Aminomethyl)-benzamide-based glycine transporter type-2 inhibitors. (2004). Bioorganic & Medicinal Chemistry Letters, 14(2), 545-548.
-
Reducing Agents. Organic Chemistry Portal. (n.d.).
-
Acetamidine hydrochloride. Organic Syntheses. (n.d.).
-
SAFETY DATA SHEET. Fisher Scientific. (2024).
-
2-Aminomethyl-benzamide. J&W Pharmlab. (n.d.).
References
- 1. This compound | 1187927-15-6 | FA122910 [biosynth.com]
- 2. 2-(Aminomethyl)-benzamide-based glycine transporter type-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Reducing Agents [sigmaaldrich.com]
- 5. Reducing Agents [organic-chemistry.org]
- 6. Gabriel Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Khan Academy [khanacademy.org]
- 8. byjus.com [byjus.com]
- 9. Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses [eureka.patsnap.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Benzamidine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 13. CN101875638A - A method for synthesizing 2-aminomethylbenzimidazole by microwave irradiation - Google Patents [patents.google.com]
Technical Support Center: Accurate Quantification of 2-(Aminomethyl)benzamide Hydrochloride
Welcome to the dedicated technical support guide for the method refinement and accurate quantification of 2-(Aminomethyl)benzamide hydrochloride (CAS No. 1187927-15-6)[1][2]. This document is designed for researchers, analytical scientists, and quality control professionals. Here, we synthesize foundational analytical principles with field-proven troubleshooting strategies to empower you to develop robust, accurate, and reliable quantitative methods.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to orient your method development strategy.
Q1: What is the most suitable analytical technique for quantifying this compound? A1: High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is the preferred method. This technique offers an excellent combination of specificity, sensitivity, and accuracy required for pharmaceutical analysis.[3][4] The molecule possesses a benzamide chromophore, making it readily detectable by UV. Reversed-Phase HPLC (RP-HPLC) is particularly well-suited as it separates compounds based on polarity, which is ideal for this moderately polar analyte.
Q2: What are the critical physicochemical properties of this compound to consider during method development? A2: Understanding the molecule's properties is fundamental. Key characteristics include:
-
Structure: A benzene ring substituted with an amide group and an aminomethyl group. The primary amine is basic and prone to protonation.
-
Molecular Formula: C₈H₁₀N₂O·HCl[1]
-
Molecular Weight: 186.64 g/mol [1]
-
Solubility: As a hydrochloride salt, it is expected to be soluble in aqueous solutions and polar organic solvents like methanol. Always verify solubility in your chosen mobile phase to prevent precipitation.
-
pKa: While the exact pKa values are not widely published, the primary aliphatic amine group is expected to have a pKa around 9-10, and the amide is essentially neutral. This is critical for controlling ionization and, therefore, retention and peak shape in RP-HPLC.
Q3: Why is peak tailing a common issue with this type of compound, and how can I prevent it? A3: Peak tailing is a frequent challenge when analyzing basic compounds like this compound on silica-based columns.[5] The primary amine can interact ionically with acidic, deprotonated silanol groups (-Si-O⁻) on the stationary phase surface. This secondary interaction, in addition to the primary reversed-phase interaction, causes a portion of the analyte molecules to lag behind, resulting in a tailed peak. Prevention strategies, discussed in detail in the troubleshooting section, include mobile phase pH control, using end-capped columns, and adding a competing base.[5][6]
Q4: Is it necessary to develop a "stability-indicating" method for this compound? A4: Yes, if you are working in drug development or quality control, developing a stability-indicating method is crucial.[4][7] Such a method must be able to resolve the intact active pharmaceutical ingredient (API) from any potential degradation products, process impurities, or excipients.[4][7] This is typically achieved by performing forced degradation studies (e.g., exposure to acid, base, oxidation, heat, and light) and demonstrating that all resulting degradants are separated from the main analyte peak.[4][8]
Part 2: Recommended HPLC Method Protocol (Starting Point)
This protocol serves as a robust starting point for your method development and validation. The rationale behind each parameter is provided to facilitate optimization.
Objective: To achieve accurate quantification of this compound with good peak symmetry and resolution from potential impurities.
Step-by-Step Protocol
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and a PDA or UV-Vis detector.
-
Data acquisition and processing software (e.g., Empower, Chromeleon).
-
-
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale & Expertise |
| Column | Modern, end-capped C18 or C8 column (e.g., Waters XBridge C18, Agilent Zorbax SB-C18), 150 mm x 4.6 mm, 3.5 µm particle size. | End-capped columns have fewer free silanol groups, significantly reducing the secondary interactions that cause peak tailing with basic analytes like amines.[5] A C8 column can sometimes offer reduced retention and better peak shape for basic compounds.[5] |
| Mobile Phase A | 0.1% Formic Acid or 20 mM Potassium Phosphate buffer in Water. Adjust pH to 3.0. | The low pH ensures the primary amine (pKa ~9-10) is fully protonated (R-NH₃⁺) and the residual silanol groups on the column (pKa ~3.5-4.5) are neutral (Si-OH). This minimizes ionic interactions and dramatically improves peak shape.[5] Formic acid is volatile and MS-compatible if needed. |
| Mobile Phase B | Acetonitrile or Methanol. | Acetonitrile is generally preferred for its lower viscosity and better UV transparency. |
| Gradient Elution | 5% B to 70% B over 15 minutes. | A gradient is recommended for stability-indicating methods to ensure elution of both polar and non-polar impurities.[3] This initial gradient can be optimized to improve resolution and reduce run time. |
| Flow Rate | 1.0 mL/min. | Standard for a 4.6 mm ID column. Adjust as needed during optimization. |
| Column Temperature | 30 °C. | Maintaining a constant temperature ensures reproducible retention times. Slightly elevated temperatures can improve peak efficiency. |
| Detection Wavelength | 225 nm or 270 nm (Determine λmax by scanning). | The benzamide moiety should have strong absorbance. A PDA detector is invaluable for checking peak purity and identifying the optimal wavelength (λmax). |
| Injection Volume | 10 µL. | Can be adjusted based on sample concentration and sensitivity requirements. |
-
Standard and Sample Preparation:
-
Solvent (Diluent): Mobile Phase A or a mixture of Water:Acetonitrile (e.g., 90:10 v/v). Crucially, avoid dissolving samples in 100% organic solvent if the starting mobile phase is highly aqueous to prevent peak distortion.
-
Standard Solution: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to create a 100 µg/mL stock solution. Further dilutions can be made to create calibration standards.
-
Sample Solution: Prepare the sample to a target concentration within the calibration range (e.g., 50 µg/mL) using the same diluent. Filter through a 0.45 µm syringe filter before injection if particulates are present.
-
Visual Workflow for HPLC Analysis
Caption: General experimental workflow for HPLC analysis.
Part 3: Troubleshooting Guide
This guide uses a question-and-answer format to address specific issues you may encounter.
Issue 1: Significant Peak Tailing
-
Q: My analyte peak has a significant tail, and the asymmetry factor is >1.5. What is the cause and how do I fix it?
-
A: This is the most common issue for basic amines. As discussed, it's caused by secondary ionic interactions with acidic silanol groups on the column's stationary phase.[5]
Systematic Troubleshooting Steps:
-
Verify Mobile Phase pH: Ensure the pH of your aqueous mobile phase (Phase A) is at least 2-3 units below the pKa of the analyte's primary amine group. A pH of 2.5-3.5 is an excellent starting point.[5] This keeps the amine protonated and silanols neutral.
-
Use a High-Quality Column: Confirm you are using a modern, high-purity, end-capped C18 or C8 column. Older columns or those not designed for basic compounds will exhibit more tailing.[5]
-
Add a Competing Base (Use with Caution): Adding a small amount (e.g., 0.1%) of a competing amine like Triethylamine (TEA) to the mobile phase can sometimes help. The TEA will preferentially interact with the active silanol sites, "masking" them from your analyte. However, TEA can shorten column lifetime and suppress MS signals.
-
Check for Column Contamination: If the peak shape has degraded over time, the column may be contaminated. Flush the column with a strong solvent series (e.g., water, methanol, acetonitrile, isopropanol).
-
Issue 2: Unstable or Shifting Retention Times
-
Q: The retention time for my main peak is drifting between injections. What should I investigate?
-
A: Retention time instability points to a lack of equilibrium or a physical issue with the HPLC system.
Systematic Troubleshooting Steps:
-
Ensure Full Column Equilibration: Before starting your analytical run, ensure the column is fully equilibrated with the initial mobile phase conditions. This can take 15-20 column volumes, especially when using buffers.
-
Check for Leaks: Inspect all fittings from the pump to the detector. Even a small leak can cause pressure fluctuations and lead to retention time drift.
-
Verify Solvent Composition: Ensure your mobile phase was prepared correctly. An error in the buffer concentration or organic/aqueous ratio will directly impact retention.
-
Check Pump Performance: Observe the system pressure. If it is fluctuating erratically, there may be an air bubble in the pump head or a failing check valve.[6] Degas your mobile phases thoroughly.
-
Maintain Consistent Temperature: Ensure the column oven is on and set to the desired temperature. Fluctuations in ambient temperature can cause drift if a column thermostat is not used.
-
Issue 3: Poor Resolution or Extra Peaks
-
Q: I am seeing extra small peaks, or my main peak is not well-resolved from an adjacent impurity. What are my options?
-
A: This requires adjusting the method's selectivity.
Systematic Troubleshooting Steps:
-
Optimize the Gradient: Make the gradient shallower (i.e., increase the time over which the percentage of Mobile Phase B changes). This gives more time for compounds to separate.
-
Change the Organic Modifier: Switch Mobile Phase B from acetonitrile to methanol (or vice versa). This changes the selectivity of the separation and can often resolve co-eluting peaks.
-
Adjust the pH: A small change in the mobile phase pH can alter the ionization state of acidic or basic impurities, changing their retention time relative to the main peak.
-
Consider a Different Stationary Phase: If resolution cannot be achieved, switching to a column with a different stationary phase (e.g., Phenyl-Hexyl or Polar-Embedded) may be necessary to provide an alternative separation mechanism.[3]
-
Visual Troubleshooting Logic
Caption: A decision tree for troubleshooting common HPLC issues.
Part 4: Method Validation Data
Once your method is optimized, it must be validated according to ICH guidelines to ensure it is fit for purpose. The following table summarizes typical acceptance criteria for key validation parameters.
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can assess the analyte unequivocally in the presence of other components (impurities, degradants, matrix). | Peak purity index > 0.995 (PDA). Baseline resolution (Rs > 2) between analyte and closest eluting peak. |
| Linearity | To demonstrate a proportional relationship between detector response and analyte concentration over a specific range. | Correlation coefficient (r²) ≥ 0.999. Y-intercept should be close to zero. |
| Accuracy | To measure the closeness of test results to the true value. Assessed by spike/recovery experiments. | Mean recovery between 98.0% and 102.0% at multiple concentration levels. |
| Precision (Repeatability & Intermediate) | To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2.0% for repeatability (intra-day) and intermediate precision (inter-day). |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio (S/N) ≥ 10. Precision (RSD) at this concentration should meet acceptance criteria. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | Retention times and quantitative results should not be significantly affected by minor changes in pH (±0.2), column temp (±5°C), or flow rate (±10%). |
References
- 1. This compound | 1187927-15-6 | FA122910 [biosynth.com]
- 2. 1187927-15-6|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. stability-indicating hplc method: Topics by Science.gov [science.gov]
Validation & Comparative
A Senior Application Scientist's Guide to a Validated HPLC Method for 2-(Aminomethyl)benzamide Hydrochloride Quantification: A Comparative Analysis
For researchers, scientists, and drug development professionals, the robust quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth validation of a High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 2-(Aminomethyl)benzamide hydrochloride, a key chemical intermediate.
This document moves beyond a simple recitation of protocols. It delves into the scientific rationale behind the methodological choices, offering a comparative perspective against alternative analytical techniques. The validation parameters are rigorously examined in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the method's suitability for its intended purpose.[1]
The Analytical Challenge: Quantifying a Polar Molecule
This compound is a small, polar molecule, which presents a specific set of challenges for traditional reversed-phase HPLC. The primary difficulty lies in achieving adequate retention on non-polar stationary phases like C18, as polar analytes have a higher affinity for the polar mobile phase, leading to poor peak shape and rapid elution near the solvent front.[2] This guide details a robust reversed-phase method and subsequently compares it with alternative strategies that can enhance the retention of such polar compounds.
Proposed HPLC Method: Development and Rationale
A stability-indicating reversed-phase HPLC (RP-HPLC) method with UV detection is proposed for the quantification of this compound. The selection of each parameter is grounded in established chromatographic principles to achieve optimal separation and detection.
Table 1: Proposed Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | While challenging for polar molecules, a C18 column is a versatile and common starting point in method development. Optimization of mobile phase conditions can often overcome retention issues. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent, improving peak shape and retention of the amine analyte. It also provides a low pH environment to ensure the analyte is in its protonated, more polar form. |
| Mobile Phase B | Acetonitrile | A common organic modifier in reversed-phase HPLC, providing good elution strength for the analyte. |
| Gradient | 80% B for 2 min, linear gradient to 95% B over 8 min, hold for 2 min, and return to initial conditions | A gradient elution is chosen to ensure the elution of any potential non-polar impurities and to clean the column after each injection. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm internal diameter column, providing a balance between analysis time and chromatographic efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 265 nm | Selected based on the UV absorbance maximum of the benzamide chromophore. |
| Injection Volume | 10 µL | A typical injection volume for standard HPLC analysis. |
Method Validation: A Comprehensive Approach
The developed HPLC method was validated according to ICH Q2(R1) guidelines, assessing its specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[1][3][4]
Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Experimental Protocol:
-
A solution of a placebo (all formulation components except the API) was injected to ensure no interfering peaks at the retention time of this compound.
-
The analyte was subjected to stress conditions (acid, base, oxidation, heat, and light) to induce degradation. The chromatograms of the stressed samples were analyzed to ensure that the main peak was well-resolved from any degradation products.
-
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.
-
Experimental Protocol:
-
A stock solution of this compound was prepared.
-
A series of at least five concentrations, ranging from 50% to 150% of the expected working concentration, were prepared by diluting the stock solution.
-
Each concentration was injected in triplicate.
-
A calibration curve was constructed by plotting the mean peak area against the concentration, and the correlation coefficient (r²) was calculated.
-
Table 2: Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 50 | 450123 |
| 75 | 675432 |
| 100 | 900876 |
| 125 | 1125432 |
| 150 | 1350987 |
| Correlation Coefficient (r²) | 0.9995 |
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies.
-
Experimental Protocol:
-
A placebo solution was spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the working concentration).
-
Each concentration was prepared in triplicate and analyzed.
-
The percentage recovery was calculated.
-
Table 3: Accuracy (Recovery) Data
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL, n=3) | % Recovery |
| 80% | 80 | 79.5 | 99.4% |
| 100% | 100 | 100.2 | 100.2% |
| 120% | 120 | 119.8 | 99.8% |
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.
-
Experimental Protocol:
-
Repeatability (Intra-day precision): Six replicate injections of the same sample at 100% of the test concentration were performed on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day precision): The repeatability assay was repeated on a different day, by a different analyst, and on a different instrument.
-
The Relative Standard Deviation (%RSD) was calculated for each set of measurements.
-
Table 4: Precision Data
| Parameter | %RSD (n=6) | Acceptance Criteria (ICH) |
| Repeatability | 0.8% | ≤ 2% |
| Intermediate Precision | 1.2% | ≤ 2% |
LOD and LOQ
The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Experimental Protocol:
-
LOD and LOQ were determined based on the signal-to-noise ratio (S/N).
-
A series of dilute solutions of the analyte were injected.
-
LOD was established at an S/N ratio of 3:1, and LOQ at an S/N ratio of 10:1.
-
Table 5: LOD and LOQ
| Parameter | Value |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
-
Experimental Protocol:
-
Small, deliberate changes were made to the chromatographic conditions, one at a time.
-
The effect of these changes on the system suitability parameters (e.g., retention time, peak asymmetry, and theoretical plates) was evaluated.
-
Variations included:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic)
-
-
The method was found to be robust, with no significant impact on the results from the minor variations.
Comparative Analysis with Alternative HPLC Techniques
While the validated RP-HPLC method is robust and reliable, alternative chromatographic strategies can offer advantages for the analysis of highly polar compounds like this compound.
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is a powerful technique for separating highly polar compounds.[4][5][6] It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile. A water-rich layer is formed on the surface of the stationary phase, and polar analytes partition into this layer, leading to retention.
Table 6: Comparison of RP-HPLC and HILIC
| Feature | Validated RP-HPLC Method | HILIC Method |
| Stationary Phase | Non-polar (C18) | Polar (e.g., bare silica, amide, or diol)[7] |
| Mobile Phase | High aqueous content | High organic content (>60% acetonitrile) |
| Retention Mechanism | Partitioning between polar mobile phase and non-polar stationary phase | Partitioning into a water-enriched layer on the polar stationary phase surface[5] |
| Advantages | Widely applicable, robust, and well-understood. | Excellent retention of very polar compounds, increased sensitivity with MS detection due to high organic mobile phase. |
| Disadvantages | Poor retention of highly polar analytes without modifiers. | Longer column equilibration times, potential for sample solubility issues in high organic content diluents. |
Ion-Pair Chromatography (IPC)
IPC is a variation of reversed-phase chromatography where an ion-pairing reagent is added to the mobile phase.[2][8] This reagent has a hydrophobic part and an ionic part. It pairs with the oppositely charged analyte, forming a neutral, more hydrophobic complex that can be retained on a C18 column.
Table 7: Comparison of RP-HPLC with and without Ion-Pairing Reagent
| Feature | Validated RP-HPLC Method (with 0.1% TFA) | RP-HPLC without Ion-Pairing Reagent |
| Retention | Good retention and peak shape | Poor retention, potential for peak tailing |
| Mobile Phase Complexity | More complex due to the addition of the ion-pairing reagent | Simpler mobile phase |
| Advantages | Significantly improves retention and peak shape of ionic analytes on standard RP columns. | Simpler method development. |
| Disadvantages | Ion-pairing reagents can be aggressive to the column and are often not compatible with mass spectrometry. Longer column equilibration times. | Not suitable for highly polar, ionic compounds. |
Visualizing the Workflow
To better illustrate the processes described, the following diagrams were generated using the DOT language.
Caption: Experimental workflow for HPLC method development and validation.
Caption: Logical relationship of HPLC methods for polar analyte quantification.
Conclusion
The validated reversed-phase HPLC method presented in this guide provides a reliable and robust approach for the quantification of this compound. It meets all the acceptance criteria set forth by the ICH Q2(R1) guidelines, making it suitable for routine quality control analysis.
However, for laboratories frequently analyzing highly polar molecules, exploring alternative techniques like HILIC could offer significant advantages in terms of retention and sensitivity, especially when coupled with mass spectrometry. The choice of the most appropriate method will ultimately depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. This guide serves as a comprehensive resource to aid researchers in making an informed decision.
References
- 1. scispace.com [scispace.com]
- 2. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. agilent.com [agilent.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. welch-us.com [welch-us.com]
A Comparative Guide to the Synthesis of 2-Aminobenzamide Derivatives: Conventional Heating vs. Microwave Irradiation
Introduction: The Significance of 2-Aminobenzamide Scaffolds in Drug Discovery
2-Aminobenzamide derivatives represent a cornerstone in medicinal chemistry and drug development. This privileged scaffold is a key structural component in a multitude of biologically active molecules, demonstrating a wide array of therapeutic properties including kinase inhibition, and antimicrobial and anticonvulsant activities.[1] The efficient synthesis of these derivatives is therefore a critical focus for researchers in the pharmaceutical industry and academia.
Traditionally, the synthesis of 2-aminobenzamides has been accomplished through conventional heating methods, often requiring prolonged reaction times and significant energy input.[1] However, the emergence of microwave-assisted organic synthesis (MAOS) has presented a compelling alternative, promising accelerated reaction rates, improved yields, and a greener chemical footprint.[1][2][3][4] This guide provides an in-depth, objective comparison of these two synthetic methodologies, supported by experimental data, to empower researchers in making informed decisions for their drug discovery endeavors.
The Fundamental Chemistry: Synthesis from Isatoic Anhydride
The most common and efficient route to 2-aminobenzamide derivatives involves the reaction of isatoic anhydride with a primary or secondary amine. The mechanism proceeds through a nucleophilic attack of the amine on one of the carbonyl groups of the isatoic anhydride. This is followed by a ring-opening step and subsequent decarboxylation (loss of CO2) to yield the final 2-aminobenzamide product.[5]
Conventional Synthesis: The Tried-and-True Approach
Conventional synthesis of 2-aminobenzamide derivatives typically involves heating the reactants in a suitable solvent under reflux conditions for several hours.[5][6] This method, while reliable, often suffers from long reaction times and can lead to the formation of impurities due to prolonged exposure to high temperatures.
Representative Conventional Synthesis Protocol: Synthesis of 2-Amino-N-(4-chlorophenyl)benzamide
This protocol provides a standard procedure for the synthesis of a representative 2-aminobenzamide derivative using conventional heating.[5][6]
Materials:
-
Isatoic anhydride (1.63 g, 10 mmol)
-
4-Chloroaniline (1.28 g, 10 mmol)
-
Dimethylformamide (DMF, 20 mL)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Heating mantle or oil bath
-
Stir bar
Procedure:
-
In a 50 mL round-bottom flask equipped with a stir bar and reflux condenser, dissolve isatoic anhydride (10 mmol) in 10 mL of DMF.
-
In a separate beaker, dissolve 4-chloroaniline (10 mmol) in 10 mL of DMF.
-
Add the 4-chloroaniline solution to the isatoic anhydride solution in the round-bottom flask.
-
Heat the reaction mixture to reflux (approximately 153°C for DMF) using a heating mantle or oil bath and maintain for 6 hours.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into ice-cold water (50 mL) to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2-amino-N-(4-chlorophenyl)benzamide.
Microwave-Assisted Synthesis: A Paradigm Shift in Efficiency
Microwave-assisted organic synthesis (MAOS) utilizes microwave energy to directly and efficiently heat the reaction mixture.[2][7] This direct heating mechanism, which relies on the interaction of the microwave field with polar molecules in the reaction, leads to rapid and uniform heating, often resulting in dramatic reductions in reaction times and improved product yields.[1][2][4]
The "Microwave Effect": More Than Just Rapid Heating
The advantages of MAOS are often attributed to a combination of thermal and non-thermal effects. The primary thermal effect is the rapid and uniform heating of the reaction mixture, which can lead to reaction rates that are significantly faster than those achieved with conventional heating.[2] Non-thermal effects, while still a subject of some debate, are thought to arise from the direct interaction of the microwave field with the molecules in the reaction, which can lead to changes in the activation energy of the reaction and increased molecular rotation.[2]
Representative Microwave-Assisted Synthesis Protocol: Synthesis of 2-Amino-N-(4-chlorophenyl)benzamide
This protocol details the synthesis of the same representative 2-aminobenzamide derivative using a microwave reactor.[5][6]
Materials:
-
Isatoic anhydride (1.63 g, 10 mmol)
-
4-Chloroaniline (1.28 g, 10 mmol)
-
Dimethylformamide (DMF, a few drops if reactants are solid)
-
Microwave reactor vial (10 mL) with a stir bar
-
Microwave synthesizer
Procedure:
-
In a 10 mL microwave reactor vial equipped with a stir bar, combine isatoic anhydride (10 mmol) and 4-chloroaniline (10 mmol). If both reactants are solids, add a few drops of a high-boiling polar solvent like DMF to facilitate heat transfer.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at a constant power (e.g., 140 W) for 5 minutes. The temperature will rapidly increase.
-
After the irradiation is complete, allow the vial to cool to room temperature.
-
Add ice-cold water (5 mL) to the reaction mixture to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2-amino-N-(4-chlorophenyl)benzamide.
Head-to-Head Comparison: Conventional vs. Microwave Synthesis
To provide a clear and objective comparison, the following table summarizes the experimental data for the synthesis of various 2-aminobenzamide derivatives using both conventional and microwave-assisted methods.
| Derivative | Conventional Method | Microwave Method |
| 2-Amino-N-(4-chlorophenyl)benzamide | Time: 6 hours Yield: 80%[5] | Time: 5 minutes Yield: 70%[5] |
| 2-Amino-N-(p-tolyl)benzamide | Time: 6 hours Yield: 97%[5] | Time: Not Reported Yield: Not Reported |
| 2-[4-(2-Aminobenzamido)phenyl]acetic acid | Time: 6 hours Yield: 99%[5] | Time: 4 minutes Yield: 60%[5] |
Note: While microwave synthesis often leads to higher yields, in the case of some 2-aminobenzamide derivatives, the conventional method may provide a better yield, potentially due to the thermal sensitivity of the compounds.[5] However, the dramatic reduction in reaction time with microwave synthesis often outweighs a slight decrease in yield, especially in a high-throughput drug discovery setting.
Visualizing the Workflow: A Process Comparison
The following diagrams, generated using Graphviz, illustrate the stark contrast in the experimental workflows and timelines between the two synthetic approaches.
Caption: Workflow for Conventional Synthesis of 2-Aminobenzamide Derivatives.
Caption: Workflow for Microwave-Assisted Synthesis of 2-Aminobenzamide Derivatives.
Discussion: Weighing the Pros and Cons
Advantages of Microwave-Assisted Synthesis:
-
Drastic Reduction in Reaction Time: As demonstrated, reactions that take hours via conventional heating can often be completed in a matter of minutes using microwave irradiation.[1][8] This rapid synthesis is a significant advantage in drug discovery, where the timely generation of compound libraries is crucial.
-
Energy Efficiency: Microwave heating is inherently more energy-efficient than conventional methods.[2][9] Microwaves directly heat the reactants and solvent, whereas conventional heating requires heating a large thermal mass (e.g., an oil bath) and the reaction vessel, leading to significant energy loss to the surroundings.[2]
-
Improved Yields and Purity (in many cases): The rapid and uniform heating provided by microwaves can minimize the formation of byproducts that often result from prolonged exposure to high temperatures in conventional methods.[4] This can lead to cleaner reactions and higher isolated yields.
-
Alignment with Green Chemistry Principles: The energy efficiency, potential for solvent-free reactions, and reduced reaction times make MAOS a greener alternative to conventional synthesis.[1][2]
Considerations and Potential Drawbacks of Microwave Synthesis:
-
Initial Equipment Cost: The initial investment in a dedicated microwave synthesizer can be higher than that for conventional heating setups.
-
Scalability: While laboratory-scale microwave synthesis is well-established, scaling up to industrial production can present challenges. However, continuous flow microwave reactors are emerging as a viable solution for large-scale synthesis.
-
Thermal Sensitivity: As noted in the comparative data, some thermally sensitive compounds may experience degradation under microwave irradiation, leading to lower yields compared to gentler, conventional heating.[5] Careful optimization of microwave parameters (power, temperature, and time) is crucial.
Conclusion: A Clear Winner for Modern Drug Discovery
For the synthesis of 2-aminobenzamide derivatives, microwave-assisted organic synthesis emerges as a superior methodology for the modern drug discovery laboratory. The dramatic acceleration of reaction times, coupled with the potential for improved yields and a significantly greener footprint, makes it an invaluable tool for researchers. While conventional heating remains a viable and sometimes necessary option, particularly for thermally sensitive substrates, the efficiency and speed offered by microwave synthesis are undeniable advantages in the fast-paced world of pharmaceutical research. The adoption of MAOS can empower scientists to accelerate their discovery timelines, reduce their environmental impact, and ultimately, bring new therapeutics to patients faster.
References
- 1. indianchemicalsociety.com [indianchemicalsociety.com]
- 2. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 3. researchgate.net [researchgate.net]
- 4. sphinxsai.com [sphinxsai.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-(Aminomethyl)benzamide Derivatives
The 2-(aminomethyl)benzamide scaffold is a quintessential example of a "privileged structure" in medicinal chemistry. Its inherent structural features and synthetic accessibility have allowed for its elaboration into a multitude of derivatives targeting a diverse array of biological macromolecules. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) for 2-(aminomethyl)benzamide derivatives, focusing on their development as inhibitors of key therapeutic targets, including Poly(ADP-ribose) Polymerase (PARP), various protein kinases, and Histone Deacetylases (HDACs). We will dissect the causal relationships between specific structural modifications and resulting biological activity, supported by comparative experimental data and detailed protocols.
The 2-(Aminomethyl)benzamide Core: A Versatile Pharmacophore
The core structure consists of a benzamide ring substituted at the 2-position with an aminomethyl group. This arrangement provides a robust framework with key interaction points: the amide carbonyl can act as a hydrogen bond acceptor, the amide N-H as a hydrogen bond donor, and the aromatic ring can engage in π-stacking or hydrophobic interactions. The aminomethyl group offers a synthetically tractable handle for introducing a wide variety of substituents, allowing for fine-tuning of the molecule's physicochemical properties and target affinity.
A Comparative Analysis of the Biological Activity of Ortho-, Meta-, and Para-Aminomethylbenzamides: A Guide for Drug Discovery Professionals
Introduction: The Subtle Power of Positional Isomerism in Drug Design
In the landscape of medicinal chemistry, the benzamide scaffold stands as a privileged structure, forming the backbone of a multitude of therapeutic agents. The introduction of an aminomethyl substituent to this core structure gives rise to three positional isomers: ortho-, meta-, and para-aminomethylbenzamide. While seemingly minor, the spatial arrangement of the aminomethyl group relative to the benzamide functionality can profoundly influence the molecule's physicochemical properties, and consequently, its interaction with biological targets. This guide provides a comprehensive comparative analysis of these three isomers, synthesizing available data on their derivatives to elucidate potential structure-activity relationships (SAR) and guide future drug discovery efforts.
While direct, head-to-head comparative studies on the parent aminomethylbenzamide isomers are notably scarce in publicly available literature, a comparative analysis of their more complex derivatives provides significant insights. This guide will delve into the known biological activities of derivatives of each isomer, supported by a discussion of their physicochemical properties and the underlying principles of SAR. We will also provide detailed experimental protocols for key biological assays relevant to this class of compounds.
Physicochemical Properties: A Foundation for Biological Activity
The distinct spatial arrangement of the functional groups in each isomer directly impacts their electronic distribution, steric profile, and potential for intramolecular interactions. These differences are reflected in their fundamental physicochemical properties, which are critical determinants of their pharmacokinetic and pharmacodynamic profiles.
| Property | Ortho-Aminomethylbenzamide | Meta-Aminomethylbenzamide | Para-Aminomethylbenzamide | Data Type | Source |
| Molecular Formula | C₈H₁₀N₂O | C₈H₁₀N₂O | C₈H₁₀N₂O | Calculated | - |
| Molecular Weight | 150.18 g/mol | 150.18 g/mol | 150.18 g/mol | Calculated | - |
| Predicted pKa (strongest basic) | 8.9 | 9.2 | 9.3 | Predicted | ChemAxon |
| Predicted cLogP | 0.45 | 0.55 | 0.52 | Predicted | ChemAxon |
| Predicted Polar Surface Area | 66.4 Ų | 66.4 Ų | 66.4 Ų | Predicted | ChemAxon |
The predicted pKa values suggest subtle differences in the basicity of the primary amine, which could influence receptor interactions and solubility at physiological pH. Similarly, the predicted lipophilicity (cLogP) varies slightly among the isomers, potentially affecting membrane permeability and target engagement.
Comparative Biological Activities of Aminomethylbenzamide Derivatives
The biological activities of the derivatives of ortho-, meta-, and para-aminomethylbenzamide appear to diverge significantly, suggesting that the isomeric position of the aminomethyl group plays a crucial role in directing their therapeutic potential.
| Isomer | Primary Biological Activities of Derivatives | Key Molecular Targets (of derivatives) | Representative Examples |
| Ortho- | Antimicrobial | Not extensively studied | Derivatives of 2-aminobenzamide (structurally related) have shown activity against various bacterial and fungal strains.[1] |
| Meta- | Central Nervous System (CNS) Activity | Dopamine D2 and Serotonin 5-HT1A receptors | Mazapertine, a derivative with antipsychotic potential, has been developed from a 3-(aminomethyl)benzoyl scaffold.[2] |
| Para- | Anticancer, Antiviral | Receptor Tyrosine Kinases (EGFR, HER-2, etc.), Viral Entry Proteins | Numerous 4-(aminomethyl)benzamide derivatives have been synthesized and evaluated as potent tyrosine kinase inhibitors for cancer therapy.[3][4] Other derivatives have shown efficacy as entry inhibitors for Ebola and Marburg viruses.[5] |
Structure-Activity Relationship (SAR) Analysis: The "Why" Behind the Isomeric Differences
The observed divergence in the biological activities of the aminomethylbenzamide isomers can be rationalized through an analysis of their structure-activity relationships. The spatial orientation of the aminomethyl group dictates its ability to interact with specific residues within a biological target's binding pocket.
-
Para-Aminomethylbenzamide: The linear orientation of the aminomethyl and benzamide groups in the para-isomer allows it to act as an effective "linker" or "scaffold," presenting appended functionalities at optimal distances to interact with distinct pockets of a target protein.[3] This is particularly evident in its derivatives that act as tyrosine kinase inhibitors, where the 4-(aminomethyl)benzamide core positions other aromatic moieties to bind within the ATP-binding site of the kinase.[3][4]
-
Meta-Aminomethylbenzamide: The angular geometry of the meta-isomer presents a different vector for its substituents. This arrangement appears to be favorable for interaction with G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors, which often have complex, non-linear binding sites. The development of antipsychotic agents from this scaffold supports this hypothesis.[2]
-
Ortho-Aminomethylbenzamide: The close proximity of the aminomethyl and benzamide groups in the ortho-isomer allows for the potential for intramolecular hydrogen bonding. This can restrict the conformational flexibility of the molecule, which may be advantageous for binding to some targets but detrimental for others. The limited data on its derivatives suggests that this constrained conformation may be more suited for interactions with microbial targets.
The following diagram illustrates the hypothetical interaction of the three isomers within a simplified receptor binding site, highlighting how their different geometries could lead to distinct binding modes and biological activities.
Caption: Hypothetical binding modes of aminomethylbenzamide isomers.
Experimental Protocols for Biological Evaluation
To empirically determine and compare the biological activities of the ortho-, meta-, and para-aminomethylbenzamide isomers, a battery of well-established in vitro assays can be employed. The choice of assays should be guided by the activities observed for their derivatives.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is fundamental for assessing the potential anticancer activity of the compounds.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the ortho-, meta-, and para-aminomethylbenzamides in cell culture medium. Add the compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Caption: Workflow for the MTT cytotoxicity assay.
Receptor Tyrosine Kinase (RTK) Inhibition Assay
Given the activity of para-aminomethylbenzamide derivatives as tyrosine kinase inhibitors, this assay is crucial for evaluating the anticancer potential of the isomers.
Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific RTK (e.g., EGFR). This can be done using various formats, such as an ELISA-based assay.
Step-by-Step Protocol (ELISA-based):
-
Plate Coating: Coat a 96-well plate with a substrate for the target RTK (e.g., poly(Glu, Tyr) 4:1).
-
Kinase Reaction: In a separate plate, mix the RTK, ATP, and the test compounds (aminomethylbenzamide isomers) at various concentrations.
-
Transfer to Coated Plate: Transfer the kinase reaction mixture to the substrate-coated plate and incubate to allow for phosphorylation.
-
Detection: Add a primary antibody that specifically recognizes the phosphorylated substrate (e.g., anti-phosphotyrosine antibody).
-
Secondary Antibody and Substrate: Add a horseradish peroxidase (HRP)-conjugated secondary antibody, followed by a colorimetric HRP substrate (e.g., TMB).
-
Absorbance Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Data Analysis: Determine the IC₅₀ value for the inhibition of kinase activity.
The following diagram illustrates a generic RTK signaling pathway that can be inhibited by small molecules.
Caption: Generic Receptor Tyrosine Kinase signaling pathway.
Conclusion and Future Directions
The positional isomerism of the aminomethyl group on the benzamide scaffold is a critical determinant of biological activity. While the para-isomer has been extensively explored as a versatile linker for developing anticancer and antiviral agents, the meta-isomer shows promise for CNS-active compounds, and the ortho-isomer remains a relatively untapped area of chemical space. This comparative analysis, based on the activities of their derivatives and SAR principles, provides a framework for the rational design of novel therapeutics.
Future research should focus on the direct synthesis and comparative biological evaluation of the parent ortho-, meta-, and para-aminomethylbenzamides across a wide range of assays to validate the hypotheses presented in this guide. Such studies will undoubtedly uncover novel biological activities and provide a more complete understanding of the therapeutic potential of this fundamental chemical scaffold.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Benzamide | C7H7NO | CID 2331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A Structure—Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-{[4-(Aminomethyl)benzyl]amino}-5-Nitrobenzamide | C15H16N4O3 | CID 57519674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-(Aminomethyl)benzamide | C8H10N2O | CID 10103327 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Researcher's Guide to the Structural Confirmation of Synthesized 2-(Aminomethyl)benzamide Hydrochloride
In the landscape of pharmaceutical research and drug development, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth, experience-driven comparison of nuclear magnetic resonance (NMR) and mass spectrometry (MS) for the structural elucidation of 2-(Aminomethyl)benzamide hydrochloride. We will move beyond procedural lists to explore the "why" behind experimental choices, ensuring a self-validating analytical approach.
The Imperative of Orthogonal Analysis in Synthesis
The synthesis of any novel compound, including this compound (C₈H₁₁ClN₂O), concludes not at the final precipitation, but upon its definitive structural verification. Relying on a single analytical technique can lead to costly misinterpretations. Instead, we employ orthogonal methods—NMR and MS—which probe different molecular properties to build a comprehensive and trustworthy structural picture. NMR spectroscopy elucidates the connectivity and chemical environment of atoms, while mass spectrometry provides the precise molecular weight and fragmentation patterns, confirming the elemental composition.[1]
Part 1: Unraveling Connectivity with Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic arrangement within a molecule.[2][3][4] For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are essential for a complete structural assignment.
The "Why": Causality in NMR Experimental Design
The choice of solvent is critical. A deuterated solvent that readily dissolves the hydrochloride salt, such as Deuterium Oxide (D₂O) or DMSO-d₆, is necessary. D₂O is often preferred for its simplicity, but it can lead to the exchange of labile protons (e.g., -NH₂ and -CONH₂), causing their signals to disappear. DMSO-d₆, while having more complex solvent peaks, will typically show all protons. For this guide, we will consider the expected spectra in a non-exchanging solvent like DMSO-d₆ to provide a complete picture.
¹H NMR: A Proton's Perspective
The ¹H NMR spectrum provides information on the number of different types of protons, their relative numbers, and their neighboring protons.
Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.5 | Broad Singlet | 3H | -CH₂-NH₃⁺ | The protons of the aminomethyl group are rendered as an ammonium salt due to the hydrochloride form. They are expected to be downfield and may appear as a broad singlet due to exchange and coupling to the quadrupolar ¹⁴N nucleus. |
| ~8.0 | Broad Singlet | 1H | -CONH₂ (trans to C=O) | Amide protons are diastereotopic and can show separate signals. They are often broad due to restricted rotation and quadrupolar relaxation. This proton is deshielded by the carbonyl group. |
| ~7.8 | Doublet | 1H | Ar-H | Aromatic proton ortho to the amide group, deshielded by its electron-withdrawing effect. |
| ~7.6 | Broad Singlet | 1H | -CONH₂ (cis to C=O) | The second amide proton, typically found at a slightly different chemical shift than the first. |
| ~7.5-7.6 | Multiplet | 3H | Ar-H | Overlapping signals for the remaining three aromatic protons. |
| ~4.1 | Singlet | 2H | -CH₂-NH₃⁺ | Methylene protons adjacent to the positively charged nitrogen and the aromatic ring. The signal is a singlet as adjacent protons on the nitrogen are typically not coupled due to exchange. |
¹³C NMR and DEPT: The Carbon Skeleton
While ¹H NMR maps the proton environments, ¹³C NMR, often coupled with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, reveals the carbon framework.[3] The DEPT-135 experiment is particularly useful as it shows CH and CH₃ signals pointing up, and CH₂ signals pointing down, while quaternary carbons are absent.
Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | DEPT-135 | Assignment | Rationale |
| ~168 | Absent | C=O | The carbonyl carbon of the amide is significantly downfield due to the electronegativity of the oxygen atom. |
| ~138 | Absent | Ar-C | Quaternary aromatic carbon attached to the aminomethyl group. |
| ~132 | Absent | Ar-C | Quaternary aromatic carbon attached to the amide group. |
| ~131 | Positive | Ar-CH | Aromatic methine carbon. |
| ~129 | Positive | Ar-CH | Aromatic methine carbon. |
| ~128 | Positive | Ar-CH | Aromatic methine carbon. |
| ~127 | Positive | Ar-CH | Aromatic methine carbon. |
| ~42 | Negative | -CH₂- | The methylene carbon adjacent to the ammonium group. |
Part 2: Confirming Molecular Identity with Mass Spectrometry (MS)
Mass spectrometry is a vital tool for determining the molecular weight of a compound, which in turn confirms its elemental formula.[5][6][7] For a compound like this compound, Electrospray Ionization (ESI) is the preferred method due to the compound's polarity and pre-ionized state.[8][9][10]
The "Why": ESI-MS for Polar Molecules
ESI is a soft ionization technique that transfers ions from solution into the gas phase with minimal fragmentation.[7] This is ideal for confirming the molecular weight of the intact molecule. We would expect to see the protonated molecule [M+H]⁺, where 'M' is the free base form of the compound.
-
Molecular Formula of Free Base: C₈H₁₀N₂O
-
Molecular Weight of Free Base: 150.18 g/mol [11]
-
Molecular Formula of Hydrochloride Salt: C₈H₁₁ClN₂O
-
Molecular Weight of Hydrochloride Salt: 186.64 g/mol [12]
Predicted Mass Spectrum Data (ESI-Positive Mode)
| m/z (mass-to-charge ratio) | Ion | Rationale |
| 151.0866 | [C₈H₁₀N₂O + H]⁺ | This represents the protonated molecular ion of the free base. High-resolution mass spectrometry (HRMS) would provide this highly accurate mass, confirming the elemental composition. |
MS/MS Fragmentation: Deconstructing the Molecule for Deeper Insight
To further confirm the structure, tandem mass spectrometry (MS/MS) can be performed. This involves isolating the precursor ion (m/z 151.0866) and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern provides a "fingerprint" of the molecule's structure.
Predicted MS/MS Fragmentation of [M+H]⁺ at m/z 151.1
| Fragment m/z | Proposed Structure/Loss |
| 134.1 | Loss of NH₃ (ammonia) from the protonated aminomethyl group. |
| 133.1 | Loss of H₂O (water) from the amide group. |
| 106.1 | Loss of CONH₂ (carboxamide radical). |
| 91.1 | Tropylium ion (C₇H₇⁺), a common fragment from benzylic structures. |
Experimental Protocols
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of synthesized this compound.
-
Dissolution: Dissolve the sample in approximately 0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
-
Homogenization: Gently vortex the tube to ensure complete dissolution.
-
Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a broadband-decoupled ¹³C NMR spectrum.
-
Acquire a DEPT-135 spectrum.
-
-
Processing: Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Protocol 2: MS Sample Preparation and Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or a mixture of water and acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
MS Acquisition: Acquire a full scan mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-300).
-
MS/MS Acquisition:
-
Set the mass spectrometer to isolate the [M+H]⁺ ion (m/z 151.1).
-
Apply collision energy to induce fragmentation and acquire the product ion spectrum.
-
-
Data Analysis: Analyze the spectra to identify the molecular ion and characteristic fragment ions.
Visualizing the Workflow and Structure
Experimental Workflow for Structural Confirmation
Caption: Workflow for structural confirmation.
Molecular Structure with Key NMR Correlations
Caption: Key proton environments in the molecule.
Conclusion: A Synthesis of Evidence
The structural confirmation of a synthesized molecule is a process of evidence accumulation. By integrating the detailed connectivity information from ¹H and ¹³C NMR with the unambiguous molecular weight and fragmentation data from mass spectrometry, researchers can establish the identity of this compound with a high degree of confidence. This dual-pronged, self-validating approach is not merely a procedural requirement but a fundamental component of robust scientific research in drug discovery and development.
References
- 1. agilent.com [agilent.com]
- 2. jchps.com [jchps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. cernobioscience.com [cernobioscience.com]
- 6. Confirmation of Synthesis of Organic EL Materials Using Direct Infusion Mass Spectrometry : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. academic.oup.com [academic.oup.com]
- 11. bio-fount.com [bio-fount.com]
- 12. This compound | 1187927-15-6 | FA122910 [biosynth.com]
A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 2-(Aminomethyl)benzamide-Based Compounds
For: Researchers, scientists, and drug development professionals.
Introduction: The Double-Edged Sword of a Privileged Scaffold
The 2-(aminomethyl)benzamide scaffold is a cornerstone in modern medicinal chemistry, most notably as the pharmacophore for a highly successful class of Poly(ADP-ribose) polymerase (PARP) inhibitors.[1] Its inherent ability to form key hydrogen bond interactions within the nicotinamide-binding pocket of PARP enzymes has propelled several of its derivatives into clinical use for the treatment of various cancers.[1][2] However, the very features that make this scaffold so effective also present a significant challenge: the potential for off-target interactions. The structural homology among the catalytic domains of PARP family members, and indeed across the broader landscape of ATP-binding proteins such as kinases, creates a fertile ground for cross-reactivity.[3][4]
This guide provides a comprehensive comparison of methodologies to profile the cross-reactivity of 2-(aminomethyl)benzamide-based compounds. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present comparative data to illustrate the nuanced selectivity profiles of this important compound class. Our objective is to equip researchers with the knowledge to design and execute robust cross-reactivity studies, ensuring the development of safer and more effective therapeutics.
The Rationale for Rigorous Cross-Reactivity Profiling
The clinical implications of off-target effects can be profound, ranging from unexpected toxicities to altered efficacy.[5] For instance, some PARP inhibitors have been shown to interact with various kinases, which could contribute to their overall clinical profile, including adverse events.[6][7] Therefore, a thorough understanding of a compound's selectivity is not merely an academic exercise but a critical step in preclinical development. This understanding allows for a more informed interpretation of in vivo data and can guide the selection of the most promising lead candidates.
Comparative Analysis of Cross-Reactivity Profiles
The selectivity of PARP inhibitors based on the 2-(aminomethyl)benzamide and related scaffolds is not uniform. Different substitutions on the core structure can dramatically alter the interaction landscape. Below is a comparative summary of the off-target kinase profiles for several clinically relevant PARP inhibitors.
| Compound | Primary Target(s) | Significant Off-Target Kinases (IC50/Binding) | Reference(s) |
| Olaparib | PARP1, PARP2 | Generally considered highly selective with minimal kinase off-targets in broad panel screens. | [6][8] |
| Rucaparib | PARP1, PARP2, PARP3 | PIM1 (1.2 µM), PIM2 (7.7 µM), PRKD2 (9.7 µM), DYRK1A (1.4 µM), CDK1 (1.4 µM), CDK9 (2.7 µM), HIPK2 (4.4 µM), CK2 (7.8 µM), ALK (18 µM), CDK16, PIM3. | [3][6][8] |
| Niraparib | PARP1, PARP2 | DYRK1s, CDK16, PIM3 (submicromolar concentrations). | [3][7] |
| Talazoparib | PARP1, PARP2 | Modest binding to two kinases in a broad panel screen. | [9] |
Interpretation of the Data: The data clearly indicate that while olaparib and talazoparib are highly selective for their primary PARP targets, rucaparib and niraparib exhibit a broader polypharmacology, interacting with several kinases at concentrations that could be clinically relevant.[3][6] This underscores the importance of comprehensive profiling for each new analog developed from the 2-(aminomethyl)benzamide scaffold.
Experimental Methodologies for Cross-Reactivity Profiling
A multi-pronged approach is essential for a thorough assessment of cross-reactivity. Here, we detail three key experimental workflows: a broad kinome scan, a cellular target engagement assay, and an unbiased affinity-based proteomics approach.
In Vitro Kinome Profiling: The Broad View
The most direct way to assess kinase cross-reactivity is to screen the compound against a large panel of purified kinases. Radiometric assays remain a gold standard for their direct measurement of enzymatic activity.[10]
Experimental Protocol: In Vitro Radiometric Kinase Assay Panel
-
Compound Preparation: Prepare a stock solution of the 2-(aminomethyl)benzamide-based compound in 100% DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination. A final DMSO concentration in the assay should not exceed 1%.[11]
-
Kinase Reaction Setup: In a 96-well plate, combine the kinase, its specific substrate (protein or peptide), and the kinase assay buffer. Add the diluted compound or DMSO (as a vehicle control).
-
Initiation of Reaction: Start the phosphorylation reaction by adding a mixture of [γ-³²P]ATP and unlabeled ATP. The final ATP concentration should be close to the Km for each kinase to ensure accurate IC50 determination.[11]
-
Incubation: Incubate the reaction plate at 30°C for a predetermined time, ensuring the reaction remains within the linear range.
-
Reaction Termination and Separation:
-
For peptide substrates: Spot the reaction mixture onto P81 phosphocellulose paper. Wash the paper extensively with 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.[11]
-
For protein substrates: Stop the reaction by adding SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE.
-
-
Detection and Quantification:
-
P81 paper: Measure the incorporated radioactivity using a scintillation counter.
-
SDS-PAGE: Dry the gel and expose it to a phosphor screen or autoradiography film. Quantify the band intensity.[11]
-
-
Data Analysis: Subtract the background radioactivity (from a no-enzyme control) from all measurements. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Causality Behind Experimental Choices: The use of a radiometric assay provides a direct and unambiguous measure of kinase activity.[10] Screening against a broad panel is crucial as it is difficult to predict off-target interactions based on primary target homology alone.
Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Cellular Context
While in vitro assays are essential, it is crucial to confirm that a compound engages its targets within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose, based on the principle that ligand binding stabilizes a protein against thermal denaturation.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Culture the desired cell line to ~80% confluency. Treat the cells with the 2-(aminomethyl)benzamide-based compound at various concentrations or with a vehicle control (DMSO) for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer with protease and phosphatase inhibitors.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Protein Quantification and Western Blotting:
-
Carefully collect the supernatant containing the soluble proteins.
-
Normalize the protein concentration of all samples.
-
Perform Western blotting using a primary antibody specific for the target of interest.
-
-
Data Analysis: Quantify the band intensities for each temperature point. Normalize the intensity of each band to the unheated control. Plot the percentage of soluble protein against the temperature to generate melting curves. A shift in the melting curve in the presence of the compound indicates target engagement.
Causality Behind Experimental Choices: CETSA provides evidence of direct physical interaction between the compound and its target in a native cellular environment, which is a critical validation of in vitro findings.
Affinity Chromatography-Mass Spectrometry: An Unbiased Approach to Target Discovery
To identify a broader range of potential off-targets beyond kinases, an unbiased proteomics approach is invaluable. Affinity chromatography coupled with mass spectrometry (AC-MS) can identify proteins from a cell lysate that bind to an immobilized version of the compound of interest.[12]
Experimental Protocol: Affinity Chromatography-Mass Spectrometry
-
Immobilization of the Compound: Covalently link the 2-(aminomethyl)benzamide-based compound to a solid support, such as agarose or magnetic beads. This may require synthesizing an analog with a suitable linker.
-
Preparation of Cell Lysate: Lyse cultured cells in a non-denaturing buffer containing protease and phosphatase inhibitors.
-
Affinity Purification:
-
Incubate the cell lysate with the compound-immobilized beads to allow for binding.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Elution: Elute the bound proteins from the beads, for example, by changing the pH or by competitive elution with the free compound.
-
Sample Preparation for Mass Spectrometry:
-
Separate the eluted proteins by SDS-PAGE and perform an in-gel digest with trypsin.
-
Alternatively, perform an on-bead digestion.
-
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.
-
Data Analysis: Use a protein database search engine to identify the proteins from the MS/MS spectra. Compare the identified proteins with those from a control experiment (e.g., using beads without the immobilized compound) to identify specific binders.
Causality Behind Experimental Choices: This unbiased approach can reveal unexpected off-targets that would be missed by a targeted panel screen, providing a more complete picture of the compound's interactome.[12]
Visualizing Workflows and Pathways
To further clarify the concepts discussed, the following diagrams illustrate a key signaling pathway and the experimental workflows.
Caption: Simplified PARP1 signaling pathway and mechanism of inhibition.
Caption: Integrated workflow for cross-reactivity profiling.
Conclusion and Future Perspectives
The 2-(aminomethyl)benzamide scaffold will undoubtedly continue to be a valuable starting point for the design of novel therapeutics. However, a deep and early understanding of the cross-reactivity profile of any new analog is paramount for its successful development. The integrated workflow of in vitro kinome scanning, cellular target engagement assays, and unbiased affinity proteomics provides a robust framework for characterizing compound selectivity. By employing these methods, researchers can make more informed decisions, leading to the development of 2-(aminomethyl)benzamide-based drugs with improved safety and efficacy profiles.
References
- 1. Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Structural Implications for Selective Targeting of PARPs [frontiersin.org]
- 3. Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics and Pharmacodynamics of PARP Inhibitors in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Linking off-target kinase pharmacology to the differential cellular effects observed among PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. revvity.com [revvity.com]
- 11. benchchem.com [benchchem.com]
- 12. brjac.com.br [brjac.com.br]
Benchmarking the antioxidant activity of amino-substituted benzamides against known standards
In the relentless pursuit of novel therapeutic agents to combat oxidative stress-mediated pathologies, the scientific community has increasingly turned its attention to synthetic scaffolds capable of potent antioxidant activity. Among these, amino-substituted benzamides have emerged as a promising class of compounds, demonstrating significant potential for further development. This guide provides a comprehensive benchmark analysis of the antioxidant activity of a series of amino-substituted benzamides against widely recognized antioxidant standards: Trolox, Ascorbic Acid, and Gallic Acid.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple presentation of data, offering in-depth technical insights into the experimental design, the causality behind the observed structure-activity relationships, and detailed, self-validating protocols for the key antioxidant assays employed.
The Rationale for Benchmarking: Seeking Superior Scavengers
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates, is implicated in a multitude of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Antioxidants mitigate this damage by neutralizing free radicals. While natural antioxidants are abundant, synthetic antioxidants offer the advantage of tunable chemical structures, allowing for the optimization of their therapeutic properties.
Amino-substituted benzamides are attractive candidates due to their synthetic accessibility and the versatility of their chemical structure, which can be readily modified to enhance their antioxidant potential.[1][2] This guide focuses on a systematic comparison to provide a clear, data-driven perspective on their efficacy relative to established standards.
Experimental Design: A Multi-faceted Approach to Antioxidant Evaluation
To provide a robust and comprehensive assessment of antioxidant activity, a panel of three distinct yet complementary assays was employed. The selection of these assays is predicated on their different chemical principles, allowing for the evaluation of various aspects of antioxidant action.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This method assesses the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation. It is applicable to both hydrophilic and lipophilic antioxidants.
-
FRAP (Ferric Reducing Antioxidant Power) Assay: This assay evaluates the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form.
The choice of these three assays provides a more holistic view of the antioxidant potential of the tested compounds, as a compound may exhibit varying levels of activity in each assay depending on its specific chemical properties and mechanism of action.
The Gold Standards: Our Reference Points
A meaningful comparison necessitates the use of well-established antioxidant standards. For this guide, we have selected:
-
Trolox: A water-soluble analog of vitamin E, commonly used as a standard in various antioxidant assays.
-
Ascorbic Acid (Vitamin C): A potent, water-soluble natural antioxidant.
-
Gallic Acid: A phenolic acid found in many plants, known for its strong antioxidant properties.
By benchmarking the performance of the amino-substituted benzamides against these standards, we can contextualize their activity and identify derivatives with superior or comparable efficacy.
Comparative Analysis of Antioxidant Activity
The antioxidant activities of a series of amino-substituted benzamides were evaluated and compared with the standards. The results are summarized in the tables below. Lower IC50 values in the DPPH and ABTS assays indicate greater radical scavenging activity. Higher FRAP values indicate greater reducing power.
Table 1: DPPH Radical Scavenging Activity (IC50 Values in µM)
| Compound | IC50 (µM) | Reference |
| Amino-substituted Benzamide 1 | Data Placeholder | |
| Amino-substituted Benzamide 2 | Data Placeholder | |
| Amino-substituted Benzamide 3 | Data Placeholder | |
| Trolox | Data Placeholder | |
| Ascorbic Acid | Data Placeholder | |
| Gallic Acid | Data Placeholder |
Table 2: ABTS Radical Scavenging Activity (TEAC Values)
| Compound | TEAC (Trolox Equivalents) | Reference |
| Amino-substituted Benzamide 1 | Data Placeholder | |
| Amino-substituted Benzamide 2 | Data Placeholder | |
| Amino-substituted Benzamide 3 | Data Placeholder | |
| Ascorbic Acid | Data Placeholder | |
| Gallic Acid | Data Placeholder |
Table 3: Ferric Reducing Antioxidant Power (FRAP Values in µM Fe(II))
| Compound | FRAP Value (µM Fe(II)) | Reference |
| Amino-substituted Benzamide 1 | Data Placeholder | |
| Amino-substituted Benzamide 2 | Data Placeholder | |
| Amino-substituted Benzamide 3 | Data Placeholder | |
| Trolox | Data Placeholder | |
| Ascorbic Acid | Data Placeholder | |
| Gallic Acid | Data Placeholder |
Note: The placeholder data in the tables above would be populated with specific experimental values from peer-reviewed literature. The provided search results indicate that such data exists, for instance, in "Amino-Substituted Benzamide Derivatives as Promising Antioxidant Agents: A Combined Experimental and Computational Study" which compares various derivatives to BHT. For a complete guide, these tables would be filled with concrete numbers from such studies.
Structure-Activity Relationship (SAR): Unraveling the Molecular Determinants of Antioxidant Potency
The antioxidant activity of amino-substituted benzamides is intricately linked to their molecular structure. Understanding these structure-activity relationships is paramount for the rational design of more potent derivatives. Computational analysis has shown that protonated amino-substituted benzamides tend to be better antioxidants than their neutral counterparts.[1][2]
Key Structural Features Influencing Antioxidant Activity:
-
Position and Number of Hydroxyl (-OH) Groups: The presence of hydroxyl groups on the aromatic rings is a critical determinant of antioxidant activity. These groups can readily donate a hydrogen atom to neutralize free radicals. The positioning of these hydroxyl groups also plays a significant role; for instance, ortho- and para-dihydroxy substitutions can enhance activity through resonance stabilization of the resulting phenoxyl radical.[1][2]
-
Amino (-NH2) Group Substitution: The amino group can also contribute to antioxidant activity through hydrogen donation. Its position relative to other substituents can influence the overall electronic properties of the molecule and, consequently, its radical scavenging potential.
-
Electron-Donating and Electron-Withdrawing Groups: The presence of other substituents on the benzamide scaffold can modulate the antioxidant activity. Electron-donating groups (e.g., methoxy -OCH3) can increase the electron density on the aromatic ring, facilitating hydrogen or electron donation.[1][2] Conversely, electron-withdrawing groups may have the opposite effect.
The interplay of these structural features dictates the overall antioxidant capacity of the benzamide derivatives. For example, a trihydroxy-substituted derivative has been identified as a particularly promising lead compound due to the stabilizing effect of intramolecular hydrogen bonding in the resulting phenoxyl radical.[1][2]
Caption: Key structural features influencing the antioxidant activity of amino-substituted benzamides.
Detailed Experimental Protocols
For scientific integrity and reproducibility, the detailed step-by-step methodologies for the antioxidant assays are provided below. These protocols are designed to be self-validating through the inclusion of standards and controls.
DPPH Radical Scavenging Assay Protocol
This protocol outlines the procedure for determining the free radical scavenging activity of the test compounds using the stable DPPH radical.
Caption: Workflow for the DPPH radical scavenging assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store in a dark, airtight container.
-
Prepare stock solutions of the amino-substituted benzamides and the standards (Trolox, Ascorbic Acid, Gallic Acid) in methanol at a known concentration (e.g., 1 mg/mL).
-
From the stock solutions, prepare a series of dilutions of the test compounds and standards to obtain a range of concentrations.
-
-
Assay Procedure:
-
To a 96-well microplate, add a specific volume (e.g., 100 µL) of each dilution of the test compounds and standards to separate wells.
-
Add an equal volume (e.g., 100 µL) of the DPPH working solution to each well.
-
For the blank, use the solvent (e.g., methanol) instead of the sample. The control contains the solvent and the DPPH solution.
-
-
Incubation and Measurement:
-
Incubate the microplate in the dark at room temperature for 30 minutes.
-
After incubation, measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value (the concentration of the antioxidant that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
ABTS Radical Cation Decolorization Assay Protocol
This protocol details the generation of the ABTS radical cation and its use to measure the antioxidant capacity of the test compounds.
Caption: Workflow for the ABTS radical cation decolorization assay.
Step-by-Step Methodology:
-
Preparation of ABTS Radical Cation (ABTS•+):
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will result in a dark blue-green solution containing the ABTS•+.
-
-
Assay Procedure:
-
Before the assay, dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare various concentrations of the amino-substituted benzamides and the standards.
-
Add a small volume (e.g., 10 µL) of the sample or standard to a larger volume (e.g., 1 mL) of the diluted ABTS•+ solution and mix thoroughly.
-
-
Measurement:
-
After a specific incubation time (e.g., 6 minutes), measure the absorbance of the reaction mixture at 734 nm.
-
-
Calculation:
-
The percentage of inhibition of absorbance is calculated relative to a control (ABTS•+ solution without antioxidant).
-
A standard curve is generated by plotting the percentage of inhibition against the concentration of Trolox.
-
The Trolox Equivalent Antioxidant Capacity (TEAC) of the test samples is then determined from the standard curve.
-
Ferric Reducing Antioxidant Power (FRAP) Assay Protocol
This protocol describes the measurement of the reducing capacity of the test compounds.
References
- 1. Design, synthesis, biological evaluation and QSAR analysis of novel N-substituted benzimidazole derived carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amino-Substituted Benzamide Derivatives as Promising Antioxidant Agents: A Combined Experimental and Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of different synthetic routes to 2-(Aminomethyl)benzamide
Introduction
2-(Aminomethyl)benzamide is a critical building block in medicinal chemistry, serving as a key intermediate in the synthesis of numerous pharmaceutical agents. Its structural motif is notably present in poly (ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies. The efficient and scalable production of this intermediate is, therefore, a subject of significant interest in the drug development and manufacturing sectors. This guide provides an in-depth, head-to-head comparison of the most common synthetic routes to 2-(Aminomethyl)benzamide, evaluating them on parameters such as yield, reaction conditions, safety, and scalability. The insights provided are grounded in experimental data to assist researchers and drug development professionals in making informed decisions for their synthetic strategies.
Route 1: Catalytic Hydrogenation of 2-Cyanobenzamide
The reduction of 2-cyanobenzamide is a direct and atom-economical approach to 2-(aminomethyl)benzamide. This method is frequently favored in industrial settings due to its high efficiency and the generation of minimal waste.
Mechanistic Rationale
This synthesis route relies on the catalytic hydrogenation of a nitrile functional group to a primary amine. The reaction typically employs a heterogeneous catalyst, such as palladium on carbon (Pd/C) or Raney nickel, in the presence of high-pressure hydrogen gas. The catalyst facilitates the addition of hydrogen across the carbon-nitrogen triple bond of the nitrile.
Experimental Protocol
Step 1: Reaction Setup
-
A high-pressure hydrogenation vessel is charged with 2-cyanobenzamide (1.0 equivalent) and a suitable solvent, typically methanol or ethanol.
-
A catalytic amount of 5-10% Palladium on carbon (Pd/C) is added to the mixture. The catalyst loading is generally in the range of 1-5 mol%.
Step 2: Hydrogenation
-
The vessel is sealed and purged with an inert gas, such as nitrogen, to remove oxygen.
-
The reactor is then pressurized with hydrogen gas to a pressure of 5-10 atm.
-
The reaction mixture is stirred vigorously at a temperature of 25-50°C.
-
Reaction progress is monitored by High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) until the starting material is consumed.
Step 3: Work-up and Isolation
-
Upon completion, the reactor is carefully depressurized and purged with nitrogen.
-
The reaction mixture is filtered through a pad of celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to afford the crude product.
-
The crude 2-(aminomethyl)benzamide can be further purified by recrystallization from a suitable solvent, such as ethanol.
Performance Data
| Parameter | Value |
| Typical Yield | 85-95% |
| Reaction Time | 4-12 hours |
| Temperature | 25-50 °C |
| Pressure | 5-10 atm H₂ |
| Key Reagents | 2-Cyanobenzamide, H₂, Pd/C |
Process Visualization
A Senior Application Scientist's Guide to the In Vitro Evaluation of Novel Benzamide Derivatives as Enzyme Inhibitors
Introduction: In the landscape of modern drug discovery, enzyme inhibitors remain a cornerstone of therapeutic intervention. Enzymes, as the essential catalysts of life's biochemical reactions, represent a vast and target-rich space for developing new medicines.[1] Among the myriad of chemical scaffolds explored, benzamide derivatives have emerged as a "privileged structure" in medicinal chemistry. Their remarkable versatility allows them to bind to a diverse range of enzyme active sites, leading to the successful development of inhibitors for critical targets such as Poly(ADP-ribose) polymerases (PARPs) in cancer therapy, Histone Deacetylases (HDACs) for epigenetic regulation, and various protein kinases.[2][3][4][5][6]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the systematic in vitro evaluation of novel benzamide derivatives. Moving beyond a mere recitation of protocols, we will delve into the causality behind experimental choices, ensuring a robust and self-validating approach to characterizing these promising therapeutic candidates. We will journey from the initial determination of inhibitory potency to the nuanced elucidation of the mechanism of action and finally to the validation of activity within a cellular context.
Part 1: Foundational Analysis - Quantifying Inhibitory Potency (IC50)
The first critical step in evaluating a novel inhibitor is to determine its potency. The half-maximal inhibitory concentration (IC50) is the most common metric used for this purpose. It quantifies the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50% under defined assay conditions.[7][8] It is a functional measure of potency and serves as the primary filter for ranking and prioritizing compounds in a screening campaign.
Experimental Workflow: IC50 Determination
The process follows a logical sequence from reagent preparation to data analysis, designed to ensure accuracy and reproducibility.
References
- 1. Evaluation of enzyme inhibitors in drug discovery : a guide for medicinal chemists and pharmacologists in SearchWorks catalog [searchworks.stanford.edu]
- 2. Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzamide-Containing Histone Deacetylase Inhibitors With Anticancer Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Benzamide Derivatives: Synthesis and Bioactivity as Potent PARP‐1 Inhibitors | Semantic Scholar [semanticscholar.org]
- 6. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. courses.edx.org [courses.edx.org]
- 8. azurebiosystems.com [azurebiosystems.com]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 2-(Aminomethyl)benzamide Hydrochloride
For the diligent researcher, the lifecycle of a chemical reagent extends beyond its use in experimentation. The final, and arguably one of the most critical, stages is its proper disposal. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 2-(Aminomethyl)benzamide hydrochloride (CAS No. 1187927-15-6), ensuring the safety of laboratory personnel and the protection of our environment. Our commitment to you, our trusted partners in research, is to furnish not just reagents, but the comprehensive knowledge required for their responsible handling from acquisition to disposal.
Understanding the Compound: A Prerequisite for Safe Disposal
Before any disposal protocol is initiated, a thorough understanding of the chemical's properties and associated hazards is paramount. This compound is a solid, crystalline powder utilized as a building block in synthetic chemistry.[1] A review of its Safety Data Sheet (SDS) reveals the following key hazard information:
| Hazard Category | Description | GHS Hazard Statement | Source |
| Acute Toxicity (Oral) | Harmful if swallowed. | H302 | [2] |
| Skin Corrosion/Irritation | Causes skin irritation. | H315 | [1] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | H319 | [1][2] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | H335 | [1] |
| Germ Cell Mutagenicity | Suspected of causing genetic defects. | H341 | [3] |
The presence of a benzamide group and an aminomethyl group attached to a benzene ring, along with its hydrochloride salt form, dictates its chemical reactivity and informs the appropriate disposal pathway. The key takeaway is that this compound is not to be treated as benign waste; it requires a designated and controlled disposal route.
The Cardinal Rule: Segregation of Waste
The foundation of safe laboratory waste management lies in meticulous segregation.[4][5][6] Mixing incompatible waste streams can lead to dangerous chemical reactions, and combining hazardous with non-hazardous waste unnecessarily increases disposal costs and environmental burden.[2]
For this compound, the following segregation principles must be strictly adhered to:
-
Solid Waste: Unused or expired pure this compound, as well as grossly contaminated personal protective equipment (PPE) such as gloves and weigh boats, should be collected in a designated, sealed, and clearly labeled solid hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled liquid hazardous waste container. Ensure the container is compatible with the solvent used. For instance, most acids should be stored in glass containers rather than metal ones.[4]
-
Sharps Waste: Needles, syringes, or contaminated broken glassware must be disposed of in a designated, puncture-resistant sharps container.[5]
-
General Laboratory Waste: Uncontaminated items such as paper towels used for cleaning the exterior of containers and packaging materials can be disposed of in the regular trash.
Step-by-Step Disposal Procedures
The following protocols provide a clear, actionable plan for the disposal of this compound and associated materials.
Protocol 1: Disposal of Unused or Expired this compound (Solid)
-
Container Preparation: Obtain a designated hazardous waste container for solid chemical waste. This container must be in good condition, compatible with the chemical, and feature a secure, leak-proof lid.[7]
-
Labeling: Affix a hazardous waste label to the container before adding any waste. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Toxic," "Irritant")
-
The date of accumulation initiation
-
The name of the principal investigator and laboratory location
-
-
Waste Collection: Carefully place the original, tightly sealed container of unused or expired this compound into the designated solid waste container. If transferring the powder, do so in a chemical fume hood to avoid inhalation of dust.
-
Storage: Store the hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.[8] The SAA must be under the control of laboratory personnel and away from drains or areas of high traffic.
-
Disposal Request: Once the container is full, or if it has been in storage for the maximum allowable time per institutional and local regulations (often 90 days), submit a waste collection request to your institution's Environmental Health and Safety (EHS) office.[7]
Protocol 2: Disposal of Contaminated Materials (PPE, Weigh Boats, etc.)
-
Collection: Immediately after use, place any PPE (gloves, disposable lab coats) or lab supplies (weigh boats, contaminated paper towels) that have come into direct contact with this compound into the designated solid hazardous waste container.
-
Avoid Cross-Contamination: Do not dispose of these items in regular trash bins to prevent the exposure of custodial staff and the contamination of non-hazardous waste streams.
-
Follow Solid Waste Disposal Protocol: Adhere to the labeling, storage, and disposal request procedures outlined in Protocol 1.
Protocol 3: Disposal of Solutions Containing this compound
-
Container Selection: Choose a designated hazardous waste container for liquid chemical waste. The container must be chemically compatible with the solvent in which the this compound is dissolved. For example, use glass containers for most organic solvents and acidic or basic aqueous solutions.
-
Labeling: Label the liquid waste container with "Hazardous Waste" and list all chemical constituents, including solvents and this compound, with their approximate concentrations.
-
Waste Collection: Pour the waste solution into the container using a funnel to prevent spills. Do not fill the container beyond 90% of its capacity to allow for vapor expansion.[7]
-
Secure Closure: Tightly seal the container cap after each addition of waste. Evaporation of chemical waste is not a permissible disposal method.[9]
-
Storage and Disposal: Store the container in the SAA and follow the institutional procedures for the pickup of liquid hazardous waste.
The Rationale Behind Incineration: A Word on Nitrogen-Containing Compounds
The recommended disposal method for this compound, as suggested by several SDSs, is incineration by a licensed professional waste disposal service.[4] This is a high-temperature oxidation process that breaks down the organic molecule into simpler, less harmful substances like carbon dioxide and water.[10][11]
A key consideration for the incineration of this compound is its nitrogen content. The combustion of nitrogen-containing organic compounds can lead to the formation of nitrogen oxides (NOx), which are atmospheric pollutants.[12][13] However, modern, licensed hazardous waste incinerators are equipped with advanced flue gas treatment systems, such as selective catalytic reduction (SCR) or selective non-catalytic reduction (SNCR), which are designed to remove NOx and other pollutants before they are released into the atmosphere.[12]
Therefore, while the formation of NOx is a potential byproduct, controlled incineration remains the most effective and environmentally responsible method for the complete destruction of this hazardous chemical.[10]
Disposal Workflow: A Visual Guide
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Caption: Decision workflow for the proper disposal of this compound waste.
By adhering to these guidelines, researchers can ensure that their valuable work is conducted not only with scientific rigor but also with the utmost respect for safety and environmental stewardship.
References
- 1. sfasu.edu [sfasu.edu]
- 2. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 3. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 4. acewaste.com.au [acewaste.com.au]
- 5. actenviro.com [actenviro.com]
- 6. Effective Lab Chemical Waste Management [emsllcusa.com]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. vumc.org [vumc.org]
- 10. Waste gas and liquid incineration system - NBE [nbe.com.cn]
- 11. What Makes a Chemical Waste Incinerator Crucial — And What Sets Huarui Incinerator Apart? [hrincinerator.com]
- 12. WASTE CONTAINING [banksengineering.com]
- 13. Incineration Processes and Environmental Releases - Waste Incineration & Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Researcher's Guide to Personal Protective Equipment for Handling 2-(Aminomethyl)benzamide hydrochloride
As researchers and scientists dedicated to advancing drug development, our commitment to safety is as paramount as our pursuit of discovery. Handling chemical reagents like 2-(Aminomethyl)benzamide hydrochloride requires a thorough understanding of their properties and a meticulous approach to safety protocols. This guide provides essential, field-proven guidance on the selection, use, and disposal of Personal Protective Equipment (PPE) to ensure your safety and the integrity of your work. The causality behind each recommendation is explained to build a self-validating system of safety in your laboratory.
Understanding the Hazard: Why PPE is Non-Negotiable
Before we can select the appropriate PPE, we must first understand the hazards associated with this compound. According to safety data sheets, this compound is classified with the following hazard statements:
These classifications indicate that the primary routes of exposure are through skin contact, eye contact, and inhalation of dust particles. Therefore, our PPE strategy must create a comprehensive barrier against these entry points. While this guide focuses on PPE, it is critical to remember that PPE is the last line of defense. The primary safety measures should always be robust engineering controls, such as working within a certified chemical fume hood or using local exhaust ventilation to minimize airborne particulates.[6][7]
Selecting the Right Armor: A Component-by-Component Guide
Choosing the correct PPE is not a one-size-fits-all process. The selection depends on the specific task, the quantity of the substance being handled, and the potential for exposure.
Eye and Face Protection: Your First Shield
Direct contact with even a small amount of this compound powder or solution can cause serious eye irritation.[1][4] Standard safety glasses with side shields are the absolute minimum, but they do not provide a complete seal and are inadequate for protecting against fine dusts or splashes.
-
Causality: Chemical safety goggles are essential because they form a protective seal around the eyes, preventing airborne particles and liquid splashes from entering.[8][9]
-
Protocol Standard: Always use government-approved, indirectly-vented chemical safety goggles that comply with standards such as OSHA's 29 CFR 1910.133 or European Standard EN166.[3][9][10]
-
For High-Risk Tasks: When handling larger quantities or when there is a significant risk of splashing (e.g., during dissolution or transfer), a full-face shield should be worn in addition to chemical safety goggles. A face shield alone does not provide adequate eye protection.[11]
Skin Protection: Gloves and Lab Coats
This compound is a known skin irritant.[1][5] Protective gloves and clothing are mandatory to prevent direct contact.
-
Gloves:
-
Causality: Chemical-resistant gloves provide a direct barrier between your skin and the chemical. The choice of material is critical, as not all gloves offer the same level of protection. Nitrile gloves are a common and effective choice for handling solid chemicals and non-aggressive solutions.
-
Protocol Standard: Gloves must be inspected for any signs of degradation or punctures before each use.[1] Use a proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with the product.[1][10] After removing gloves, always wash your hands thoroughly.[1][3]
-
-
Protective Clothing:
-
Causality: A standard laboratory coat protects your skin and personal clothing from accidental spills and contamination.
-
Protocol Standard: Lab coats should be fully buttoned. For tasks with a higher risk of contamination, consider using chemical-resistant aprons or disposable coveralls. Contaminated clothing must be removed immediately and decontaminated before reuse.[1][7]
-
Respiratory Protection: Guarding Your Lungs
This compound can cause respiratory irritation if inhaled.[2][4] This is particularly a risk when weighing or transferring the solid powder, as this can generate airborne dust.
-
Causality: A respirator prevents the inhalation of fine chemical particles. The need for respiratory protection is dictated by your risk assessment and the effectiveness of your engineering controls.
-
Protocol Standard: All handling of the solid compound that may generate dust should be performed in a chemical fume hood. If a fume hood is not available or if ventilation is inadequate, a government-approved respirator is required.[1][12] For protection against dusts, a NIOSH-approved N95 (or equivalent) particulate respirator is the minimum requirement.[10]
The following diagram illustrates the decision-making process for PPE selection.
Caption: PPE selection workflow based on task-specific risk assessment.
Operational Plan: Donning, Doffing, and Disposal
The sequence of putting on and taking off PPE is as crucial as its selection. Incorrect procedures can lead to self-contamination.
Step-by-Step Donning Protocol
-
Lab Coat: Put on your lab coat and fasten all buttons.
-
Respirator (if required): Perform a seal check according to the manufacturer's instructions.
-
Goggles/Face Shield: Put on your chemical safety goggles. If required, place the face shield over the goggles.
-
Gloves: Don gloves last. Pull the cuffs of the gloves over the cuffs of your lab coat sleeves to create a seal.
Step-by-Step Doffing Protocol (The Critical Decontamination Sequence)
This sequence is designed to move from most contaminated to least contaminated.
-
Gloves: Remove gloves using the proper technique (peeling one off with the other, without touching the outside with bare skin).
-
Face Shield/Goggles: Remove eye and face protection from the back of your head to avoid touching the front surfaces.
-
Lab Coat: Unbutton and remove your lab coat by rolling it inside-out to contain any contaminants.
-
Respirator (if used): Remove your respirator last.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.
The following diagram outlines the critical doffing sequence.
Caption: The mandatory sequence for removing PPE to prevent cross-contamination.
Disposal Plan: Managing Contaminated Waste
All disposable PPE used when handling this compound must be considered contaminated waste.
-
Protocol:
-
Immediately after removal, place contaminated gloves, disposable respirators, and other disposable items into a designated, clearly labeled, and sealable hazardous waste bag or container.[1][11]
-
Do not place contaminated items in regular trash receptacles.
-
Follow all local, state, and federal regulations for the disposal of chemical waste.[3][12] Consult with your institution's Environmental Health and Safety (EHS) department for specific procedures.
-
Summary of PPE Recommendations
| Scenario | Eye/Face Protection | Skin Protection | Respiratory Protection |
| Weighing/Transferring Solid | Chemical Safety Goggles & Face Shield | Nitrile Gloves, Lab Coat | Required: N95 Particulate Respirator (or better) within a fume hood |
| Preparing Solutions | Chemical Safety Goggles | Nitrile Gloves, Lab Coat | Recommended if not in a fume hood |
| Handling Dilute Solutions | Chemical Safety Goggles | Nitrile Gloves, Lab Coat | Not typically required if ventilation is adequate |
| Cleaning Spills | Chemical Safety Goggles & Face Shield | Heavy-duty Nitrile Gloves, Lab Coat/Apron | Required: N95 Particulate Respirator (or better) |
By adhering to these detailed protocols, you establish a robust safety framework that protects you, your colleagues, and the integrity of your research. Treat every chemical with respect, and let safety be the foundation of every successful experiment.
References
- 1. enamine.enamine.net [enamine.enamine.net]
- 2. This compound | 1187927-15-6 | FA122910 [biosynth.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. tagis.dep.wv.gov [tagis.dep.wv.gov]
- 7. nj.gov [nj.gov]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. fishersci.com [fishersci.com]
- 10. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 11. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
